Docarpamine
Description
Structure
2D Structure
Properties
IUPAC Name |
[4-[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVMAMIPILWYHQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)[C@H](CCSC)NC(=O)C)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057820 | |
| Record name | Docarpamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74639-40-0 | |
| Record name | Docarpamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74639-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docarpamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074639400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docarpamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOCARPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPQ57D8S72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Docarpamine's Mechanism of Action in Cardiovascular Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides an in-depth technical overview of the pharmacokinetics, pharmacodynamics, and molecular mechanism of action of docarpamine, a prodrug of dopamine, in the context of cardiovascular disease. It includes summaries of key quantitative data, detailed experimental protocols from cited literature, and visualizations of critical pathways and workflows.
Introduction
This compound, sold under the brand name Tanadopa, is an orally active prodrug of dopamine developed for the management of conditions requiring enhanced cardiac output, such as acute and chronic heart failure.[1][2] As a sympathomimetic agent, its therapeutic utility stems from its conversion to the active metabolite, dopamine, a critical endogenous regulator of cardiovascular and renal function.[2][3] Unlike dopamine, which has poor oral bioavailability and is rapidly metabolized, this compound is designed to circumvent these limitations, allowing for sustained and controlled delivery of dopamine into the systemic circulation.[3][4] The N-substitution in its structure protects it from first-pass metabolism by monoamine oxidase (MAO), enabling oral activity.[1] this compound is peripherally selective and does not cross the blood-brain barrier, even at high doses.[1]
Pharmacokinetics and Metabolism
This compound (N-(N-Acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine) is administered orally and undergoes enzymatic conversion to its active form, dopamine.[1][3]
Metabolic Pathway:
-
Ester Hydrolysis: The two ethoxycarbonyl groups protecting the catechol hydroxyls are cleaved by esterases primarily located in the gut and liver.[1] This step forms an intermediate, dideethoxycarbonylthis compound (DECD).[1]
-
Amide Hydrolysis: The N-acetyl-L-methionyl group is subsequently cleaved by γ-glutamyltransferase in the kidney and liver, releasing free, pharmacologically active dopamine.[1][4]
This bioactivation process is crucial for its clinical efficacy. Studies in rats and dogs have shown that oral administration of this compound results in maximum plasma concentrations of free dopamine that are 4 to 13 times higher than those achieved with oral dopamine administration.[4][5] The protected structure of this compound effectively suppresses the extensive first-pass metabolism that dopamine would otherwise undergo.[4]
Pharmacokinetic Parameters
Pharmacokinetic properties of free dopamine following oral this compound administration have been characterized in human studies.
| Parameter | Healthy Subjects (n=6)[6] | Cirrhotic Patients (n=7)[6] |
| Dose | 750 mg | 750 mg |
| Cmax (ng/mL) | 76.8 ± 24.1 | 53.1 ± 24.9 |
| Tmax (h) | 1.3 ± 0.2 | 2.7 ± 0.2 |
| T1/2 (h) | 0.8 ± 0.1 | 0.8 ± 0.1 |
| AUC (ng·h/mL) | 97.5 ± 21.1 | 100.6 ± 45.6 |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve. Data are presented as mean ± standard deviation. |
Mechanism of Action: Receptor-Mediated Effects
The therapeutic effects of this compound are mediated by its active metabolite, dopamine, which exerts dose-dependent effects on a variety of peripheral receptors.[1][3]
D1-like Receptor Signaling (Low Dose)
At low concentrations, dopamine primarily stimulates D1-like dopamine receptors (D1 and D5) located in the renal, mesenteric, coronary, and cerebral vascular beds.[3] D1 receptors are Gs protein-coupled receptors (GPCRs).[7][]
Signaling Pathway:
-
Activation: Dopamine binds to the D1 receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor couples to a Gs alpha subunit (Gαs).
-
Adenylyl Cyclase Activation: Gαs activates adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP).
-
PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Phosphorylation: PKA phosphorylates downstream targets, including myosin light chain kinase (MLCK) in vascular smooth muscle cells, leading to muscle relaxation and vasodilation.[9] This effect is particularly beneficial for increasing renal perfusion.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Metabolism of dopamine prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Dopamine Prodrug, this compound [jstage.jst.go.jp]
- 6. Effects of a new orally active dopamine prodrug, this compound, on refractory ascites: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Docarpamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docarpamine, sold under the brand name Tanadopa, is an orally active prodrug of dopamine.[1] It is primarily marketed in Japan for the treatment of acute cardiac insufficiency and chronic heart failure.[1] As a dopamine prodrug, this compound is designed to overcome the limitations of orally administered dopamine, which is rapidly metabolized.[2] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and a visualization of its metabolic and signaling pathways.
Pharmacokinetics
This compound is designed for oral administration and undergoes extensive first-pass metabolism to release its active metabolite, dopamine.[2][3] The N-substitution in the this compound molecule protects it from first-pass metabolism by monoamine oxidase (MAO), allowing for its oral activity.[1]
Metabolism
The primary metabolic pathway of this compound involves several key steps. After oral administration, the catechol ester groups are hydrolyzed in the small intestine.[3] Subsequently, amide hydrolysis and conjugation occur in the liver, leading to the release of free dopamine.[3] The hydroxyl groups of this compound are freed by esterases in the gut and liver, while the amino group is cleaved by γ-glutamyltransferase in the kidney and liver.[1] An intermediate metabolite in this process is dideethoxycarbonylthis compound (DECD).[1] Ultimately, the pharmacologically active free dopamine is mainly produced in the liver.[3]
Bioavailability and Plasma Concentrations
Studies have shown that oral administration of this compound leads to significantly higher plasma concentrations of free dopamine compared to oral administration of dopamine itself. In rats and dogs, the maximum concentration of free dopamine in plasma after oral this compound was 13 and 4-6 times higher, respectively, than after dopamine administration.[3][4]
A study in healthy human subjects and patients with cirrhosis provided key pharmacokinetic parameters for free dopamine following a 750 mg oral dose of this compound.[5]
Table 1: Pharmacokinetic Parameters of Free Dopamine after Oral Administration of this compound (750 mg) [5]
| Parameter | Healthy Subjects (n=6) | Cirrhotic Patients (n=7) |
| Cmax (ng/mL) | 76.8 ± 24.1 | 53.1 ± 24.9 |
| Tmax (h) | 1.3 ± 0.2 | 2.7 ± 0.2 |
| T1/2 (h) | 0.8 ± 0.1 | 0.8 ± 0.1 |
| AUC (ng·h/mL) | 97.5 ± 21.1 | 100.6 ± 45.6 |
Data are presented as mean ± standard deviation.
In infants with heart failure receiving 15.0-20.4 mg/kg of this compound every 8 hours, peak plasma concentrations of free dopamine were achieved 1 to 2 hours after administration, with mean concentrations of 37.9 ± 47.2 ng/mL and 37.8 ± 39.3 ng/mL, respectively.[6]
A study in patients who underwent cardiac surgery showed that oral this compound could maintain high plasma levels of free dopamine.[7] After dopamine infusion was stopped, oral this compound alone maintained a plasma free dopamine level of 24.5 ± 17.6 ng/ml.[7]
Pharmacodynamics
The therapeutic effects of this compound are mediated by its active metabolite, dopamine, which exerts its effects by activating peripheral dopamine D1 receptors.[1][2] Dopamine's actions are dose-dependent and impact the cardiovascular and renal systems.[2]
Mechanism of Action
At low doses, dopamine primarily stimulates D1 receptors, leading to vasodilation and increased blood flow to renal, mesenteric, coronary, and cerebral vascular beds.[2] At moderate doses, it stimulates β1-adrenergic receptors, resulting in increased cardiac contractility and output.[2] High doses of dopamine can activate α-adrenergic receptors, leading to vasoconstriction.[2] this compound itself does not cross the blood-brain barrier and is peripherally selective.[1]
Cardiovascular Effects
In patients with low cardiac output syndrome after cardiac surgery, oral administration of this compound has been shown to increase cardiac output and renal blood flow.[8] Studies in spontaneously hypertensive rats (SHRs) and Wistar-Kyoto (WKY) rats have shown differential effects on blood pressure and heart rate. In SHRs, this compound induced a decrease in mean arterial pressure and heart rate, mediated by D1-like receptors.[9] In contrast, in WKY rats, it caused an increase in these parameters through an interaction of D1-like, alpha-adrenergic, and V1 receptors.[9]
Renal Effects
Dopamine plays a crucial role in promoting natriuresis and diuresis by stimulating D1 receptors in the renal tubules, which inhibits the reabsorption of sodium and water.[2] This effect is beneficial in managing fluid overload in conditions like heart failure.[2] this compound has been reported to increase renal blood flow, glomerular filtration, and sodium excretion.[5]
Experimental Protocols
Pharmacokinetic Study in Humans
A representative experimental protocol for a pharmacokinetic study of this compound in humans can be synthesized from available literature.[5]
Objective: To determine the pharmacokinetic profile of free dopamine after a single oral dose of this compound in healthy volunteers.
Study Population: A cohort of healthy adult male and female volunteers.
Study Design: An open-label, single-dose pharmacokinetic study.
Methodology:
-
Inclusion/Exclusion Criteria: Participants are screened for general health, and those with a history of cardiovascular, renal, or hepatic disease are excluded.
-
Dosing: After an overnight fast, each participant receives a single oral dose of 750 mg of this compound.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method (HPLC): Plasma concentrations of free dopamine are determined using a validated High-Performance Liquid Chromatography (HPLC) method with electrochemical detection.[2][4][5][10]
-
Sample Preparation: Plasma samples are subjected to a protein precipitation or solid-phase extraction to isolate the analyte.
-
Chromatographic Conditions: A C18 or a mixed-mode column is used with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile).[5][10]
-
Detection: An electrochemical detector is used for sensitive and selective quantification of dopamine.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data for each participant are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, T1/2, and AUC.
Pharmacodynamic Study in Animal Models
A representative experimental protocol for a pharmacodynamic study of this compound in an animal model is described below.[9]
Objective: To evaluate the effect of this compound on mean arterial pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats (SHRs).
Animal Model: Adult male spontaneously hypertensive rats (SHRs).
Methodology:
-
Animal Preparation: Rats are anesthetized, and catheters are implanted in the carotid artery for blood pressure measurement and in the jugular vein for drug administration.
-
Drug Administration: A bolus intravenous injection of this compound (200 µg/kg) is administered.
-
Hemodynamic Monitoring: MAP and HR are continuously recorded before and after drug administration for a specified period (e.g., 60 minutes).
-
Data Analysis: The changes in MAP and HR from baseline are calculated and statistically analyzed to determine the effect of this compound.
-
Receptor Blockade (Optional): To investigate the mechanism of action, the experiment can be repeated with pre-treatment of a D1-like antagonist (e.g., SCH23390) to observe if the effects of this compound are blocked.[9]
Visualizations
Metabolic and Signaling Pathway of this compound
Caption: Metabolic conversion of this compound to Dopamine and subsequent receptor activation.
Experimental Workflow for a this compound Pharmacokinetic Study
Caption: A typical workflow for a clinical pharmacokinetic study of this compound.
References
- 1. The hemodynamic effects of dopamine following cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Determination of Dopamine in Human Plasma Sample | SIELC Technologies [sielc.com]
- 3. Renal blood flow measurement with contrast-enhanced harmonic ultrasonography: evaluation of dopamine-induced changes in renal cortical perfusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine | SIELC Technologies [sielc.com]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. Cardiovascular pharmacology of dopexamine in low output congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of the dopamine prodrug this compound shortens need for drip infusion of dopamine in patients with low cardiac output syndrome after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Postcardiac surgery low cardiac output syndrome: dopexamine or dopamine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of dopamine prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
In-Vitro and In-Vivo Studies of Docarpamine Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docarpamine is an orally active prodrug of dopamine designed to enhance the bioavailability and therapeutic efficacy of dopamine in managing cardiovascular and renal conditions.[1] Administered orally, this compound undergoes enzymatic hydrolysis in the gastrointestinal tract and liver to release its active metabolite, dopamine.[1][2] This technical guide provides a comprehensive overview of the in-vitro and in-vivo studies investigating the effects of this compound, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
As a prodrug, this compound's pharmacological effects are attributable to its conversion to dopamine.[1] Dopamine exerts its effects by binding to and activating dopamine receptors (D1-like and D2-like subtypes) and adrenergic receptors (β1 and α).[1][3] The cardiovascular and renal effects of this compound are primarily mediated through the activation of peripheral dopamine D1 receptors and β1-adrenergic receptors.[4][5]
At low doses, the dopamine generated from this compound primarily stimulates D1 receptors, leading to vasodilation and increased blood flow to renal, mesenteric, coronary, and cerebral vascular beds.[1] At moderate doses, it stimulates β1-adrenergic receptors, resulting in increased cardiac contractility and output.[1]
In-Vitro Studies
Specific in-vitro studies detailing the direct interaction of this compound with receptors are limited, as its activity is contingent on its conversion to dopamine. The following sections describe the methodologies for assays that are crucial for evaluating the effects of dopamine, the active metabolite of this compound.
Experimental Protocols
Receptor Binding Assays
Receptor binding assays are essential for determining the affinity of a ligand for its receptor. For dopamine, this involves assessing its binding to D1 and β1-adrenergic receptors.
-
Objective: To determine the inhibition constant (Ki) of dopamine for the dopamine D1 receptor and the β1-adrenergic receptor.
-
Materials:
-
Membrane preparations from tissues rich in the target receptors (e.g., rat striatum for D1 receptors, rat heart for β1-adrenergic receptors).[1][6]
-
Radioligands: [3H]SCH23390 for D1 receptors, [3H]dihydroalprenolol (DHA) for β1-adrenergic receptors.[1][6]
-
Unlabeled dopamine.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Homogenize the selected tissue in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing the receptors.[7]
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled dopamine.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value from the IC50 value (concentration of dopamine that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.[8]
-
Cell-Based Functional Assays
Cell-based assays are used to measure the functional response of a cell upon receptor activation. For dopamine D1 and β1-adrenergic receptors, this often involves measuring the production of cyclic AMP (cAMP).
-
Objective: To determine the EC50 (effective concentration to produce 50% of the maximal response) of dopamine in stimulating cAMP production.
-
Materials:
-
Cell lines expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human D1 or β1-adrenergic receptor gene).
-
Cell culture medium.
-
Dopamine solutions of varying concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Methodology:
-
Cell Culture and Plating: Culture the cells and seed them into 96-well plates.
-
Stimulation: Treat the cells with varying concentrations of dopamine for a specified incubation period.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Data Analysis: Plot the cAMP concentration against the dopamine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Quantitative Data
| Ligand | Receptor | Tissue/Cell Source | Radioligand | Ki (nM) |
| Dopamine | D1 | Bovine Striatum | [3H]SCH-23390 | 440 - 650 |
| Dobutamine | β1 | Rat Heart | [3H]dihydroalprenolol | 2500 |
Data compiled from multiple sources.[1][4][9]
In-Vivo Studies
In-vivo studies have been crucial in characterizing the hemodynamic and renal effects of this compound. These studies are typically conducted in animal models before progressing to human clinical trials.
Experimental Protocols
Cardiovascular Effects in Conscious Dogs
-
Objective: To evaluate the effects of this compound on arterial blood pressure, heart rate, and cardiac contractility.
-
Animal Model: Conscious mongrel dogs instrumented for hemodynamic monitoring.[10][11]
-
Methodology:
-
Instrumentation: Surgically implant catheters and transducers to measure arterial blood pressure, left ventricular pressure (for dP/dt max as an index of contractility), and heart rate.
-
Drug Administration: Infuse this compound intravenously at increasing doses (e.g., 5-50 µg/kg/min).[10]
-
Data Collection: Continuously record hemodynamic parameters before, during, and after drug infusion.
-
Data Analysis: Analyze the dose-dependent changes in blood pressure, heart rate, and cardiac contractility.
-
Renal Effects in Anesthetized Rats
-
Objective: To assess the effects of this compound on renal blood flow, glomerular filtration rate (GFR), and sodium excretion.
-
Methodology:
-
Anesthesia and Instrumentation: Anesthetize the rats (e.g., with pentobarbital) and catheterize the femoral artery (for blood pressure monitoring and blood sampling), femoral vein (for drug and infusion administration), and bladder (for urine collection). Place a flow probe around the renal artery.
-
Infusion: Administer an infusion of a marker for GFR measurement (e.g., inulin).
-
Drug Administration: After a stabilization period, administer this compound intravenously.
-
Sample Collection: Collect timed urine samples and arterial blood samples at regular intervals.
-
Analysis: Measure urine flow rate, GFR (from inulin clearance), and urinary sodium excretion. Analyze blood samples for relevant parameters.
-
Quantitative Data
The following tables summarize the quantitative data from in-vivo studies on the effects of this compound and its active metabolite, dopamine.
Table 1: Pharmacokinetics of Free Dopamine after Oral Administration of this compound (750 mg) in Humans [12]
| Parameter | Healthy Subjects (n=6) | Cirrhotic Patients (n=7) |
| Cmax (ng/mL) | 76.8 ± 24.1 | 53.1 ± 24.9 |
| Tmax (h) | 1.3 ± 0.2 | 2.7 ± 0.2 |
| T1/2 (h) | 0.8 ± 0.1 | 0.8 ± 0.1 |
| AUC (ng·h/mL) | 97.5 ± 21.1 | 100.6 ± 45.6 |
Table 2: Hemodynamic Effects of Dopamine Infusion in Anesthetized Dogs [13]
| Parameter | Dose (µg/kg/min) | Change from Baseline |
| Mean Arterial Pressure | 10 | No significant change |
| Heart Rate | 10 | ↑ |
| Cardiac Contractility | 10 | ↑↑ |
| Renal Blood Flow | 10 | ↑ |
| Femoral Blood Flow | 10 | Inconsistent |
(↑ = Increase, ↑↑ = Marked Increase)
Signaling Pathways
The therapeutic effects of this compound are mediated through the activation of specific signaling pathways upon the binding of its active metabolite, dopamine, to D1 and β1-adrenergic receptors.
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by dopamine initiates a Gs-protein coupled signaling cascade that leads to the activation of adenylyl cyclase, increased intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to vasodilation and natriuresis.
Beta-1 Adrenergic Receptor Signaling Pathway
Similar to the D1 receptor, the β1-adrenergic receptor is coupled to a Gs-protein. Its activation by dopamine leads to an increase in intracellular cAMP and PKA activation, which in the heart, results in increased heart rate and contractility.
Experimental Workflow for In-Vivo Cardiovascular Studies
The logical flow of a typical in-vivo experiment to assess the cardiovascular effects of this compound is outlined below.
Conclusion
This compound serves as an effective oral prodrug for dopamine, eliciting beneficial cardiovascular and renal effects primarily through the activation of dopamine D1 and β1-adrenergic receptors. While in-vivo studies have provided valuable quantitative data on its hemodynamic and renal actions, further in-vitro research is warranted to fully characterize the binding kinetics and functional potency of its active metabolite, dopamine, at its target receptors under various experimental conditions. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational framework for researchers and scientists in the field of drug development to design and interpret studies on this compound and related compounds.
References
- 1. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of dopamine on kidney function of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Renal and iliac vascular effects of dopamine in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity of neuroleptics for D1 receptor of human brain striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Dopamine in the conscious dog with chronic heart-block. Mechanisms of chronotropic cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of a new orally active dopamine prodrug, this compound, on refractory ascites: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of dopexamine on the cardiovascular system of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioavailability and Metabolism of Docarpamine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docarpamine, also known by its developmental code TA-870, is an orally active prodrug of dopamine. It was developed to overcome the poor oral bioavailability of dopamine, which undergoes extensive first-pass metabolism. By protecting the catechol and amino groups of the dopamine molecule, this compound allows for enhanced absorption from the gastrointestinal tract and subsequent metabolic activation to release dopamine. This guide provides a comprehensive overview of the bioavailability and metabolism of this compound in key preclinical animal models, namely rats and dogs, summarizing quantitative pharmacokinetic data and detailing experimental methodologies.
Bioavailability and Pharmacokinetics
Oral administration of this compound leads to significantly higher plasma concentrations of free dopamine compared to the administration of dopamine itself. In rats, the maximum concentration (Cmax) of free dopamine in plasma after oral this compound was found to be 13 times higher than that achieved with an equimolar dose of dopamine.[1] Similarly, in dogs, the Cmax of free dopamine was 4 to 6 times higher with this compound.[1]
Pharmacokinetic Parameters of Free Dopamine After Oral Administration
The following tables summarize the key pharmacokinetic parameters of free dopamine measured in plasma following the oral administration of this compound and dopamine hydrochloride in rats and dogs.
Table 1: Pharmacokinetic Parameters of Free Dopamine in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC |
| This compound (TA-870) | 30 | 150 | 4-6 times higher than Dopamine HCl |
| Dopamine HCl | 12 (equimolar) | 12 | Not Reported |
Table 2: Pharmacokinetic Parameters of Free Dopamine in Dogs
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax |
| This compound (TA-870) | 33.5 | 234 | Not Reported |
| Dopamine HCl | 13.5 (equimolar) | 36 | Not Reported |
| This compound (TA-870) | 71 µmol/kg | 155 ± 57 | Not Reported |
| Dopamine HCl | 71 µmol/kg | 32 ± 13 | Not Reported |
Data presented as mean ± SD where available.
Studies have shown that the bioavailability of dopamine, based on the Area Under the Curve (AUC), is significantly enhanced when administered as this compound.[2][3] The protective groups in the this compound molecule effectively reduce the extensive first-pass metabolism that dopamine undergoes in the absorption process.[2]
Metabolism of this compound
The metabolic conversion of this compound to its active form, dopamine, is a multi-step process primarily occurring in the small intestine and the liver.
Key Metabolic Pathways
The primary metabolic pathways for this compound after oral administration are:
-
Catechol Ester Hydrolysis: This occurs predominantly in the small intestine.[1]
-
Amide Hydrolysis and Conjugation: These processes mainly take place in the liver.[1]
The conversion rates of this compound to dopamine in various rat tissue homogenates follow the order: liver > small intestine > blood.[1] This indicates that the liver is the primary site for the generation of pharmacologically active free dopamine.[1]
Identified Metabolites
Several metabolites of this compound have been identified in animal models:
-
De-ethoxycarbonylated this compound (DEC-TA-870): A major metabolite formed through the hydrolysis of the catechol esters.
-
Conjugated Dopamine: Primarily dopamine-3-O-sulfate (DA-SO4).
-
Homovanillic Acid (HVA)
-
3,4-Dihydroxyphenylacetic Acid (DOPAC)
The plasma concentrations of conjugated dopamine and DOPAC are notably lower after this compound administration compared to oral dopamine administration, further highlighting how the prodrug strategy mitigates first-pass metabolism.[2][4]
The following diagram illustrates the proposed metabolic pathway of this compound.
References
- 1. Metabolism of dopamine prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and pharmacokinetics of an oral dopamine prodrug in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on the disposition of a new orally active dopamine prodrug, N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine (TA-870) and dopamine hydrochloride in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability and pharmacokinetics of oral dopamine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Docarpamine's Effect on Renal Blood Flow and Sodium Excretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docarpamine, an orally active prodrug of dopamine, exerts significant effects on renal physiology, primarily through its conversion to dopamine and subsequent activation of renal dopamine receptors. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences renal blood flow and sodium excretion. It is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of dopaminergic agents in renal and cardiovascular medicine. This document summarizes key quantitative data from relevant studies, details experimental protocols for assessing renal function, and visualizes the core signaling pathways involved.
Introduction
This compound is pharmacologically classified as a dopamine D1 receptor agonist. Following oral administration, it is metabolized to its active form, dopamine.[1] The primary renal effects of dopamine are mediated through the activation of D1-like receptors in the renal vasculature and tubules.[2] This activation leads to two principal physiological responses: an increase in renal blood flow (RBF) due to vasodilation of renal arteries, and an increase in sodium excretion (natriuresis) through the inhibition of sodium reabsorption in the renal tubules.[2][3] These effects make this compound and other dopamine agonists subjects of interest for the management of conditions characterized by reduced renal perfusion and sodium retention, such as heart failure and certain forms of renal insufficiency.[3][4]
Quantitative Effects on Renal Hemodynamics and Sodium Excretion
While specific quantitative data for this compound's direct effects on renal blood flow and sodium excretion from dedicated clinical trials are not extensively published, the effects of dopamine and its analogs, such as dopexamine, provide a strong indication of the expected physiological responses. The following tables summarize data from studies on dopamine and dopexamine, which act on the same receptors as the active metabolite of this compound.
Table 1: Effects of Dopamine Agonists on Renal Blood Flow
| Agonist | Dose | Patient Population | Change in Renal Blood Flow | Reference |
| Dopexamine | 4 mcg/kg/min | Patients undergoing coronary artery bypass surgery | +66% | [5] |
| Dopamine | 2-6 mcg/kg/min | Patients with congestive heart failure (NYHA Class III) | Significant increase in effective renal plasma flow | [4] |
| Dopamine | 1 mcg/min/kg | Normal subjects | Increased renal blood flow | [6] |
Note: The data presented for dopexamine and dopamine are to illustrate the expected effects of D1 receptor agonism, the mechanism of action of this compound's active metabolite.
Table 2: Effects of Dopamine on Sodium Excretion
| Agonist | Dose | Patient Population | Change in Sodium Excretion | Reference |
| Dopamine | 1-2 mcg/kg/min | Normal subjects | Marked natriuretic response | [7] |
| Dopamine | Not specified | Not specified | Augmentation of sodium excretion | [8] |
Note: The data presented for dopamine illustrates the expected natriuretic effect of this compound following its conversion to dopamine.
Signaling Pathways
The renal effects of this compound, mediated by its active metabolite dopamine, are primarily initiated by the activation of D1-like dopamine receptors in the kidney. This activation triggers intracellular signaling cascades that ultimately lead to vasodilation and natriuresis.
D1 Receptor-Mediated Vasodilation
Activation of D1 receptors in the smooth muscle cells of renal arteries leads to vasodilation and an increase in renal blood flow. This is predominantly mediated through the Gs alpha subunit (Gαs) signaling pathway.
D1 Receptor-Mediated Natriuresis
In the renal proximal tubules, D1 receptor activation inhibits sodium reabsorption, leading to increased sodium excretion. This is a more complex process involving both the Gs/PKA pathway and the Gq/11 alpha subunit (Gαq/11) pathway, which activates Phospholipase C (PLC).
Experimental Protocols
The assessment of this compound's effects on renal blood flow and sodium excretion requires specific and well-controlled experimental designs. The following are generalized protocols for these measurements in a clinical research setting.
Measurement of Renal Blood Flow
Several techniques can be employed to measure renal blood flow. Arterial Spin Labeling (ASL) Magnetic Resonance Imaging (MRI) is a non-invasive method.
Protocol: Arterial Spin Labeling (ASL) MRI for Renal Blood Flow
-
Patient Preparation:
-
Patients should be well-hydrated.
-
Fasting for at least 4 hours is recommended to reduce metabolic variability.
-
A baseline blood pressure and heart rate should be recorded.
-
-
Image Acquisition:
-
The patient is positioned supine in the MRI scanner.
-
A multi-slice pseudo-continuous ASL (pCASL) sequence is used.
-
Labeling is applied to the renal arteries.
-
A series of labeled and control images are acquired.
-
-
Data Analysis:
-
The perfusion-weighted images are generated by subtracting the labeled images from the control images.
-
A model for ASL quantification is applied to calculate renal blood flow in ml/100g/min.
-
Measurement of Sodium Excretion
The gold standard for assessing sodium excretion is the 24-hour urinary sodium measurement.
Protocol: 24-Hour Urinary Sodium Excretion
-
Patient Instruction:
-
On the morning of the collection, the patient should void their bladder upon waking and discard this urine. This is the start time.
-
For the next 24 hours, all urine must be collected in the provided container.
-
The final collection should be the first void on the following morning, as close as possible to the 24-hour mark.
-
-
Sample Handling and Analysis:
-
The total volume of the 24-hour urine collection is measured.
-
A well-mixed aliquot of the urine is sent to the laboratory.
-
The sodium concentration in the aliquot is determined using an ion-selective electrode.
-
-
Calculation:
-
Total 24-hour sodium excretion (in mmol/24h) is calculated as:
-
Urinary Sodium Concentration (mmol/L) x Total Urine Volume (L/24h)
-
-
Conclusion
This compound, through its active metabolite dopamine, holds therapeutic potential due to its ability to increase renal blood flow and promote sodium excretion. The activation of renal D1-like receptors initiates signaling cascades that lead to these beneficial physiological effects. While direct quantitative data for this compound is still emerging, the well-established effects of dopamine and its analogs provide a strong basis for understanding its renal pharmacology. Further clinical investigation with rigorous experimental protocols is necessary to fully elucidate the clinical utility of this compound in the management of cardiovascular and renal diseases.
References
- 1. Impact of dopamine infusion on renal function in hospitalized heart failure patients: results of the Dopamine in Acute Decompensated Heart Failure (DAD-HF) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of natriuresis accompanying increased renal blood flow and its role in the renal response to extracellular volume expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dopaminergic agents on cardiac and renal function in normal man and in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal, but not systemic, hemodynamic effects of dopamine are influenced by the severity of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and renal haemodynamic effects of dopexamine: comparison with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of dopamine on renal blood flow, prostaglandins, renin and electrolyte excretion in normal and hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dopamine on renal haemodynamics tubular function and sodium excretion in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Dopamine in Man: Augmentation of Sodium Excretion, Glomerular Filtration Rate, and Renal Plasma Flow - PMC [pmc.ncbi.nlm.nih.gov]
The First-Pass Metabolism of Docarpamine: A Technical Guide for Researchers
An In-depth Examination of the Metabolic Fate of an Oral Dopamine Prodrug in the Intestine and Liver
Introduction
Docarpamine, a prodrug of dopamine, was developed to circumvent the extensive first-pass metabolism that renders orally administered dopamine ineffective.[1][2] By protecting the catechol and amino groups of the dopamine molecule, this compound can be absorbed from the gastrointestinal tract, after which it undergoes enzymatic conversion to release the active dopamine.[3] This guide provides a detailed overview of the first-pass metabolism of this compound in the small intestine and the liver, intended for researchers and professionals in drug development. We will delve into the key metabolic pathways, present available quantitative data, and outline relevant experimental protocols.
The primary metabolic transformations involved in the first-pass effect of this compound are sequential hydrolysis reactions, followed by conjugation. The initial and significant step of catechol ester hydrolysis occurs predominantly in the small intestine, while subsequent amide hydrolysis and conjugation reactions primarily take place in the liver.[1]
Intestinal First-Pass Metabolism
The initial and a critical step in the bioactivation of this compound is the hydrolysis of its catechol esters, which primarily occurs in the wall of the small intestine.[1]
Metabolic Pathway: Catechol Ester Hydrolysis
The two ethoxycarbonyl groups protecting the hydroxyl groups of the dopamine backbone are cleaved by esterases, particularly carboxylesterases (CES), which are abundantly expressed in the intestine.[1][4][5] This reaction yields a key intermediate, dideethoxycarbonylthis compound (DECD).[3]
Quantitative Data
| Species | Location of Measurement | Relative Concentration of Metabolites | Reference |
| Dog | Gastroduodenal Blood/Plasma | Unchanged this compound > DECD > Conjugated Dopamine > Free Dopamine | [6] |
| Rat | Tissue Homogenates | Conversion to Dopamine: Liver > Small Intestine > Blood | [1] |
Experimental Protocols
This protocol allows for the investigation of the metabolic capacity of the intestine.
-
Preparation of Intestinal Subcellular Fractions: Obtain intestinal tissue from relevant species (e.g., human, rat, dog). Prepare S9 fractions or microsomes through differential centrifugation.[7]
-
Incubation: Incubate this compound (e.g., 1-10 µM) with the intestinal S9 fraction or microsomes (e.g., 0.5-1 mg/mL protein) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.[8][9] For reactions involving carboxylesterases, cofactors like NADPH are not required.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[2]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.[10]
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the disappearance of this compound and the formation of DECD using a validated LC-MS/MS method.[3][11]
This model allows for the direct measurement of intestinal metabolism by comparing drug and metabolite concentrations in the portal vein (post-intestine) and a systemic artery.[12]
-
Animal Model: Use surgically prepared animals (e.g., rats or dogs) with catheters implanted in the portal vein and a systemic artery (e.g., carotid or femoral).[7]
-
Drug Administration: Administer this compound orally or intraduodenally.
-
Blood Sampling: Simultaneously collect blood samples from the portal and arterial catheters at predetermined time points.
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentrations of this compound and its metabolites (e.g., DECD, dopamine) in the plasma samples using LC-MS/MS.
-
Calculation: The difference in concentration between the portal vein and the artery, corrected for blood flow, provides a quantitative measure of the intestinal first-pass metabolism.
Hepatic First-Pass Metabolism
Following absorption and initial metabolism in the intestine, this compound and its metabolites enter the portal circulation and are transported to the liver, the primary site for further metabolism before reaching systemic circulation.[1][13]
Metabolic Pathways: Amide Hydrolysis and Conjugation
In the liver, this compound and DECD undergo further enzymatic transformations.
-
Amide Hydrolysis: The N-acetyl-L-methionyl group is cleaved from the dopamine moiety. This reaction can be catalyzed by various hydrolases, and in some cases, even cytochrome P450 enzymes have been shown to mediate amide hydrolysis.[14][15]
-
Conjugation: The free hydroxyl groups of dopamine, formed after the hydrolysis steps, are susceptible to conjugation reactions. The two main conjugation pathways are:
Quantitative Data
Studies in dogs have shown that after oral administration of this compound, the maximal concentration of conjugated dopamine is significantly higher in the hepatic vein and abdominal aorta compared to free dopamine, indicating that conjugation is a major metabolic pathway in the liver.[6]
| Species | Location of Measurement | Relative Concentration of Metabolites | Reference |
| Dog | Hepatic Vein & Abdominal Aorta | Conjugated Dopamine > Free DECD > Free HVA > Free Dopamine | [6] |
Pharmacokinetic studies in humans after a 750 mg oral dose of this compound have provided data on the resulting free dopamine concentrations.
| Subject Group | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) | Reference |
| Healthy Subjects (n=6) | 76.8 ± 24.1 | 1.3 ± 0.2 | 0.8 ± 0.1 | 97.5 ± 21.1 | [19] |
| Cirrhotic Patients (n=7) | 53.1 ± 24.9 | 2.7 ± 0.2 | 0.8 ± 0.1 | 100.6 ± 45.6 | [19] |
Experimental Protocols
This protocol is used to assess the metabolic stability and profile of this compound in the liver.
-
Preparation of Liver Subcellular Fractions: Prepare liver S9 fractions or microsomes from the desired species.[19]
-
Incubation: Incubate this compound or DECD (e.g., 1 µM) with liver S9 or microsomes (e.g., 0.5 mg/mL protein) at 37°C.[2][10]
-
Time Points and Termination: Follow the same procedure as for the intestinal metabolism protocol.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the parent compound and the formation of dopamine and its conjugates.[3][20]
This assay determines the rate at which this compound is metabolized, providing an estimate of its intrinsic clearance.
-
Incubation: Incubate this compound (typically at a low concentration, e.g., 1 µM) with liver microsomes or hepatocytes (e.g., 0.5 x 10^6 cells/mL) in the presence of necessary cofactors at 37°C.[21][22]
-
Sampling: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quantify the remaining percentage of this compound at each time point using LC-MS/MS.
-
Calculation: Plot the natural logarithm of the percentage of remaining parent drug versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Conclusion
The first-pass metabolism of this compound is a multi-step process involving sequential enzymatic reactions in both the intestine and the liver. The prodrug design successfully protects the dopamine core from premature degradation, allowing for its absorption. The initial hydrolysis of the catechol esters in the intestine is a key activation step, followed by amide hydrolysis and extensive conjugation in the liver. Understanding these pathways and having robust experimental protocols to quantify them are crucial for predicting the oral bioavailability and pharmacokinetic profile of this compound and for the development of future oral prodrugs. The provided methodologies offer a framework for researchers to further investigate the intricate details of this compound's metabolic fate.
References
- 1. Metabolism of dopamine prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Quantitative determination of free and total dopamine in human plasma by LC-MS/MS: the importance of sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of free and total dopamine in human plasma by LC-MS/MS: the importance of sample preparation. | Semantic Scholar [semanticscholar.org]
- 7. In vitro methods to study intestinal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Metabolic Transformation of Pharmaceuticals by Hepatic S9 Fractions from Common Carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative assessment of intestinal first-pass metabolism of oral drugs using portal-vein cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 14. CHARACTERIZATION OF THE IN VITRO METABOLISM OF SELECTIVE ANDROGEN RECEPTOR MODULATOR USING HUMAN, RAT, AND DOG LIVER ENZYME PREPARATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. protocols.io [protocols.io]
- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Molecular Structure and Properties of Docarpamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Docarpamine is a peripherally selective prodrug of dopamine, developed to provide an orally active formulation of this critical neurotransmitter and cardiovascular agent. This document provides a comprehensive overview of the molecular structure, pharmacological properties, and key experimental data related to this compound and its active metabolite, dopamine.
Molecular Structure and Chemical Properties of this compound
This compound, known by the trade name Tanadopa, is chemically designated as N-(N-Acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine. Its structure is designed to protect the dopamine molecule from first-pass metabolism, allowing for oral administration.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₃₀N₂O₈S | [1][2] |
| Molecular Weight | 470.54 g/mol | [1][2] |
| IUPAC Name | [4-[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate | [3] |
| CAS Number | 74639-40-0 | [3][4] |
| SMILES String | CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)--INVALID-LINK--NC(=O)C)OC(=O)OCC | [4] |
| Melting Point | 85-90 °C or 105-108 °C | [2][5] |
| Solubility | Slightly soluble in water, readily soluble in ethanol. | [2] |
| Predicted logP | 2.9 | [4] |
Pharmacological Properties and Mechanism of Action
This compound itself is pharmacologically inactive. Its therapeutic effects are mediated by its active metabolite, dopamine.[6][7] After oral administration, this compound undergoes enzymatic hydrolysis to release dopamine.[8][9]
The N-substitution on the dopamine molecule protects it from degradation by monoamine oxidase (MAO) during first-pass metabolism, a significant hurdle for oral dopamine administration.[4] The ester groups on the catechol hydroxyls are cleaved by esterases in the gut and liver, and the amino group is freed by γ-glutamyltransferase in the kidney and liver.[4]
The liberated dopamine then exerts its effects by activating dopamine receptors and adrenergic receptors.[6][8] It does not cross the blood-brain barrier, hence its effects are peripherally selective.[1][4] The primary targets for its therapeutic actions in cardiovascular and renal conditions are the dopamine D1-like receptors and β1-adrenergic receptors.[6][10]
Signaling Pathways
The therapeutic effects of this compound are a consequence of the signaling cascades initiated by dopamine binding to its receptors.
Diagram 1: this compound's metabolic activation and D1 receptor signaling pathway.
Diagram 2: Dopamine's β1-adrenergic receptor signaling pathway in the heart.
Quantitative Pharmacological Data
As this compound is a prodrug, its binding affinity for receptors is not relevant. The pharmacological activity resides with its metabolite, dopamine.
Table 2: Binding Affinities (Ki) of Dopamine for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| D1 | 2340 | |
| D2 | 1705 | |
| D3 | 27 | |
| D4 | 450 | |
| D5 | 228 |
Note: These values represent the low-affinity state of the receptors.
Dopamine also interacts with adrenergic receptors, contributing to its cardiovascular effects.[11][12] Specifically, its action on β1-adrenergic receptors is crucial for its inotropic effects.[6][13]
Pharmacokinetics of this compound
A study in healthy subjects and patients with cirrhosis provides key pharmacokinetic parameters following a single oral dose of 750 mg of this compound.[7]
Table 3: Pharmacokinetic Parameters of Free Dopamine after Oral Administration of this compound (750 mg)
| Parameter | Healthy Subjects (n=6) | Cirrhotic Patients (n=7) |
| Cmax (ng/mL) | 76.8 ± 24.1 | 53.1 ± 24.9 |
| Tmax (h) | 1.3 ± 0.2 | 2.7 ± 0.2 |
| T½ (h) | 0.8 ± 0.1 | 0.8 ± 0.1 |
| AUC (ng·h/mL) | 97.5 ± 21.1 | 100.6 ± 45.6 |
Data are presented as mean ± standard deviation.[7]
Toxicology
Table 4: Acute Toxicity of this compound
| Species | Route | LD50 (mg/kg) | Reference |
| Rat (male) | s.c. | 1000-1400 | [2] |
| Rat (female) | s.c. | ~1000 | [2] |
| Rat | Oral | >2000 | [2] |
| Dog | Oral | >2000 | [2] |
Key Experimental Methodologies
Radioligand Binding Assays for Dopamine Receptors
These assays are fundamental for determining the binding affinity of ligands to dopamine receptors.
Diagram 3: Workflow for a competitive radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Crude membrane fractions containing dopamine receptors are prepared from cultured cells or tissues by homogenization and centrifugation.[6]
-
Competitive Binding Assay:
-
Serial dilutions of the unlabeled test compound are prepared.
-
Cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]SCH23390 for D1-like receptors) and varying concentrations of the unlabeled test compound.[6][7]
-
The reaction is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[6]
-
The filters are washed to remove unbound radioligand.
-
The radioactivity on the filters is quantified using a liquid scintillation counter.[6]
-
-
Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific radioligand binding). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.[14]
Functional Assay: cAMP Accumulation for D1-like Receptor Agonism
This assay measures the functional consequence of D1-like receptor activation.
Protocol Outline:
-
Cell Culture: Cells stably expressing the human D1 dopamine receptor (e.g., CHO-K1 or HEK293 cells) are cultured.[3][8]
-
Assay Procedure:
-
Cells are treated with the test compound at various concentrations.
-
For antagonist screening, cells are co-incubated with a known agonist like dopamine.[8]
-
The cells are incubated to allow for receptor activation and subsequent cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a suitable assay kit (e.g., TR-FRET or Luciferase-based).[1][8]
-
-
Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect).[14]
Determination of Dopamine in Human Plasma by HPLC
Protocol Outline:
-
Sample Preparation: Plasma samples are typically subjected to a protein precipitation step followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[15][16]
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile, often run in a gradient elution mode.[15]
-
Flow Rate: A flow rate of around 1.0 mL/min is common.[15]
-
Detection: UV detection at 280 nm is suitable for dopamine.[15] Electrochemical detection can also be used for higher sensitivity.
-
-
Quantification: The concentration of dopamine in the plasma samples is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of dopamine.
Preclinical Assessment of Cardiovascular Effects in Dogs
Protocol Outline:
-
Animal Model: Anesthetized or conscious dogs are instrumented for the measurement of cardiovascular parameters.[2][13]
-
Drug Administration: Dopamine or a dopamine agonist is administered via intravenous infusion at various doses.[2][13]
-
Hemodynamic Measurements: Key parameters such as heart rate, blood pressure, myocardial contractility, and regional blood flow (e.g., renal) are continuously monitored.[2][13]
-
Data Analysis: Dose-dependent effects on the measured cardiovascular parameters are analyzed to characterize the hemodynamic profile of the drug.
Therapeutic Indications and Clinical Use
This compound is indicated for conditions requiring enhanced cardiac output, such as heart failure and certain types of shock.[6][13] Clinical studies have also explored its use in treating refractory ascites in patients with cirrhosis.[7] The oral administration of this compound offers a significant advantage over the intravenous infusion of dopamine, potentially allowing for earlier patient mobilization and discharge.[17]
Conclusion
This compound serves as an effective oral prodrug for dopamine, overcoming the limitations of oral dopamine administration. Its therapeutic utility stems from the well-characterized pharmacological actions of dopamine on peripheral dopamine and adrenergic receptors, leading to beneficial effects on cardiac output and renal function. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and clinicians working with this important cardiovascular agent.
References
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. Cardiovascular effects of dopamine after experimental coronary occlusion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. HPLC Determination of Dopamine in Human Plasma Sample | SIELC Technologies [sielc.com]
- 11. Dopamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The effects of dopexamine on the cardiovascular system of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uma.es [uma.es]
- 17. Cardiovascular effects of dopamine in the anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dobutamine Administration in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dobutamine is a synthetic catecholamine that functions as a selective β1-adrenergic receptor agonist.[1] It is a potent inotropic agent used in clinical settings to treat acute heart failure and cardiogenic shock.[2] In preclinical research involving rat models, dobutamine is an invaluable pharmacological tool for inducing cardiac stress to evaluate cardiovascular function, assess myocardial contractile reserve, and investigate the pathophysiology of heart disease.[3][4] Its primary mechanism of action involves the stimulation of β1-adrenergic receptors in the heart, leading to increased heart rate (chronotropy) and contractility (inotropy).[5] This document provides detailed protocols for the administration of dobutamine in rats, summarizes expected quantitative outcomes, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of Dobutamine in Rats
The following tables summarize the hemodynamic and cardiac effects of intravenous dobutamine infusion in healthy adult male Wistar rats.
Table 1: Hemodynamic Response to Intravenous Dobutamine Infusion (10 µg/kg/min) [3]
| Parameter | Baseline (Mean ± SEM) | Dobutamine (Mean ± SEM) | P-value |
| Heart Rate (bpm) | 349 ± 12 | 424 ± 4 | < 0.01 |
| Systolic Blood Pressure (mmHg) | 105 ± 5 | 125 ± 6 | < 0.01 |
| Diastolic Blood Pressure (mmHg) | 70 ± 4 | 75 ± 5 | NS |
NS: Not Significant
Table 2: Echocardiographic Changes in Response to Intravenous Dobutamine Infusion (10 µg/kg/min) [3]
| Parameter | Baseline (Mean ± SEM) | Dobutamine (Mean ± SEM) | P-value |
| End-Diastolic Dimension (mm) | 8.5 ± 0.14 | 7.9 ± 0.28 | < 0.01 |
| End-Systolic Dimension (mm) | 4.1 ± 0.24 | 2.6 ± 0.27 | < 0.01 |
| Ejection Fraction (%) | 74 ± 3.1 | 84 ± 3.6 | < 0.01 |
Table 3: Dose-Dependent Effects of Intravenous Dobutamine Infusion [3]
| Dobutamine Dose (µg/kg/min) | Heart Rate Increase from Baseline (%) | Ejection Fraction Increase from Baseline (%) |
| 5 | ~10% | ~10% |
| 10 | ~21% | ~13.5% |
| 20 | ~25% | ~24% |
Experimental Protocols
Two primary methods for dobutamine administration in rats are intravenous (I.V.) infusion and intraperitoneal (I.P.) injection. The choice of method depends on the experimental goals.[5]
Protocol 1: Intravenous Dobutamine Infusion for Dobutamine Stress Echocardiography
This method allows for precise, controlled, and dose-dependent administration, which is ideal for cardiovascular function assessment.[5]
Materials:
-
Dobutamine Hydrochloride
-
Sterile Saline (0.9% NaCl) or 5% Dextrose for dilution[6][7]
-
Anesthetics (e.g., isoflurane)[3]
-
High-frequency ultrasound system with a suitable transducer for rats (e.g., 12 MHz)[3]
-
Animal handling and monitoring equipment (heating pad, ECG electrodes, etc.)[5]
-
Infusion pump[5]
-
Catheters for venous access (e.g., femoral or jugular vein)[3]
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using a suitable anesthetic agent like isoflurane.[3]
-
Shave the thoracic area for echocardiography and the surgical site for venous cannulation.[3]
-
Place the animal on a heating pad to maintain body temperature.[5]
-
Cannulate the femoral or jugular vein for intravenous infusion.[3] Arterial cannulation can also be performed to monitor blood pressure directly.[3]
-
Position the rat in dorsal decubitus for imaging.[3]
-
-
Dobutamine Solution Preparation:
-
Baseline Measurements:
-
Acquire baseline echocardiographic images and hemodynamic measurements before starting the infusion.[5]
-
-
Dobutamine Infusion:
-
Constant Rate Infusion: Begin the intravenous infusion of dobutamine at a constant rate, for example, 10 µg/kg/min.[3] Acquire images and measurements continuously. A plateau in the cardiac response is typically reached after a mean of 4 minutes.[3][8]
-
Incremental Dose Infusion: Alternatively, infuse dobutamine at progressively increasing doses (e.g., 5, 10, and 20 µg/kg/min).[3] Each dose should be infused for a set duration (e.g., 4 minutes) before increasing to the next level.[3]
-
-
Data Acquisition:
-
Continuously monitor heart rate, ECG, and blood pressure.
-
Acquire echocardiographic images (e.g., M-mode and 2D) to measure left ventricular dimensions and function at baseline and during each stage of the infusion.[3]
-
Protocol 2: Intraperitoneal Dobutamine Injection
This is a simpler method that does not require venous cannulation but offers less control over the dose-response.[5]
Materials:
-
Dobutamine Hydrochloride
-
Sterile Saline (0.9% NaCl) or Sterile Distilled Water
-
Syringes and needles
Procedure:
-
Dobutamine Solution Preparation:
-
Administration:
Protocol 3: Chronic Dobutamine Administration
This protocol is for studying the long-term effects of adrenergic stimulation.
Materials:
-
Dobutamine Hydrochloride
-
Sterile Saline (0.9% NaCl)
-
Syringes and needles
Procedure:
-
Dobutamine Solution Preparation:
-
Prepare a solution of dobutamine in sterile saline.
-
-
Administration:
Mandatory Visualization
References
- 1. litfl.com [litfl.com]
- 2. benchchem.com [benchchem.com]
- 3. Dobutamine stress echocardiography in healthy adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
High-performance liquid chromatography (HPLC) for Docarpamine analysis
Introduction
Docarpamine is an orally active prodrug of dopamine, developed to enhance the bioavailability of dopamine for the treatment of cardiovascular and renal conditions.[1] Upon oral administration, this compound is metabolized in the gastrointestinal tract and liver, releasing its active form, dopamine.[2] The therapeutic effects of this compound are mediated through the actions of dopamine on its receptors.[3] Therefore, the quantitative analysis of dopamine in biological matrices is crucial for pharmacokinetic studies and therapeutic monitoring of this compound. This document provides a detailed protocol for the analysis of dopamine, the active metabolite of this compound, using High-Performance Liquid Chromatography (HPLC) with UV detection.
I. Quantitative Data Summary
The following table summarizes typical quantitative parameters for the HPLC analysis of dopamine from various validated methods. These values can serve as a benchmark for method development and validation.
| Parameter | Value | Reference |
| Linearity Range | 12.0–240.0 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.48 µg/mL | [4] |
| Limit of Quantification (LOQ) | 1.80 µg/mL | [4] |
| Retention Time | ~3.93 min | [4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [4] |
| Precision (%RSD) | < 2% | [4] |
II. Experimental Protocol: HPLC-UV Analysis of Dopamine
This protocol details a robust and validated method for the quantification of dopamine in pharmaceutical preparations or biological fluids, adapted from established methodologies.[4]
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
Dopamine Hydrochloride reference standard
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Orthophosphoric acid, analytical grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ultrapure water
-
-
Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials, 0.45 µm membrane filters.
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 50 mM potassium dihydrogen phosphate (KH₂PO₄) buffer. Dissolve the appropriate amount of KH₂PO₄ in ultrapure water, adjust the pH to 2.5 with orthophosphoric acid, and filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile, filtered through a 0.45 µm membrane filter.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Dopamine Hydrochloride reference standard in a known volume of Mobile Phase A.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations within the expected linear range (e.g., 10, 25, 50, 100, 150, 200 µg/mL).
3. Sample Preparation
-
Pharmaceutical Formulations (Injections): Dilute the formulation with Mobile Phase A to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Biological Samples (e.g., Plasma, Serum):
-
To 1 mL of the biological sample, add an equal volume of a protein precipitating agent (e.g., 10% perchloric acid or acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial.
-
4. Chromatographic Conditions
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (50 mM KH₂PO₄, pH 2.5) and Mobile Phase B (Acetonitrile). A typical gradient program is as follows:
-
0-5 min: 95% A, 5% B
-
5-10 min: Gradient to 65% A, 35% B
-
10-12 min: Return to 95% A, 5% B
-
12-15 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
5. Data Analysis
-
Identify the dopamine peak in the chromatograms based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the dopamine standards against their known concentrations.
-
Determine the concentration of dopamine in the samples by interpolating their peak areas from the calibration curve.
III. Visualizations
This compound Signaling Pathway
References
- 1. USP Analysis of Dopamine Using a Legacy L1 column | SIELC Technologies [sielc.com]
- 2. Chromatographic Separation and NMR An Integrated Approach in Pharmaceutical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Docarpamine and its Major Metabolites in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of the dopamine prodrug, docarpamine, and its primary metabolites, dideethoxycarbonylthis compound (DECD) and dopamine, in human plasma. The assay utilizes a simple protein precipitation for sample preparation followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides the necessary selectivity and sensitivity for pharmacokinetic and drug metabolism studies of this compound.
Introduction
This compound is an orally administered prodrug of dopamine, developed to enhance the bioavailability of dopamine for the treatment of conditions such as acute cardiac insufficiency and chronic heart failure.[1][2] Upon oral administration, this compound undergoes first-pass metabolism, primarily in the small intestine and liver.[3][4] The metabolic conversion involves the hydrolysis of the catechol esters and the amide bond to release the pharmacologically active dopamine.[1][3] An intermediate metabolite, dideethoxycarbonylthis compound (DECD), is formed through the hydrolysis of the ethoxycarbonyl groups from the hydroxyl moieties of the dopamine structure.[1]
Accurate measurement of this compound and its key metabolites is crucial for understanding its pharmacokinetic profile, metabolic fate, and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated LC-MS/MS assay for the simultaneous determination of this compound, DECD, and dopamine in human plasma.
Metabolic Pathway of this compound
The metabolic conversion of this compound to dopamine is a two-step enzymatic process. Initially, esterases present in the gut and liver hydrolyze the two ethoxycarbonyl groups attached to the catechol hydroxyls of the dopamine backbone, forming the intermediate metabolite DECD. Subsequently, γ-glutamyltransferase in the kidney and liver cleaves the N-acetyl-L-methionyl group, releasing the active dopamine molecule.[1]
References
Application Notes and Protocols for Docarpamine in a Canine Model of Congestive Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docarpamine, an orally active prodrug of dopamine, presents a promising therapeutic avenue for the management of congestive heart failure (CHF).[1][2] By converting to dopamine in the body, it leverages the well-established cardiovascular and renal benefits of dopamine, including increased cardiac output and enhanced renal perfusion.[1] Dopamine's effects are dose-dependent, with lower doses primarily stimulating D1 receptors for vasodilation and moderate doses activating β1-adrenergic receptors to increase cardiac contractility.[3] This document provides detailed protocols for the evaluation of this compound in a canine model of congestive heart failure, a large animal model that closely recapitulates human cardiovascular physiology. The pacing-induced model of heart failure is highlighted due to its reproducibility and clinical relevance.[4][5][6][7]
Signaling Pathway of this compound's Active Metabolite (Dopamine)
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Induction of Pacing-Induced Congestive Heart Failure in Canines
This protocol describes a well-established method for creating a dilated cardiomyopathy phenotype that mimics chronic heart failure.[4][5][6][7]
1. Animal Model:
-
Adult mongrel dogs of either sex, weighing between 20-30 kg, are suitable for this model.
-
All animals should be screened for baseline cardiac health via echocardiography and electrocardiogram (ECG).
2. Surgical Implantation of Pacemaker:
-
Anesthetize the dog following a standard protocol (e.g., induction with propofol and maintenance with isoflurane).
-
Under sterile surgical conditions, implant a programmable pacemaker (e.g., Medtronic ITREL 7424 or similar) in a subcutaneous pocket created in the neck or flank.
-
Introduce a transvenous pacing lead via the jugular vein and position it in the apex of the right ventricle under fluoroscopic guidance.
-
Confirm lead placement and secure it. Connect the lead to the pacemaker.
-
Allow for a 1-2 week recovery period post-surgery before initiating the pacing protocol.
3. Rapid Ventricular Pacing Protocol:
-
Begin rapid ventricular pacing at a rate of 215-240 beats per minute (bpm).[6]
-
Maintain continuous pacing for 3-4 weeks to induce significant left ventricular dysfunction and clinical signs of heart failure.[7]
-
Monitor the animals daily for signs of distress, and perform weekly echocardiograms to assess the progression of heart failure.
-
Heart failure is typically characterized by a left ventricular ejection fraction (LVEF) below 35-40%, increased left ventricular end-diastolic pressure (>25 mmHg), and reduced cardiac output.[3][4]
Protocol 2: Administration of Oral this compound and Monitoring
This proposed protocol is based on the known pharmacokinetics of this compound and typical study designs for cardiovascular drugs in canine models.
1. Study Design:
-
A dose-response study can be conducted once the CHF model is established.
-
Animals can be divided into several groups: a placebo control group and multiple this compound dose groups.
-
A washout period should be implemented between different treatments if a crossover design is used.
2. This compound Administration:
-
This compound is administered orally.[2] Based on human clinical data where doses of 600-750 mg are used, and considering the higher metabolism in dogs, a starting dose range for canine studies could be extrapolated. A study in children used 40 mg/kg every 8 hours.[8]
-
Proposed Dose Groups:
-
Group 1: Placebo (vehicle control)
-
Group 2: Low-dose this compound
-
Group 3: Mid-dose this compound
-
Group 4: High-dose this compound
-
-
The drug can be administered in gelatin capsules.
3. Hemodynamic and Cardiac Function Assessment:
-
Perform baseline measurements before drug administration.
-
After oral administration of this compound, conduct serial measurements at various time points (e.g., 1, 2, 4, 6, and 8 hours) to capture the peak effect and duration of action.
-
Parameters to measure:
-
Hemodynamics: Heart rate, systemic arterial pressure, pulmonary artery pressure, and cardiac output. These can be measured using surgically implanted catheters connected to a data acquisition system.
-
Cardiac Function (Echocardiography): Left ventricular ejection fraction (LVEF), fractional shortening, stroke volume, and cardiac output.[1][9]
-
Renal Function: Monitor urine output and conduct urinalysis.
-
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the study. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Pharmacokinetics of Oral this compound in Healthy Dogs
| Parameter | Value | Reference |
| Cmax (ng/mL) | Insert experimental data | |
| Tmax (hours) | Insert experimental data | |
| AUC (ng·h/mL) | Insert experimental data |
Table 2: Hemodynamic Effects of this compound in a Canine CHF Model
| Parameter | Baseline | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Heart Rate (bpm) | Insert data | Insert data | Insert data | Insert data |
| Mean Arterial Pressure (mmHg) | Insert data | Insert data | Insert data | Insert data |
| Cardiac Output (L/min) | Insert data | Insert data | Insert data | Insert data |
| Systemic Vascular Resistance (dynes·s/cm⁵) | Insert data | Insert data | Insert data | Insert data |
Table 3: Echocardiographic Parameters Following this compound Administration
| Parameter | Baseline | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Left Ventricular Ejection Fraction (%) | Insert data | Insert data | Insert data | Insert data |
| Fractional Shortening (%) | Insert data | Insert data | Insert data | Insert data |
| Stroke Volume (mL) | Insert data | Insert data | Insert data | Insert data |
Conclusion
The protocols outlined in this document provide a framework for the preclinical evaluation of oral this compound in a well-established canine model of congestive heart failure. The use of a large animal model is crucial for translating findings to human clinical trials. Careful dose selection and comprehensive monitoring of cardiovascular and renal parameters will be essential to fully characterize the therapeutic potential of this compound for the treatment of CHF.
References
- 1. Evaluation of left ventricular function with cardiac magnetic resonance imaging and echocardiography after administration of dobutamine and esmolol in healthy beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic response of a canine model of chronic heart failure to intravenous dobutamine, nitroprusside, enalaprilat, and digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 5. Experimental congestive heart failure produced by rapid ventricular pacing in the dog: cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified rapid ventricular pacing: a chronic model of heart failure for evaluation of new surgical therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 9. A canine model of chronic ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Assessing the Diuretic Effects of Docarpamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docarpamine is an orally active prodrug of dopamine, developed to enhance the therapeutic utility of dopamine in cardiovascular and renal conditions.[1][2] Following oral administration, this compound is metabolized in the gastrointestinal tract, liver, and kidneys into its active form, dopamine.[1][2] This prodrug formulation overcomes the limitations of dopamine, which has poor oral bioavailability and is rapidly metabolized.[1] this compound is primarily used in the management of conditions such as acute and chronic heart failure, where it improves cardiac output and promotes renal perfusion.[3][4] A key therapeutic benefit of this compound is its ability to induce diuresis and natriuresis, making it valuable for managing fluid overload states.[1][3] These application notes provide a detailed protocol for assessing the diuretic and natriuretic efficacy of this compound in a preclinical setting.
Mechanism of Action: Diuretic Effect
The diuretic effect of this compound is mediated by its active metabolite, dopamine. Dopamine exerts its action by binding to specific dopamine receptors located in the renal vasculature and tubules.[1]
-
D1 Receptor Activation: At low doses, dopamine primarily stimulates D1-like receptors in the renal tubules.[1]
-
Signaling Cascade: Activation of D1 receptors, which are G-protein coupled receptors (GPCRs), stimulates the Gsα subunit. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA).[][6]
-
Inhibition of Sodium Reabsorption: PKA then phosphorylates various target proteins, ultimately leading to the inhibition of the Na+/K+-ATPase pump and the Na+/H+ exchanger in the proximal renal tubules.[7]
-
Diuresis and Natriuresis: The inhibition of sodium reabsorption leads to increased excretion of sodium (natriuresis) and, consequently, water (diuresis) into the urine.[1][3]
Preclinical Experimental Protocol: Diuretic Activity in Rats
This protocol is based on the Lipschitz test, a standard method for screening diuretic agents in rats.[8][9][10]
Materials and Animals
-
Animals: Male Wistar rats (150-200g).
-
Housing: Metabolic cages designed to separate urine and feces.
-
Test Substance: this compound.
-
Positive Control: Furosemide (10 mg/kg, p.o.).[11]
-
Vehicle Control: 0.9% Normal Saline or appropriate vehicle.
-
Equipment: Oral gavage needles, graduated cylinders, pH meter, flame photometer or ion-selective electrode (ISE) analyzer for electrolyte measurement.[12][13]
Experimental Procedure
-
Acclimatization: Acclimatize rats in individual metabolic cages for 24 hours before the experiment. Provide free access to water but withhold food for 18 hours prior to dosing to ensure uniform hydration and minimize variability.[13]
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., Normal Saline, 25 mL/kg, p.o.)
-
Group II: Positive Control (Furosemide, 10 mg/kg, p.o.)
-
Group III: this compound (Low Dose, e.g., 50 mg/kg, p.o.)
-
Group IV: this compound (Medium Dose, e.g., 100 mg/kg, p.o.)
-
Group V: this compound (High Dose, e.g., 200 mg/kg, p.o.)
-
-
Hydration: Administer a saline load (0.9% NaCl, 25 mL/kg) to all animals by oral gavage to ensure a uniform state of hydration and promote diuresis.
-
Dosing: Immediately after the saline load, administer the respective substances (Vehicle, Furosemide, or this compound) to each group via oral gavage.
-
Urine Collection: Place animals back into their metabolic cages. Collect urine at intervals, typically for the first 5 hours and then cumulatively at 24 hours.[11] Record the total volume for each collection period.
-
Urine Analysis:
Data Presentation and Calculations
Summarize all quantitative data in tables for clear comparison. Key parameters and calculated indices should be presented as Mean ± SEM.
Calculations
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group).[11]
-
Saluretic Index: (Total Na+ and Cl- excretion of test group) / (Total Na+ and Cl- excretion of control group).
-
Natriuretic Index: (Total Na+ excretion of test group) / (Total Na+ excretion of control group).[13]
-
Carbonic Anhydrase Inhibition Index: [Cl⁻ / (Na⁺ + K⁺)] ratio. A value close to 1 suggests inhibition of carbonic anhydrase.[13]
Data Tables
Table 1: Effect of this compound on Cumulative Urine Output (mL)
| Group | Dose (mg/kg) | Urine Output at 5h (Mean ± SEM) | Urine Output at 24h (Mean ± SEM) | Diuretic Index (24h) |
|---|---|---|---|---|
| Vehicle Control | - | 1.00 | ||
| Furosemide | 10 | |||
| This compound | 50 | |||
| This compound | 100 |
| this compound | 200 | | | |
Table 2: Effect of this compound on Urinary Electrolyte Excretion (24h)
| Group | Dose (mg/kg) | Na⁺ (mmol/L) | K⁺ (mmol/L) | Cl⁻ (mmol/L) | Na⁺/K⁺ Ratio | CAI Index [Cl⁻/(Na⁺+K⁺)] |
|---|---|---|---|---|---|---|
| Vehicle Control | - | |||||
| Furosemide | 10 | |||||
| This compound | 50 | |||||
| This compound | 100 |
| this compound | 200 | | | | | |
Protocol for Clinical Assessment
In a clinical setting, the assessment of diuretic response is critical for dose titration and patient management, particularly in conditions like acute heart failure.[14][15]
Key Parameters for Monitoring
-
Urine Output: A primary indicator of diuretic response. A satisfactory response is generally considered >100–150 mL/hour in the initial hours after administration.[15]
-
Body Weight: Daily measurement of body weight is a reliable method to assess total fluid loss. A target weight loss of 0.5-1.0 kg/day is often aimed for.[16]
-
Urinary Sodium: A spot urine sodium measurement can quickly assess natriuretic response. A value >50-70 mEq/L within the first 2 hours indicates an adequate response.[15][17]
-
Serum Electrolytes: Regular monitoring (at least daily) of serum sodium, potassium, and magnesium is crucial to prevent and manage electrolyte imbalances like hypokalemia.[16][18]
-
Renal Function: Blood Urea Nitrogen (BUN) and serum creatinine should be monitored daily to assess the impact on renal function.[16][18]
-
Clinical Signs of Congestion: Assessment should include resolution of peripheral edema, decreased lung crackles, and reduction in jugular venous pressure.[16]
Clinical Data Summary
Table 3: Clinical Response Parameters to this compound Therapy
| Parameter | Baseline | 2 Hours Post-Dose | 6 Hours Post-Dose | 24 Hours Post-Dose |
|---|---|---|---|---|
| Urine Output (mL/hr) | ||||
| Spot Urine Na⁺ (mEq/L) | N/A | |||
| Body Weight (kg) | N/A | N/A | ||
| Serum Na⁺ (mEq/L) | ||||
| Serum K⁺ (mEq/L) |
| Serum Creatinine (mg/dL) | | | | |
Conclusion
This document provides a comprehensive protocol for the preclinical and clinical assessment of the diuretic effects of this compound. The preclinical protocol, utilizing a rat model, allows for a quantitative evaluation of diuretic and natriuretic activity through the measurement of urine volume and electrolyte content. The clinical assessment guidelines focus on key functional parameters to monitor patient response and ensure safety. Adherence to these detailed methodologies and structured data presentation will enable a thorough and reliable evaluation of this compound's therapeutic efficacy as a diuretic agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Effects of a new orally active dopamine prodrug, this compound, on refractory ascites: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastrin and D1 dopamine receptor interact to induce natriuresis and diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diuretic Preclinical Screening models | PPTX [slideshare.net]
- 9. Diuretics screening models | PPTX [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of diuretics for acute heart failure: a protocol for a systematic review of randomised clinical trials with network meta-analysis and trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination of diuretics for acute heart failure: a protocol for a systematic review of randomised clinical trials with network meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. ahajournals.org [ahajournals.org]
- 18. Michigan Medicine Inpatient Diuretic Guideline for Patients with Acute Decompensated Heart Failure - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Docarpamine's Cellular Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docarpamine is an orally active prodrug of dopamine, developed to enhance the bioavailability of dopamine for therapeutic applications such as acute cardiac insufficiency and chronic heart failure.[1][2][3] As a prodrug, this compound itself is pharmacologically inactive and requires enzymatic conversion to its active metabolite, dopamine, to exert its effects.[4][5][6] This conversion is primarily mediated by esterases and amidases, which hydrolyze the ester and amide bonds in the this compound molecule.[4][7] Once converted, dopamine acts as an agonist at dopamine receptors, primarily the D1-like (D1 and D5) receptors, and at β1-adrenergic receptors.[2][8]
Studying the cellular effects of this compound in vitro presents a unique challenge due to its prodrug nature. The choice of a cell culture model is critical and must be based on the expression of the target dopamine receptors and the presence of the necessary metabolic enzymes to convert this compound to dopamine. These application notes provide a comprehensive guide to selecting appropriate cell culture models and detailed protocols for key experiments to elucidate the cellular effects of this compound.
Choosing the Right Cell Culture Model
The ideal cell culture model for studying this compound should possess two key characteristics:
-
Expression of Dopamine Receptors: The cell line must express the dopamine receptor subtype of interest (e.g., D1, D2, etc.) either endogenously or through recombinant expression.
-
Metabolic Competence: The cells should have sufficient esterase and/or amidase activity to efficiently convert this compound to dopamine.
Here are some commonly used cell lines for dopamine receptor research, with considerations for their use in studying this compound:
| Cell Line | Receptor Expression | Metabolic Considerations | Suitability for this compound Studies |
| HEK293 | Low endogenous expression. Commonly used for stable or transient overexpression of specific dopamine receptor subtypes (D1, D2, D5).[9][10] | Possesses some esterase activity, but may not be sufficient for complete this compound conversion. | Suitable for studying the effects of dopamine on specific receptor subtypes. Co-transfection with esterase/amidase enzymes may be necessary to study this compound directly. |
| CHO-K1 | No endogenous dopamine receptor expression. Widely used for generating stable cell lines expressing high levels of specific dopamine receptor subtypes (e.g., CHO-K1/D1).[11][12][13] | Exhibits some hydrolase and esterase activity.[14] | Excellent for high-throughput screening of dopamine receptor agonists and antagonists. The efficiency of this compound conversion should be validated. |
| PC12 | Endogenously expresses D1 and D2 dopamine receptors.[7] A well-established model for neuronal-like cells that synthesize and release dopamine.[15] | Contains esterase activity. | A more physiologically relevant model for studying the effects of this compound on neuronal-like cells. The rate of this compound conversion should be determined. |
| SH-SY5Y | Endogenously expresses D2 and D3 receptors. D1 receptor expression is low or absent but can be induced by differentiation.[4][16] | Exhibits esterase activity.[17] | A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, making it a relevant model for neuropharmacological studies. |
Recommendation: For initial studies and high-throughput screening, CHO-K1 or HEK293 cells stably expressing the dopamine receptor of interest are recommended. For more physiologically relevant studies, PC12 or differentiated SH-SY5Y cells are suitable choices. It is crucial to experimentally verify the metabolic conversion of this compound to dopamine in the chosen cell line.
Data Presentation: Cellular Effects of Dopamine (Active Metabolite of this compound)
Since this compound is a prodrug, its cellular effects are mediated by dopamine. The following tables summarize the reported cellular activities of dopamine in commonly used cell culture models. These values can serve as a benchmark when evaluating the effects of this compound after its bioactivation.
Table 1: Functional Potency (EC50) of Dopamine in cAMP Assays
| Cell Line | Receptor | Assay Type | Dopamine EC50 (nM) | Reference |
| CHO-K1 | Human D1 | cAMP accumulation | 39 | [12] |
| CHO-K1 | Human D1 | cAMP production | 35 | [12] |
| HEK293 | Human D1 | cAMP accumulation | 20 | [12] |
| HEK-T | Human D1 | Glosensor cAMP assay | 2.6 | [12] |
| CHO-K1/D2/Gα15 | Human D2 | cAMP accumulation | 20.50 | [13] |
Table 2: Binding Affinity (Ki) of Dopamine at Dopamine Receptors
| Cell Line/Tissue | Receptor | Radioligand | Dopamine Ki (nM) | Reference |
| HEK293 | Human D1 | [3H]SCH 23390 | 4300 | [12] |
| Bovine Retina | D1-like | [3H]SCH 23390 | 1600 | [12] |
| HEK cells | Human D1/D3 heteromer | [3H]SCH 23390 | KDH: 1.06, KDL: 52.2 | [18] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of this compound and its active metabolite, dopamine, on cell viability. It is important to assess potential cytotoxicity, as high concentrations of dopamine can be toxic to cells in culture through oxidative stress.[10]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and dopamine in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and dopamine for a specific dopamine receptor subtype.
Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Culture cells expressing the dopamine receptor of interest to confluency.
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Increasing concentrations of the unlabeled competitor (this compound or dopamine)
-
A fixed concentration of a suitable radioligand (e.g., [3H]-SCH23390 for D1-like receptors)
-
Membrane preparation
-
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Second Messenger Quantification
Objective: To measure the functional activity of this compound and dopamine by quantifying the production of the second messenger cyclic AMP (cAMP) upon D1-like receptor activation.
Protocol: cAMP Accumulation Assay (e.g., HTRF or LANCE)
-
Cell Seeding: Seed cells expressing the D1-like receptor in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Add the compound dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and add the detection reagents from a commercial cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit).
-
Signal Measurement: Incubate as recommended by the manufacturer and measure the fluorescence signal using a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Convert the fluorescence ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 and Emax.
Gene Expression Analysis
Objective: To investigate whether this compound or dopamine treatment alters the gene expression of dopamine receptors or other related signaling molecules.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment and RNA Extraction: Treat cells with this compound or dopamine for a specified time. Harvest the cells and extract total RNA using a commercial kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) and integrity.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or a probe-based qPCR master mix
-
-
Run the reaction in a real-time PCR cycler.
-
-
Data Analysis:
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling pathway activated by dopamine, the active metabolite of this compound.
Experimental Workflow for a Cell-Based GPCR Functional Assay
Caption: General workflow for a cell-based functional assay to measure GPCR activation.
Logical Relationship for Choosing a Cell Culture Model
Caption: Decision tree for selecting a suitable cell culture model for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 4. Single cell measurement of dopamine release with simultaneous voltage-clamp and amperometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 7. Metabolism of dopamine prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. D1 dopamine receptor signaling involves caveolin-2 in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dopamine agonists and analogues have an antiproliferative effect on CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. genscript.com [genscript.com]
- 14. Release of endogenous dopamine in cultured mesencephalic neurons: influence of dopaminergic agonists and glucocorticoid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. molbio.gu.se [molbio.gu.se]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Identification of Dopamine D1–D3 Receptor Heteromers: INDICATIONS FOR A ROLE OF SYNERGISTIC D1–D3 RECEPTOR INTERACTIONS IN THE STRIATUM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: A Comparative Analysis of Intravenous vs. Oral Docarpamine Administration in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docarpamine, an orally active prodrug of dopamine, has been developed to circumvent the limitations of intravenous dopamine administration, such as its short half-life and rapid metabolism.[1][2] As a sympathomimetic agent, this compound is primarily indicated for conditions requiring enhanced cardiac output, such as heart failure and certain types of shock.[3][4] Following oral administration, this compound is metabolized in the body to release dopamine, which then exerts its therapeutic effects.[2][3][4] This document provides a detailed overview of the comparative clinical data on intravenous and oral this compound, focusing on its pharmacokinetics, pharmacodynamics, and associated signaling pathways. The information is intended to guide researchers and professionals in the development and clinical application of this compound.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of free dopamine following the administration of oral this compound and intravenous dopamine from different clinical studies. It is important to note that a direct head-to-head comparative study in the same patient population was not identified in the reviewed literature. The data presented here are compiled from separate studies and should be interpreted with this limitation in mind.
Table 1: Pharmacokinetic Parameters of Free Dopamine after Oral Administration of this compound (750 mg) in Healthy Adults and Patients with Cirrhosis [5]
| Parameter | Healthy Subjects (n=6) | Patients with Cirrhosis (n=7) |
| Cmax (ng/mL) | 76.8 ± 24.1 | 53.1 ± 24.9 |
| Tmax (h) | 1.3 ± 0.2 | 2.7 ± 0.2 |
| T(1/2) (h) | 0.8 ± 0.1 | 0.8 ± 0.1 |
| AUC (ng·h/mL) | 97.5 ± 21.1 | 100.6 ± 45.6 |
Table 2: Plasma Concentrations of Free Dopamine after Oral Administration of this compound in Specific Patient Populations
| Patient Population | Dose | Time Post-Administration | Plasma Free Dopamine Concentration | Reference |
| Infants with Heart Failure | 15-20 mg/kg | 1-2 hours (Peak) | 0 - 163.1 ng/mL (mean 37.9 ± 47.2) | [6] |
| Post-Cardiac Surgery Patients | Not specified | After stopping IV dopamine | 24.5 ± 17.6 ng/mL | [1] |
Table 3: Pharmacokinetic Parameters of Intravenous Dopamine
| Study Population | Infusion Rate | Parameter | Value | Reference |
| Healthy Male Volunteers | 3 µg/kg/min for 90 min | Steady-State Concentration | 1,880 to 18,300 ng/L | [7] |
| Healthy Male Volunteers | 10 µg/kg/min for 10 min | Plasma Concentration | 12,300 to 201,500 ng/L | [7] |
| Adults | Not specified | Half-life | < 2 minutes | [8] |
Experimental Protocols
While detailed, step-by-step experimental protocols were not available in the reviewed literature, the following methodologies were extracted from the cited clinical studies.
Protocol 1: Pharmacokinetic Study of Oral this compound in Healthy and Cirrhotic Subjects[5]
1. Study Objective: To investigate the metabolism and pharmacokinetics of oral this compound in patients with cirrhosis compared to healthy subjects.
2. Study Population:
- Seven cirrhotic patients.
- Six healthy control subjects.
3. Dosing Regimen:
- A single oral dose of 750 mg of this compound was administered to all subjects.
4. Blood Sampling:
- Blood samples were collected at unspecified time points after drug administration to measure plasma levels of free dopamine.
5. Analytical Method:
- The specific analytical method for measuring plasma free dopamine was not detailed in the abstract. High-performance liquid chromatography (HPLC) with fluorometric or electrochemical detection is a common method for such analyses.
6. Pharmacokinetic Analysis:
- The following pharmacokinetic parameters were calculated from the plasma concentration-time data:
- Maximum plasma concentration (Cmax)
- Time to reach Cmax (Tmax)
- Elimination half-life (T(1/2))
- Area under the plasma concentration-time curve (AUC)
Protocol 2: Study of Oral this compound in Patients with Low Cardiac Output Syndrome After Cardiac Surgery[9]
1. Study Objective: To evaluate the efficacy and safety of switching from intravenous catecholamines to oral this compound in patients with low cardiac output syndrome (LOS) after cardiac surgery.
2. Study Population:
- Eighteen patients who developed LOS after cardiac surgery.
3. Study Design:
- Retrospective review of patient records.
- Patients were divided into two groups:
- Group A (n=12): this compound was administered during and after weaning from intravenous catecholamines.
- Group B (n=6): this compound was administered only on demand after weaning from intravenous catecholamines.
4. Outcome Measures:
- Hemodynamic stability.
- Daily urinary output.
5. Results:
- Oral administration of this compound maintained stable hemodynamics and sufficient daily urinary output, comparable to the effects of intravenous catecholamine infusion.[9]
Signaling Pathways and Experimental Workflows
This compound Bioactivation and Dopamine Signaling
This compound acts as a prodrug that is converted to the active compound, dopamine, in the body.[2][3] This conversion involves enzymatic hydrolysis in the gastrointestinal tract, liver, and kidneys.[1] Once formed, dopamine exerts its effects by binding to and activating dopamine receptors (D1 and D2-like) and adrenergic receptors (beta-1 and alpha-1), leading to various physiological responses, including increased cardiac contractility and renal blood flow.[2][3]
Caption: Bioactivation of this compound and subsequent dopamine signaling cascade in a target cell.
Experimental Workflow: Crossover Clinical Trial Design
The following diagram illustrates a logical workflow for a crossover clinical trial designed to directly compare the pharmacokinetics of intravenous and oral this compound. While such a study was not found in the literature search, this represents a standard approach for such a comparison.
Caption: A typical crossover design for a clinical trial comparing IV and oral drug administration.
Conclusion
This compound presents a viable oral alternative to intravenously administered dopamine, offering the potential for improved patient convenience and a more sustained therapeutic effect. The available clinical data indicates that oral this compound can achieve therapeutically relevant plasma concentrations of dopamine and produce comparable hemodynamic effects to intravenous dopamine infusions.[9] However, there is a clear need for direct, head-to-head comparative clinical trials with detailed protocols to fully elucidate the relative pharmacokinetic and pharmacodynamic profiles of oral this compound versus intravenous dopamine. Such studies would provide invaluable data for optimizing dosing regimens and expanding the clinical utility of this promising prodrug.
References
- 1. Effect of this compound, a novel orally active dopamine prodrug, on the formation of free and sulfoconjugated dopamine in patients who underwent cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Metabolism of dopamine prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. impHFrEF trial: study protocol for an open-label, multicentre study of improvement the outcome of patients with heart failure in China using a mobile hEalth-supported platForm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Dopamine in Healthy Male Subjects | Scilit [scilit.com]
- 8. Effects of a new orally active dopamine prodrug, this compound, on refractory ascites: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral administration of the dopamine prodrug this compound shortens need for drip infusion of dopamine in patients with low cardiac output syndrome after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Docarpamine Dosage Calculation in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docarpamine, sold under the brand name Tanadopa, is an orally active prodrug of dopamine.[1] It is converted in the body to dopamine, which then exerts its effects by activating peripheral dopamine D1 receptors and beta-1 adrenergic receptors.[2][3][4] This dual action leads to increased cardiac output and renal blood flow, making this compound a therapeutic agent for acute cardiac insufficiency and chronic heart failure.[1][2][5] Unlike dopamine, this compound can be administered orally and does not cross the blood-brain barrier, thus limiting its effects to the periphery.[1]
These application notes provide a comprehensive guide for researchers on the calculation of this compound dosage for preclinical studies. The included protocols for key in vivo and in vitro experiments will facilitate the investigation of its cardiovascular and renal effects.
Preclinical Dosage Summary
Quantitative data from preclinical studies are summarized below to guide dose selection in various animal models. It is important to note that the optimal dose will depend on the specific research question, the animal model used, and the route of administration.
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Rat | Oral | 30 mg/kg | Pharmacokinetic analysis | [6] |
| Dog | Oral | 33.5 mg/kg | Pharmacokinetic analysis | [6] |
| Anesthetized Dog | Intraduodenal | 20 mg/kg | Increased cardiac contractility and renal blood flow | [] |
| Conscious Dog | Oral | >160 mg/kg | ED50 for emetic effect | [] |
| Rat | Intravenous (bolus) | 200 µg/kg | Effects on mean arterial pressure and heart rate | [8] |
Experimental Protocols
In Vivo Cardiovascular and Renal Function Assessment in Rats
This protocol describes the evaluation of the cardiovascular and renal effects of orally administered this compound in a rat model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Wistar rats (or other appropriate strain)
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Analytical equipment for measuring creatinine and electrolytes
-
Telemetry system or non-invasive blood pressure monitoring system
-
Echocardiography equipment
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions and handling for at least one week prior to the experiment.
-
Baseline Measurements:
-
Place rats in individual metabolic cages and collect 24-hour urine samples to measure baseline urine volume, creatinine, and electrolyte levels.
-
Measure baseline cardiovascular parameters, including heart rate and blood pressure, using a telemetry system or a tail-cuff method.
-
Perform baseline echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer this compound orally via gavage at a predetermined dose (e.g., starting with a dose in the range of 30 mg/kg). A vehicle-only group should be included as a control.
-
-
Post-Dose Monitoring and Sample Collection:
-
Continuously monitor cardiovascular parameters for a set period (e.g., 24 hours) after administration.
-
Collect urine in metabolic cages at defined intervals (e.g., 0-4h, 4-8h, 8-24h) to measure volume, creatinine, and electrolytes.
-
Collect blood samples at time points corresponding to the expected peak plasma concentration of dopamine to measure plasma dopamine, creatinine, and electrolyte levels.
-
-
Data Analysis:
-
Calculate creatinine clearance to assess the glomerular filtration rate.
-
Analyze changes in cardiovascular parameters (heart rate, blood pressure, cardiac function) compared to baseline and the control group.
-
Analyze changes in renal parameters (urine output, electrolyte excretion) compared to baseline and the control group.
-
In Vitro Dopamine D1 Receptor Activation Assay
This protocol outlines a cell-based assay to determine the activation of the dopamine D1 receptor by the active metabolite of this compound.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human dopamine D1 receptor.
-
This compound and its active metabolite, dopamine.
-
Cell culture medium and supplements.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plate reader compatible with the chosen assay kit.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Culture the D1 receptor-expressing cells according to standard protocols.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of dopamine (as a positive control) and the test compound (in this case, dopamine, the active metabolite of this compound) in assay buffer.
-
Assay:
-
Remove the culture medium from the wells and replace it with assay buffer.
-
Add the different concentrations of the compounds to the wells.
-
Incubate for a specified time at 37°C to allow for receptor activation and cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the compound concentration.
-
Calculate the EC50 value to determine the potency of the compound in activating the D1 receptor.
-
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound acts as a prodrug and is metabolized to dopamine. Dopamine then primarily activates D1-like dopamine receptors and beta-1 adrenergic receptors in peripheral tissues.
Caption: this compound Signaling Pathway
Preclinical Experimental Workflow for this compound
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical Workflow for this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Oral administration of the dopamine prodrug this compound shortens need for drip infusion of dopamine in patients with low cardiac output syndrome after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A tutorial for model‐based evaluation and translation of cardiovascular safety in preclinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Measuring Cardiac Output After Docarpamine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Docarpamine and Cardiac Output
This compound is an orally active prodrug of dopamine, developed for the management of acute and chronic heart failure.[1][2] Following oral administration, this compound undergoes enzymatic hydrolysis in the gastrointestinal tract, liver, and kidneys to release its active metabolite, dopamine.[1][3] The therapeutic effects of this compound are mediated by dopamine's action on peripheral dopamine D1 receptors and beta-1 adrenergic receptors.[2][4]
-
Beta-1 Adrenergic Receptor Agonism: Stimulation of these receptors in the heart muscle increases myocardial contractility (positive inotropic effect) and heart rate (positive chronotropic effect), leading to an increase in cardiac output.[2]
-
Dopamine D1 Receptor Agonism: Activation of D1 receptors, particularly in the renal vasculature, induces vasodilation, promoting increased renal blood flow, diuresis, and natriuresis.[3]
Given its mechanism of action, accurately measuring cardiac output (CO) is critical for evaluating the efficacy and dose-response of this compound. Cardiac output, the volume of blood pumped by the heart per minute, is a primary determinant of oxygen delivery to the tissues.[5] This document provides detailed application notes and protocols for various techniques used to measure CO following this compound administration.
This compound Signaling Pathway
The following diagram illustrates the conversion of this compound to dopamine and its subsequent action on cardiac and renal receptors to produce its therapeutic effects.
Overview of Cardiac Output Measurement Techniques
Methods for monitoring CO can be broadly classified as invasive, minimally invasive, and non-invasive.[6] The choice of technique depends on the required accuracy, the clinical setting, patient condition, and the need for continuous versus intermittent measurement.
| Category | Technique | Principle | Invasiveness | Continuity |
| Invasive | Pulmonary Artery Thermodilution | Indicator dilution (cold saline) | High (Pulmonary Artery Catheter) | Intermittent/Continuous |
| Fick Principle | Oxygen consumption and arteriovenous O2 difference | High (Arterial & PA Catheter) | Intermittent | |
| Minimally Invasive | Transpulmonary Thermodilution | Indicator dilution (cold saline) | Moderate (Central Venous & Arterial Catheter) | Intermittent (for calibration) |
| Pulse Wave Analysis | Arterial pressure waveform analysis | Moderate (Arterial Catheter) | Continuous | |
| Esophageal Doppler | Aortic blood flow velocity | Moderate (Esophageal Probe) | Continuous | |
| Non-invasive | Echocardiography (TTE/TEE) | Doppler ultrasound of blood flow | Low (TTE) to Moderate (TEE) | Intermittent |
| Thoracic Bioimpedance | Thoracic resistance to electrical current | Low (Skin Electrodes) | Continuous |
Experimental Protocols
Protocol 1: Pulmonary Artery Thermodilution
This technique is considered a clinical gold standard for CO measurement.[6][7] It involves injecting a known volume of cold saline into the right atrium and measuring the resultant temperature change downstream in the pulmonary artery.
Materials:
-
Pulmonary Artery Catheter (PAC / Swan-Ganz Catheter)[8]
-
Pressure monitoring system with CO computer module
-
Sterile 10 mL syringe
-
Closed-system injectate set (CO-Set)
-
Injectate solution (D5W or normal saline), typically at room temperature[9]
Procedure:
-
Preparation: Ensure the PAC is correctly positioned, with the proximal port in the right atrium and the distal thermistor in the pulmonary artery. Enter the correct computation constant for the specific catheter and injectate volume/temperature into the monitor.[9]
-
Injectate Injection: Draw exactly 10 mL of the injectate solution into the syringe.
-
Timing: To minimize variability from respiration, inject the bolus smoothly and rapidly (<4 seconds) at the same point in the respiratory cycle, typically at end-expiration.[8]
-
Measurement: The monitor detects the temperature change via the thermistor and plots a thermodilution curve. The CO is calculated from the area under this curve using the Stewart-Hamilton equation.[7]
-
Repeatability: Perform at least three measurements. The results should be within 10-15% of each other. Average the acceptable values to obtain the final CO reading.[9]
Protocol 2: Fick Principle
The Fick principle states that the total uptake of a substance (in this case, oxygen) by the peripheral tissues is equal to the product of the blood flow and the arteriovenous concentration difference of that substance.[10][11]
Equation: CO = VO₂ / (CₐO₂ - CᵥO₂)[12]
-
CO: Cardiac Output (L/min)
-
VO₂: Oxygen consumption (mL/min)
-
CₐO₂: Arterial oxygen content (mL O₂/L blood)
-
CᵥO₂: Mixed venous oxygen content (mL O₂/L blood)
Materials:
-
Metabolic cart or spirometer to measure VO₂
-
Arterial line for arterial blood sampling
-
Pulmonary artery catheter for mixed venous blood sampling (from the distal port)
-
Blood gas analyzer
Procedure:
-
Measure Oxygen Consumption (VO₂): Collect expired air over a set period (e.g., 3-5 minutes) using a metabolic cart to directly measure the patient's oxygen consumption. In the absence of a metabolic cart, VO₂ can be estimated (e.g., 125 mL/min/m²), but this reduces accuracy.[5]
-
Collect Blood Samples: Simultaneously draw a blood sample from the arterial line (representing CₐO₂) and the distal port of the PAC (representing CᵥO₂).[11]
-
Analyze Blood Gas: Immediately analyze both samples to determine hemoglobin concentration (Hb) and oxygen saturation (SaO₂ and SvO₂).
-
Calculate Oxygen Content:
-
CₐO₂ = (Hb x 1.34 x SaO₂) + (PaO₂ x 0.003)
-
CᵥO₂ = (Hb x 1.34 x SvO₂) + (PvO₂ x 0.003)
-
-
Calculate Cardiac Output: Insert the measured VO₂ and calculated oxygen contents into the Fick equation to determine CO.
Protocol 3: Echocardiography (Transthoracic)
This non-invasive method uses Doppler ultrasound to measure blood flow velocity in the left ventricular outflow tract (LVOT) to calculate stroke volume (SV), and subsequently CO (CO = SV x Heart Rate).[13]
Materials:
-
Echocardiography machine with a phased array transducer and Doppler capabilities.
Procedure:
-
Measure LVOT Diameter: Obtain a clear parasternal long-axis view. Zoom in on the LVOT. Measure the inner-edge-to-inner-edge diameter during mid-systole. This measurement is critical as it is squared in the area calculation.[13]
-
Calculate LVOT Area: Calculate the cross-sectional area (CSA) of the LVOT using the formula: CSA = π x (LVOT diameter / 2)².
-
Measure LVOT Velocity Time Integral (VTI): Obtain an apical five-chamber or three-chamber view. Place the pulsed-wave Doppler sample volume within the LVOT, approximately 0.5-1.0 cm from the aortic valve.[13] Trace the spectral Doppler waveform to obtain the VTI (also known as stroke distance). The machine's software typically performs this automatically.[14]
-
Calculate Stroke Volume (SV): SV = CSA x VTI.
-
Calculate Cardiac Output (CO): Measure the heart rate (HR) from the ECG tracing and calculate CO using the formula: CO = SV x HR.
Data Presentation and Expected Results
Treatment with an inotropic agent like this compound is expected to increase cardiac output. The magnitude of this change can be quantified using the techniques described.
Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for measuring cardiac output before and after drug administration.
Quantitative Data Summary
The tables below summarize typical hemodynamic values and expected changes following inotropic therapy. Data from dobutamine, a direct-acting beta-1 agonist, is often used as a reference for the expected effects of this compound's active metabolite.[15][16]
Table 1: Normal Adult Hemodynamic Values
| Parameter | Abbreviation | Typical Range | Units |
| Cardiac Output | CO | 4.0 - 8.0 | L/min |
| Cardiac Index | CI | 2.5 - 4.0 | L/min/m² |
| Stroke Volume | SV | 60 - 100 | mL/beat |
| Heart Rate | HR | 60 - 100 | beats/min |
| Source:[10] |
Table 2: Example Cardiac Output Changes with Inotropic Agent (Dobutamine)
This data is from a study measuring CO with both thermodilution and transesophageal echo-Doppler before and after a continuous infusion of dobutamine (3 µg/kg/min).[16]
| Time Point | Method | Mean Cardiac Output (± SD) | Units | P-value (vs. Baseline) |
| Baseline | Thermodilution | 3.9 (± 1.0) | L/min | - |
| Echo-Doppler | 3.8 (± 1.2) | L/min | - | |
| Post-Dobutamine | Thermodilution | 4.6 (± 1.1) | L/min | <0.001 |
| (Combined data from 5, 15, 30 min) | Echo-Doppler | 4.8 (± 1.4) | L/min | <0.001 |
| Source: Adapted from[16] |
Comparison of Methodologies
The selection of a CO measurement technique involves a trade-off between accuracy, invasiveness, and the need for continuous data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 6. Newer methods of cardiac output monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. partone.litfl.com [partone.litfl.com]
- 8. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]
- 9. Procedure: Cardiac Output Measurements | LHSC [lhsc.on.ca]
- 10. reference.medscape.com [reference.medscape.com]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. The Fick principle – cardiac output measurement - Essential Equations for Anaesthesia [cambridge.org]
- 13. Measurement of Cardiac Output by Point-of-Care Transthoracic Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. neuron.mefst.hr [neuron.mefst.hr]
- 16. Measuring cardiac output during dobutamine infusion after off-pump coronary artery bypass: comparison of transesophageal echo-Doppler and thermodilution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Docarpamine in Pediatric Cardiac Surgery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docarpamine, an orally active prodrug of dopamine, presents a promising therapeutic option in the management of pediatric patients undergoing cardiac surgery.[1] Following open-heart surgery, many children require inotropic support to manage myocardial dysfunction. This compound is converted to dopamine in the body and exerts its effects through dopamine receptors and adrenergic receptors.[2] Its oral administration offers a potential advantage over continuous intravenous infusions of catecholamines, facilitating a smoother transition from intensive care to subsequent recovery phases. These application notes provide a comprehensive overview of the current research, data, and experimental protocols relevant to the investigation of this compound in the context of pediatric cardiac surgery.
Mechanism of Action
This compound is N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl) dopamine.[3] After oral administration, it is hydrolyzed in the gastrointestinal tract and liver, releasing active dopamine.[2] Dopamine's cardiovascular effects are dose-dependent and mediated by its interaction with various receptors:
-
Dopamine D1-like receptors (D1 and D5): Primarily located in the renal, mesenteric, coronary, and cerebral vascular beds, their stimulation leads to vasodilation and increased blood flow. In the renal tubules, D1 receptor activation promotes natriuresis and diuresis.[2]
-
Dopamine D2-like receptors (D2, D3, and D4): These receptors are involved in modulating neurotransmitter release and have complex cardiovascular effects. Activation of D2 receptors can inhibit adenylyl cyclase and activate K+ channels.[4]
-
β1-adrenergic receptors: At moderate doses, dopamine stimulates these receptors in the heart, leading to increased myocardial contractility and cardiac output.[2]
-
α-adrenergic receptors: At higher doses, dopamine activates these receptors, causing peripheral vasoconstriction and an increase in systemic vascular resistance.[2]
In the postoperative pediatric cardiac patient, the intended therapeutic effects of this compound are to enhance cardiac output, improve renal perfusion, and facilitate weaning from intravenous inotropic support.
Data Presentation
The following tables summarize the quantitative data from clinical studies investigating the effects of this compound and other inotropes in pediatric patients after cardiac surgery.
Table 1: Hemodynamic Effects of Oral this compound in Children After Open Heart Surgery [1]
| Parameter | Baseline (on Dopamine 5 µg/kg/min) | 4 hours post-Docarpamine (40 mg/kg) | 8 hours post-Docarpamine (40 mg/kg) | 12 hours post-Docarpamine (40 mg/kg) | 16 hours post-Docarpamine (40 mg/kg) |
| Heart Rate (beats/min) | 130 ± 18 | 128 ± 17 | 125 ± 15 | 123 ± 15 | 121 ± 14 |
| Systolic Blood Pressure (mmHg) | 94 ± 12 | 95 ± 11 | 93 ± 10 | 92 ± 10 | 91 ± 9 |
| Diastolic Blood Pressure (mmHg) | 55 ± 9 | 56 ± 8 | 54 ± 7 | 53 ± 7 | 52 ± 6 |
| Mean Right Atrial Pressure (mmHg) | 9.8 ± 2.5 | 8.5 ± 2.1 | 8.7 ± 2.2 | 8.9 ± 2.3 | 9.0 ± 2.4 |
| Mixed Venous O2 Saturation (%) | 68 ± 5 | 72 ± 4 | 73 ± 4 | 72 ± 5 | 71 ± 5 |
| Mean Vcf (circ/sec) | 1.25 ± 0.15 | 1.35 ± 0.18 | 1.38 ± 0.20 | 1.36 ± 0.19* | 1.34 ± 0.17 |
*Data are presented as mean ± SD. *p < 0.05 compared to baseline. Vcf: Velocity of circumferential fiber shortening.
Table 2: Plasma Dopamine Levels After this compound Administration
| Study Population | This compound Dose | Time Point | Free Dopamine Concentration | Sulfoconjugated Dopamine Concentration |
| Adults post-cardiac surgery [3] | Concomitant with tapered IV dopamine | After stopping IV dopamine | 24.5 ± 17.6 ng/ml | 2,060 ± 610 ng/ml |
| Infants with heart failure [5] | 15-20 mg/kg | Peak (1-2 hours) | 37.9 ± 47.2 ng/mL | Not Reported |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Hemodynamic Assessment in a Pediatric Cardiac Surgery Animal Model
This protocol describes a representative study to evaluate the effects of this compound in a juvenile swine model of congenital heart defect repair requiring cardiopulmonary bypass (CPB).
1. Animal Model:
- Use juvenile domestic pigs (15-20 kg).
- Induce a ventricular septal defect (VSD) surgically.
- Allow for a recovery period of 2-4 weeks.
2. Surgical Procedure (VSD Repair):
- Anesthetize the animal and establish mechanical ventilation.
- Perform a median sternotomy.
- Initiate CPB and induce cardiac arrest.
- Repair the VSD with a pericardial patch.
- Wean the animal from CPB.
- Stabilize the animal post-operatively with a continuous infusion of standard-of-care inotrope (e.g., dopamine at 5 µg/kg/min).
3. This compound Administration and Monitoring:
- Once hemodynamically stable, administer a single oral dose of this compound (e.g., 40 mg/kg) via an orogastric tube.
- Simultaneously, taper the intravenous inotrope infusion.
- Monitor hemodynamic parameters continuously for 24 hours:
- Heart rate
- Systemic and pulmonary arterial pressures
- Central venous pressure
- Cardiac output (thermodilution)
- Mixed venous oxygen saturation
- Collect blood samples at baseline and regular intervals post-administration to measure plasma levels of free and sulfoconjugated dopamine.
4. Data Analysis:
- Analyze changes in hemodynamic parameters over time using appropriate statistical methods (e.g., repeated measures ANOVA).
- Correlate plasma dopamine concentrations with hemodynamic effects.
Protocol 2: In Vitro Assessment of this compound on Pediatric Cardiomyocytes
This protocol outlines a method to assess the direct effects of dopamine (the active metabolite of this compound) on cardiomyocytes isolated from pediatric patients or using human iPSC-derived cardiomyocytes.
1. Cell Culture:
- Primary Pediatric Cardiomyocytes: Isolate ventricular cardiomyocytes from myocardial tissue obtained during pediatric cardiac surgery, following established protocols.[6][7] Culture the cells on extracellular matrix-coated plates.
- iPSC-Derived Cardiomyocytes: Differentiate human induced pluripotent stem cells (iPSCs) into cardiomyocytes.[8] These cells form a spontaneously beating syncytium and express relevant cardiac ion channels.[8]
2. Experimental Setup:
- Plate cardiomyocytes in a multi-well format suitable for functional assays.
- Allow cells to establish a stable, synchronous beating rhythm.
- Use a range of dopamine concentrations (e.g., 10 nM to 100 µM) to assess dose-dependent effects.
3. Functional Assays:
- Contractility Assessment:
- Use video-based motion analysis or micro-electrode arrays to measure beat rate, amplitude, and rhythm.
- Assess changes in contractility in response to dopamine administration.
- Calcium Handling:
- Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
- Use fluorescence microscopy to measure intracellular calcium transients.
- Analyze changes in calcium transient amplitude, duration, and decay kinetics.
- Electrophysiology:
- Use multi-electrode arrays (MEAs) to record field potentials.
- Analyze changes in field potential duration, spike amplitude, and arrhythmogenic events.
4. Data Analysis:
- Generate dose-response curves for the effects of dopamine on beat rate, contractility, and calcium handling parameters.
- Calculate EC50 values to determine the potency of dopamine on these functional endpoints.
Signaling Pathways and Visualizations
The cardiovascular effects of dopamine, the active metabolite of this compound, are initiated by its binding to D1-like and D2-like dopamine receptors, as well as adrenergic receptors on cardiomyocytes.
Dopamine D1-like Receptor Signaling
Activation of D1-like receptors (D1R) is coupled to the stimulatory G-protein, Gs. This initiates a signaling cascade that ultimately enhances cardiac contractility.
Dopamine D2-like Receptor Signaling
Activation of D2-like receptors (D2R) is coupled to the inhibitory G-protein, Gi. This pathway generally has opposing effects to the D1-like receptor pathway.
Experimental Workflow for this compound Research
The investigation of this compound in pediatric cardiac surgery follows a logical progression from preclinical to clinical studies.
Conclusion
This compound holds potential as a valuable adjunct in the postoperative management of pediatric cardiac surgery patients. Its oral bioavailability offers a significant advantage for weaning from intravenous inotropes and simplifying patient care. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate the efficacy, safety, and mechanisms of action of this compound in this vulnerable patient population. Future research should focus on larger, randomized controlled trials to definitively establish its role in clinical practice.
References
- 1. Effects of this compound on hemodynamics after open heart surgery in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effect of this compound, a novel orally active dopamine prodrug, on the formation of free and sulfoconjugated dopamine in patients who underwent cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of dopamine D2 receptors in ischemia/reperfusion induced apoptosis of cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma concentration and acute clinical effects of this compound, orally active dopamine prodrug, in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human pediatric and adult ventricular cardiomyocytes in culture: assessment of phenotypic changes with passaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Docarpamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Docarpamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using this compound as a prodrug of dopamine?
A1: Dopamine itself has very poor oral bioavailability because it is extensively metabolized by sulfotransferase, monoamine oxidase (MAO), and catechol-O-methyltransferase (COMT) in the intestinal wall and liver.[1] this compound is a prodrug designed to bypass this first-pass metabolism.[2][3] Its chemical structure protects the active dopamine molecule until it can be absorbed and then converted into dopamine in the body, leading to higher plasma concentrations of free dopamine compared to oral administration of dopamine itself.[2][4][5]
Q2: What are the main metabolic pathways for the bioactivation of this compound?
A2: The bioactivation of this compound to dopamine occurs in a stepwise manner involving several enzymes:
-
Esterases: The hydroxyl groups on the catechol ring of dopamine are protected by ethoxycarbonyl groups in this compound. These are cleaved by esterases primarily in the gut and liver.[3]
-
γ-glutamyltransferase: The N-terminal of dopamine is protected by an N-acetyl-L-methionyl group. This group is cleaved by γ-glutamyltransferase in the kidney and liver to release free dopamine.[3]
-
Protection from MAO: The N-substitution in this compound protects the molecule from degradation by monoamine oxidase (MAO) during its initial absorption phase.[3]
Q3: My in-vitro experiments show slow conversion of this compound to dopamine. What could be the issue?
A3: The conversion rate of this compound to dopamine varies significantly across different tissue homogenates. Studies in rats have shown the order of conversion to be liver > small intestine > blood.[2][4] If you are using blood or plasma in your in-vitro model, you can expect a slower conversion rate. For more rapid conversion, consider using liver or small intestine tissue homogenates in your experimental setup.
Q4: I am observing high inter-subject variability in plasma dopamine levels in my animal studies. What are the potential causes?
A4: High inter-subject variability can stem from several factors:
-
Genetic Polymorphisms: Variations in the activity of metabolic enzymes such as esterases and γ-glutamyltransferase among subjects can lead to different rates of this compound bioactivation.
-
Gastrointestinal Factors: Differences in gastric emptying time, intestinal pH, and gut microbiota can influence the dissolution and initial hydrolysis of this compound.
-
First-Pass Metabolism: Although designed to reduce it, some degree of first-pass metabolism may still occur and vary between subjects. The expression and activity of metabolizing enzymes in the gut wall and liver can differ.[1]
Q5: Are there formulation strategies that can further enhance the oral bioavailability of this compound?
A5: Yes, several formulation strategies can be explored to potentially improve the oral bioavailability of this compound:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound (predicted Log P of 2.9).[3][6][7]
-
Nanotechnology: Formulating this compound into nanoparticles can increase its surface area, potentially leading to faster dissolution and improved absorption.[8][9]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.[6][8]
Troubleshooting Guides
Issue 1: Low Plasma Concentration of Free Dopamine Post-Oral Administration of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution | Characterize the solid-state properties of your this compound sample (e.g., polymorphism, particle size). Consider particle size reduction techniques like micronization. | Improved dissolution rate leading to increased absorption. |
| Rapid Metabolism in the Gut | Co-administer with a general esterase inhibitor (in pre-clinical models) to assess the impact of intestinal hydrolysis. | Increased levels of the intermediate metabolite, dideethoxycarbonylthis compound (DECD), and potentially higher systemic exposure to this compound. |
| Formulation Incompatibilities | If using a complex formulation, check for any interactions between this compound and excipients that might hinder its release or stability. | An optimized formulation with improved drug release characteristics. |
Issue 2: High Levels of Dopamine Conjugates (e.g., Dopamine Sulfate) in Plasma
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Sulfation of Released Dopamine | Investigate the activity of sulfotransferase enzymes (SULTs), particularly SULT1A3 which has a high affinity for dopamine, in your experimental model.[10][11] | Understanding the contribution of sulfation to the overall metabolic profile. |
| Saturated Esterase and Amidase Pathways | At high doses, the primary bioactivation pathways might become saturated, leading to alternative metabolic routes for the released dopamine. Consider a dose-ranging study to evaluate pharmacokinetic linearity. | Identification of a dose range where the desired metabolic pathway is not saturated, leading to a higher proportion of free dopamine. |
Data Presentation
Table 1: Comparative Peak Plasma Concentrations of Free Dopamine
| Species | Compound Administered | Peak Plasma Dopamine Concentration (Relative to Dopamine Administration) | Reference |
| Rats | This compound | 13 times higher | [2][4] |
| Dogs | This compound | 4-6 times higher | [2][4] |
Table 2: Pharmacokinetic Parameters of Free Dopamine after Oral Administration of 750 mg this compound in Humans
| Parameter | Healthy Subjects (n=6) | Cirrhotic Patients (n=7) | Reference |
| Cmax (ng/mL) | 76.8 ± 24.1 | 53.1 ± 24.9 | [12] |
| Tmax (h) | 1.3 ± 0.2 | 2.7 ± 0.2 | [12] |
| T1/2 (h) | 0.8 ± 0.1 | 0.8 ± 0.1 | [12] |
| AUC (ng·h/mL) | 97.5 ± 21.1 | 100.6 ± 45.6 | [12] |
Experimental Protocols
Protocol 1: In-Vitro Conversion of this compound to Dopamine using Tissue Homogenates
-
Tissue Preparation:
-
Harvest fresh liver, small intestine, and blood from the animal model (e.g., Sprague-Dawley rat).
-
Homogenize the liver and small intestine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.
-
Prepare plasma from the blood sample by centrifugation.
-
-
Incubation:
-
Add a known concentration of this compound to each tissue homogenate and plasma.
-
Incubate the samples at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile or perchloric acid).
-
-
Sample Analysis:
-
Centrifuge the samples to remove precipitated proteins.
-
Analyze the supernatant for concentrations of this compound and dopamine using a validated analytical method such as HPLC with electrochemical detection or LC-MS/MS.
-
-
Data Analysis:
-
Plot the concentration of dopamine formed over time for each tissue type to determine the rate of conversion.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound to active Dopamine.
Caption: Workflow for in-vitro conversion of this compound.
Caption: Strategies to overcome low oral bioavailability.
References
- 1. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of dopamine prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Metabolism of Dopamine Prodrug, this compound [jstage.jst.go.jp]
- 5. Bioavailability and pharmacokinetics of an oral dopamine prodrug in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of a new orally active dopamine prodrug, this compound, on refractory ascites: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Docarpamine Solubility Issues for In-Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Docarpamine in in-vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in-vitro studies?
This compound is an orally active prodrug of dopamine, developed to enhance the bioavailability of dopamine.[1][2][3] With a predicted LogP (XLogP3) of 2.9, this compound is considered lipophilic, which can lead to poor solubility in aqueous solutions like cell culture media.[3][4] This can result in compound precipitation, leading to inaccurate experimental results.
Q2: What are the initial signs of this compound precipitation in my cell culture?
Precipitation of this compound can manifest as a fine, crystalline, or amorphous precipitate, cloudiness or turbidity in the cell culture medium, or a thin film on the surface of the culture vessel.[5] Visual inspection of the media after the addition of this compound is the first step in identifying a solubility issue.
Q3: How does this compound exert its biological effects in vitro?
In in-vitro systems containing appropriate enzymes (esterases), this compound is metabolized into its active form, dopamine.[3][6] Dopamine then primarily acts on D1-like dopamine receptors and, at higher concentrations, on beta-1 adrenergic receptors to elicit its effects.[3][5][7]
Q4: Can the stability of this compound and its active metabolite, dopamine, affect my experiments?
Yes. Dopamine, the active metabolite of this compound, is known to be unstable in cell culture media and can undergo oxidation.[8][9][10] This degradation can generate reactive species that may cause cytotoxicity, potentially confounding experimental results.[9][10] It is therefore recommended to prepare this compound solutions fresh for each experiment.
Troubleshooting Guides
Issue 1: this compound Precipitates Immediately Upon Addition to Cell Culture Medium
Potential Cause: The aqueous solubility of this compound in the cell culture medium has been exceeded. This often happens when a concentrated stock solution in an organic solvent is rapidly diluted into the aqueous medium.[11]
Solution:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).
-
Use Pre-Warmed Media: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C to improve solubility.[11]
-
Step-wise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of pre-warmed media, then add this to the rest of your media.[1]
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the cell culture medium while gently swirling or vortexing to ensure rapid dispersal and prevent localized high concentrations that can lead to precipitation.[5]
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[1]
Issue 2: this compound Precipitates Over Time During Incubation
Potential Cause: Changes in the cell culture environment during incubation, such as temperature fluctuations, evaporation, or pH shifts due to cellular metabolism, can decrease the solubility of this compound.[3][11]
Solution:
-
Maintain Stable Culture Conditions: Ensure your incubator is properly humidified to prevent evaporation and maintains a stable temperature.[3]
-
Monitor Media pH: Use buffered media (e.g., containing HEPES) and monitor the pH, especially in long-term or high-density cultures. Media changes may be required more frequently.
-
Consider Serum Content: The presence of serum proteins, like albumin, can sometimes help to solubilize hydrophobic compounds.[1] If using serum-free media, you may be more likely to encounter precipitation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H30N2O8S | [4] |
| Molecular Weight | 470.5 g/mol | [4] |
| Predicted LogP (XLogP3) | 2.9 | [3][4] |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Rationale |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power for lipophilic compounds.[11] |
| Ethanol | A less toxic alternative to DMSO, though potentially with lower solubilizing capacity for highly lipophilic compounds.[12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Objective: To prepare a working solution of this compound in cell culture medium from a concentrated stock solution, minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (with serum and other supplements, as required)
-
Sterile conical tubes or flasks
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Calculate the volume of the this compound stock solution required to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains below 0.5%.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to gently mix the solution for a few moments to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your in-vitro experiments.
Mandatory Visualization
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. This compound | C21H30N2O8S | CID 71137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cytotoxicity of dopamine may be an artefact of cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Navigating Docarpamine Dosage Optimization: A Technical Guide to Minimizing Side Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing Docarpamine dosage to enhance therapeutic efficacy while minimizing adverse events. This resource offers troubleshooting advice and frequently asked questions in a direct question-and-answer format, addressing specific challenges encountered during experimental research.
Understanding this compound's Mechanism and Side Effects
This compound is an orally active prodrug of dopamine, designed to increase dopamine levels in the body to treat conditions such as refractory ascites, acute cardiac insufficiency, and chronic heart failure.[1][2] Upon oral administration, this compound is metabolized in the gastrointestinal tract and liver into its active form, dopamine.[3] The therapeutic effects of this compound are dose-dependent. At lower to moderate doses, it primarily stimulates β1-adrenergic and D1 dopaminergic receptors, leading to increased cardiac contractility and renal blood flow. At higher doses, α-adrenergic stimulation can cause vasoconstriction.[3]
Commonly observed side effects are generally mild and transient, including nausea, vomiting, headache, and palpitations. However, higher dosages can lead to more severe adverse events such as arrhythmias, hypertension, or hypotension, particularly in individuals with pre-existing cardiovascular conditions.[4]
Frequently Asked Questions (FAQs)
Q1: What are the initial dosage considerations for a new experimental protocol with this compound?
A1: Initial dosage should be determined based on the specific research question and preclinical data. In a pilot study for refractory ascites, a dosage of 750 mg administered three times daily (TID) was used and reportedly had no observable side effects.[1] For pediatric research, a study in infants with heart failure used dosages of 15-20 mg/kg every 8 hours, which resulted in a tendency for increased heart rate and blood pressure.[5] It is crucial to start with a lower dose and titrate upwards while closely monitoring for both therapeutic effects and adverse events.
Q2: How can we monitor for and manage cardiovascular side effects during our experiments?
A2: Continuous cardiovascular monitoring is essential. Key parameters to track include heart rate, blood pressure, and electrocardiogram (ECG) readings. In a study involving patients who had undergone cardiac surgery, arrhythmia was a significant side effect, leading to the discontinuation of the drug in 5 out of 26 patients.[2] Should arrhythmias or significant changes in blood pressure occur, a reduction in dosage or temporary discontinuation of the drug should be considered.
Q3: Is there a known difference in the side effect profile between different oral dosages of this compound?
A3: While comprehensive, publicly available data directly comparing side effect profiles of different oral dosages in a large-scale clinical trial is limited, the general understanding is that the risk of adverse events increases with higher doses.[4] It is recommended to conduct dose-ranging studies to establish a therapeutic window that maximizes efficacy and minimizes side effects for the specific application.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Nausea and Vomiting | Common dopaminergic side effect. | Administer this compound with food to reduce gastrointestinal irritation. If symptoms persist, consider a dose reduction. |
| Palpitations or Arrhythmia | Increased cardiac stimulation due to dopaminergic and adrenergic effects. | Immediately perform an ECG. Reduce the dosage or discontinue the experiment for the subject. Continuous cardiac monitoring is advised for all subjects. |
| Significant Change in Blood Pressure (Hypertension or Hypotension) | Dose-dependent effects on vascular resistance. | Monitor blood pressure at regular intervals. Adjust the dosage based on the direction and magnitude of the blood pressure change. |
| Headache | Vasodilatory effects of dopamine. | This is often a transient side effect. If persistent or severe, a dosage reduction may be necessary. |
Data on Side Effects from Clinical Observations
The following table summarizes adverse events observed in clinical settings. It is important to note that a direct comparison of incidence rates between different dosages from a single, controlled study is not yet widely published.
| Adverse Event | Dosage | Study Population | Incidence/Observation | Source |
| No side effects observed | 750 mg | Patients with refractory ascites | 0% in a pilot study of 10 patients | [1] |
| Arrhythmia | Not specified | Patients post-cardiac surgery | 19.2% (5 out of 26 patients) discontinued treatment | [2] |
| Tendency for increased heart rate and blood pressure | 15-20 mg/kg every 8 hours | Infants with heart failure | Not quantified, but observed as a trend | [5] |
Experimental Protocols
Protocol: Dose-Ranging and Optimization Study
This protocol provides a general framework for determining the optimal dose of this compound while minimizing side effects.
-
Subject Selection: Clearly define the inclusion and exclusion criteria for the study population.
-
Baseline Assessment: Before administering this compound, conduct a thorough baseline assessment, including cardiovascular monitoring (ECG, blood pressure, heart rate) and any other relevant efficacy and safety markers.
-
Dose Escalation:
-
Begin with the lowest reported effective dose (e.g., 750 mg TID for adults).
-
Administer the starting dose for a predefined period, while continuously monitoring for adverse events and therapeutic effects.
-
If the initial dose is well-tolerated but the desired therapeutic effect is not achieved, the dose may be cautiously escalated.
-
Each dose escalation should be followed by a period of careful observation.
-
-
Monitoring:
-
Implement continuous or frequent monitoring of vital signs.
-
Use a standardized system for grading the severity of any observed adverse events.
-
Collect blood samples at predetermined intervals to analyze the pharmacokinetic profile of this compound and its metabolites.
-
-
Data Analysis:
-
Correlate the dosage with both the therapeutic outcomes and the incidence and severity of side effects.
-
Determine the dose at which the optimal balance between efficacy and safety is achieved.
-
Visualizing Key Pathways and Workflows
To aid in the understanding of this compound's mechanism and the experimental approach to dosage optimization, the following diagrams are provided.
Caption: Metabolic conversion of this compound and its dose-dependent receptor activity.
References
- 1. Effects of a new orally active dopamine prodrug, this compound, on refractory ascites: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral administration of the dopamine prodrug this compound shortens need for drip infusion of dopamine in patients with low cardiac output syndrome after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Plasma concentration and acute clinical effects of this compound, orally active dopamine prodrug, in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Docarpamine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Docarpamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active prodrug of dopamine.[1][2][3] This means it is an inactive compound that is converted into the active drug, dopamine, within the body.[2][3] The conversion process involves hydrolysis of the ester groups by esterases, primarily in the gut and liver, and cleavage of the amino group by γ-glutamyltransferase in the kidney and liver.[1][4] The resulting dopamine then primarily acts as an agonist at peripheral dopamine D1 receptors.[1]
Q2: Why is a prodrug of dopamine used instead of dopamine itself?
Dopamine has low oral bioavailability due to extensive first-pass metabolism. The prodrug formulation of this compound protects the dopamine molecule from premature breakdown, allowing for effective oral administration.[1][4]
Q3: Can this compound cross the blood-brain barrier?
No, this compound is designed to be peripherally selective and does not cross the blood-brain barrier in significant amounts, even at high doses.[1]
Troubleshooting Guide
Inconsistent In Vitro Results
Q4: My in vitro experiments with this compound are showing high variability. What are the potential causes?
Inconsistent results in in vitro assays with this compound can stem from its nature as a prodrug. The conversion to its active form, dopamine, is a critical step that can be influenced by several factors:
-
Cell Line Choice: The expression and activity of esterases and γ-glutamyltransferases can vary significantly between different cell lines. If your chosen cell line has low enzymatic activity, the conversion of this compound to dopamine will be inefficient, leading to weak or inconsistent responses.
-
Cell Health and Density: Unhealthy or overly confluent cells can exhibit altered enzyme activity and receptor expression. It is crucial to use cells that are in a healthy, actively growing phase and to optimize cell seeding density.
-
Assay Conditions: Factors such as pH and temperature of the assay buffer can influence the activity of the converting enzymes.[5] Additionally, the duration of the assay must be sufficient to allow for the conversion of this compound to dopamine.
Q5: How can I ensure efficient conversion of this compound to dopamine in my cell-based assays?
To improve the consistency of your results, consider the following:
-
Cell Line Selection: If possible, choose a cell line known to express adequate levels of the necessary converting enzymes. Liver or kidney-derived cell lines may be a good starting point.
-
Exogenous Enzymes: If you suspect inefficient conversion, you can supplement your assay with exogenous esterases or γ-glutamyltransferase. However, this will require careful optimization and control experiments.
-
Pre-incubation: Pre-incubating this compound with a liver homogenate (S9 fraction) before adding it to your cells can facilitate its conversion to dopamine.
Variable In Vivo Results
Q6: We are observing significant inter-individual variability in the response to this compound in our animal studies. What could be the reason?
Inter-individual differences in drug metabolism are a common source of variability in in vivo studies. For this compound, this can be particularly pronounced due to:
-
Genetic Polymorphisms: Variations in the genes encoding for esterases and γ-glutamyltransferases can lead to differences in the rate and extent of this compound conversion to dopamine.
-
Physiological State: The age, sex, and health status of the animals can influence enzyme activity and overall drug metabolism.
-
Gut Microbiota: The gut microbiome can also play a role in drug metabolism and may contribute to variability.
Data Presentation
Table 1: Pharmacokinetic Parameters of Free Dopamine after Oral Administration of this compound (750 mg) [6]
| Subject Group | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| Healthy Subjects | 76.8 ± 24.1 | 1.3 ± 0.2 | 0.8 ± 0.1 | 97.5 ± 21.1 |
| Patients with Cirrhosis | 53.1 ± 24.9 | 2.7 ± 0.2 | 0.8 ± 0.1 | 100.6 ± 45.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Disclaimer: The following are general protocols and may require optimization for your specific experimental conditions.
Dopamine D1 Receptor Binding Assay
This protocol is a general guide for a competitive radioligand binding assay to assess the interaction of compounds with the dopamine D1 receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the dopamine D1 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet with fresh buffer and resuspend to the desired protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a D1-selective radioligand (e.g., [³H]-SCH23390), and varying concentrations of the test compound (or this compound after pre-incubation with a converting system).
-
For non-specific binding control wells, add a high concentration of a non-labeled D1 antagonist (e.g., unlabeled SCH23390).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and determine the IC50 value.
-
cAMP Formation Assay
This protocol outlines a general method for measuring the accumulation of cyclic AMP (cAMP) in response to D1 receptor activation.
Methodology:
-
Cell Culture:
-
Plate cells expressing the dopamine D1 receptor in a 96-well plate and grow to the desired confluency.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (or this compound after pre-incubation with a converting system). Include a known D1 agonist as a positive control.
-
Incubate for a sufficient time to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.
-
Determine the EC50 value from the curve.
-
Visualizations
Caption: Bioactivation pathway of this compound to Dopamine.
Caption: Simplified Dopamine D1 receptor signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Metabolism of dopamine prodrug, this compound [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of the Enzyme Gamma-Glutamyl Transferase (GGT) as a Prognostic Tool for Heart Failures [scirp.org]
- 6. Effects of a new orally active dopamine prodrug, this compound, on refractory ascites: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Cardiac Arrhythmias with Docarpamine Use
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing potential cardiac arrhythmias during preclinical experiments involving Docarpamine. Given that this compound is a prodrug of dopamine, the guidance provided is based on the known cardiac effects of dopamine and general principles of cardiovascular safety pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound may induce cardiac arrhythmias?
A1: this compound is metabolized in the body to its active form, dopamine.[1][2][3][4] Dopamine exerts its cardiac effects primarily through the stimulation of β1-adrenergic receptors in the heart.[2] This stimulation increases heart rate (positive chronotropy) and the force of contraction (positive inotropy).[2][5] At the cellular level, this is mediated by a G-protein coupled receptor pathway that increases intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity, leading to phosphorylation of calcium channels and other proteins involved in excitation-contraction coupling.[2] Excessive stimulation of this pathway can lead to increased intracellular calcium concentrations, which is a known mechanism for promoting cardiac arrhythmias.[6]
Q2: What types of arrhythmias might be observed with this compound use in an experimental setting?
A2: Based on the mechanism of action of its active metabolite, dopamine, potential arrhythmias that could be observed include sinus tachycardia (an abnormally fast heart rate), ventricular ectopic activity (extra heartbeats originating from the ventricles), and, in more severe cases, ventricular tachycardia.[6] The risk of these arrhythmias is generally dose-dependent.[3][4][6]
Q3: What are the key risk factors for developing this compound-induced arrhythmias in preclinical models?
A3: Several factors can increase the risk of drug-induced arrhythmias. These include high concentrations of the drug, the presence of underlying cardiac conditions in the animal model (e.g., heart failure, myocardial infarction), electrolyte imbalances (particularly hypokalemia and hypomagnesemia), and the co-administration of other drugs that can affect cardiac electrophysiology, such as those that prolong the QT interval.[7]
Q4: Is QT prolongation a specific concern with this compound?
A4: While many drugs that cause arrhythmias do so by prolonging the QT interval, the primary arrhythmogenic risk with dopamine (and therefore this compound) is related to its sympathomimetic and inotropic effects, which can lead to arrhythmias even without significant QT prolongation.[6] However, a comprehensive cardiac safety assessment should always include an evaluation of the drug's effects on the QT interval.[8]
Troubleshooting Guide: Managing Arrhythmias in Experiments
This guide provides a structured approach to troubleshooting cardiac arrhythmias observed during in vitro or in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Increased frequency of spontaneous contractions or ectopic beats in cardiomyocyte cultures. | High concentration of this compound leading to excessive β1-adrenergic stimulation. | - Reduce the concentration of this compound in a stepwise manner to determine a non-arrhythmic effective dose.- Ensure baseline cardiomyocyte health and function before drug application. |
| Suboptimal culture conditions (e.g., electrolyte imbalance in the media). | - Verify the composition of the culture medium, paying close attention to potassium and magnesium concentrations.- Ensure stable temperature and pH. | |
| Sustained tachycardia or ventricular arrhythmias in an in vivo model. | Dose of this compound is too high for the specific animal model or individual animal. | - Immediately discontinue this compound administration.- If the animal's condition is unstable, provide supportive care as per approved institutional protocols.- In future experiments, start with a lower dose and titrate upwards cautiously while continuously monitoring cardiovascular parameters. |
| Interaction with other administered compounds (e.g., anesthetics). | - Review all co-administered substances for known effects on cardiac electrophysiology.- If possible, use anesthetic agents with a minimal cardiac footprint. | |
| Variability in arrhythmic response between experiments. | Inconsistent experimental conditions. | - Standardize all experimental parameters, including drug preparation, administration protocol, and data recording methods.- Ensure consistent health and age of experimental animals or cell batches. |
| Genetic variability in animal models. | - Be aware of potential strain-dependent differences in cardiac physiology and drug response.- Use a sufficient number of animals to account for biological variability. |
Experimental Protocols
In Vitro Assessment of Proarrhythmic Potential using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
This protocol outlines a general procedure for evaluating the arrhythmic potential of this compound using a microelectrode array (MEA) system, a common platform in preclinical cardiac safety assessment.
Objective: To determine the effect of this compound on the electrophysiology of hiPSC-CMs and identify any proarrhythmic signals.
Materials:
-
Mature, spontaneously beating hiPSC-CMs
-
Microelectrode array (MEA) plates
-
MEA recording system and analysis software
-
This compound stock solution
-
Appropriate cell culture medium
-
Positive controls (e.g., a known arrhythmogenic compound like sotalol)
-
Vehicle control
Procedure:
-
Cell Plating: Plate hiPSC-CMs onto MEA plates according to the manufacturer's instructions and allow them to form a confluent, synchronously beating monolayer.
-
Baseline Recording: Once a stable baseline beat rate and field potential duration (FPD) are established, record baseline electrophysiological activity for a defined period (e.g., 10-15 minutes).
-
Compound Administration:
-
Prepare serial dilutions of this compound in pre-warmed culture medium.
-
Add the vehicle control to designated wells and record for a set duration.
-
Sequentially add increasing concentrations of this compound to the test wells, allowing for a stabilization period (e.g., 15-30 minutes) at each concentration before recording.
-
Administer the positive control to separate wells to validate the assay's sensitivity.
-
-
Data Acquisition: Record the field potentials from each electrode in the MEA plate. Key parameters to measure include beat rate, FPD, and the occurrence of arrhythmic events such as early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and ectopic beats.
-
Data Analysis:
-
Calculate the change in beat rate and FPD from baseline for each concentration of this compound.
-
Quantify the incidence and characteristics of any observed arrhythmic events.
-
Compare the effects of this compound to the vehicle and positive controls.
-
In Vivo Electrophysiological Study in an Animal Model
This protocol provides a high-level overview of an in vivo study to assess the arrhythmogenic potential of this compound in a suitable animal model (e.g., rabbit, dog). All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Objective: To evaluate the effects of intravenously administered this compound on cardiac rhythm and other hemodynamic parameters in an anesthetized animal.
Materials:
-
Appropriate animal model
-
Anesthetic agents
-
Multi-lead electrocardiogram (ECG) recording system
-
Intravascular catheters for drug administration and blood pressure monitoring
-
Infusion pump
-
This compound for injection
-
Saline (vehicle control)
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain a stable plane of anesthesia. Insert catheters for intravenous drug administration and continuous monitoring of arterial blood pressure. Attach ECG leads for continuous recording.
-
Baseline Monitoring: Allow the animal to stabilize after instrumentation. Record baseline ECG and hemodynamic parameters (heart rate, blood pressure) for a sufficient period to establish a stable baseline.
-
Drug Infusion:
-
Begin an intravenous infusion of the vehicle control (saline) and continue monitoring for a set duration.
-
Administer this compound via a stepwise escalating dose infusion. Start with a low dose and gradually increase the infusion rate at predetermined intervals.
-
-
Continuous Monitoring: Throughout the infusion period, continuously record the ECG and blood pressure. Pay close attention to any changes in heart rate, the appearance of premature ventricular contractions (PVCs), or the development of more complex arrhythmias like ventricular tachycardia.
-
Data Analysis:
-
Analyze the ECG recordings to identify and quantify any arrhythmias that occur at each dose level of this compound.
-
Correlate the onset of arrhythmias with the administered dose and any corresponding changes in heart rate and blood pressure.
-
Determine the arrhythmogenic threshold dose, if possible.
-
Visualizations
Signaling Pathway of this compound-Induced Cardiac Effects
Caption: this compound is metabolized to dopamine, which activates β1-adrenergic receptors.
Experimental Workflow for In Vitro Arrhythmia Assessment
Caption: Workflow for assessing this compound's proarrhythmic potential in vitro.
Troubleshooting Logic for Observed Arrhythmias
Caption: Decision-making process for troubleshooting this compound-induced arrhythmias.
References
- 1. New drug discovery of cardiac anti-arrhythmic drugs: insights in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrophysiologic and proarrhythmic effects of intravenous inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Induced Arrhythmias: A Scientific Statement From the American Heart Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Docarpamine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Docarpamine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The degradation of this compound, a prodrug of dopamine, is primarily influenced by factors common to catecholamines. These include:
-
pH: this compound is susceptible to hydrolysis and oxidation, processes that are significantly accelerated in neutral to alkaline conditions. An acidic pH is crucial for maintaining its stability.[1]
-
Oxidation: The catechol moiety in the dopamine structure is prone to oxidation, which can be catalyzed by the presence of dissolved oxygen and trace metal ions.[1][2][3] This can lead to the formation of colored degradation products.
-
Temperature: Higher temperatures increase the rate of chemical degradation.[1]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of catecholamines.[1]
Q2: How can I prevent the degradation of this compound in my experimental solutions?
A2: To prevent degradation, it is crucial to control the factors mentioned above. Key strategies include:
-
pH Control: Maintain the solution at an acidic pH, ideally between 3.0 and 5.0.[3]
-
Use of Antioxidants: Incorporate antioxidants, such as ascorbic acid, to scavenge free radicals and inhibit oxidation.[2][4][5]
-
Addition of Chelating Agents: Use chelating agents like ethylenediaminetetraacetic acid (EDTA) to bind trace metal ions that can catalyze oxidation.[2][3][6][7][]
-
Temperature Control: Store stock solutions and experimental samples at reduced temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is advisable.
-
Protection from Light: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[1]
Q3: What are the visual indicators of this compound degradation?
A3: A common visual indicator of catecholamine degradation, including this compound, is a change in the color of the solution. The solution may turn pink, brown, or black due to the formation of oxidation products.[1] Any discolored solution should be discarded as it indicates significant degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns pink or brown shortly after preparation. | Oxidation of the catechol group due to alkaline pH or exposure to oxygen. | Ensure the solvent system is acidic (pH 3-5). Consider deaerating the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before dissolving the this compound. Prepare solutions fresh and minimize exposure to air. |
| Loss of biological activity or inconsistent experimental results. | Chemical degradation of this compound. | Prepare fresh solutions for each experiment from a properly stored stock solution. Verify and maintain the pH of the experimental buffer. Protect solutions from light and elevated temperatures throughout the experiment. |
| Precipitate forms in the solution. | Poor solubility or interaction with other components in the solution. | Confirm the solubility of this compound in your chosen solvent. If using a complex medium, check for potential incompatibilities with other components. Consider filtration of the solution after preparation. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited, the following tables summarize the stability of dopamine hydrochloride, a closely related catecholamine, under various conditions. This data provides a strong indication of this compound's stability profile.
Table 1: Stability of Dopamine Hydrochloride (0.5 mg/mL) in Isotonic Glucose Solution (Protected from Light)
| Storage Temperature | Duration | Remaining Concentration (%) | Reference |
| 25°C | 1 week | > 95% | [9] |
| 4°C | 3 months | > 95% | [9] |
| -20°C | 6 months | > 90-95% | [9] |
Table 2: Stability of Dopamine and Epinephrine in Various Intravenous Fluids at Ambient Temperature
| Drug | Vehicle | Duration | Remaining Concentration | Reference |
| Dopamine | 10% Dextrose in Water (D10W) | 84 hours | No significant change | [10] |
| Dopamine | 5% Dextrose in Water (D5W) | 84 hours | No significant change | [10] |
| Dopamine | 0.9% NaCl in Water (NS) | 84 hours | No significant change | [10] |
| Epinephrine | D10W, D5W, NS | 84 hours | No significant change | [10] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a this compound stock solution with enhanced stability for use in various experiments.
Materials:
-
This compound powder
-
Sterile, deaerated water for injection or a suitable buffer (e.g., citrate buffer, pH 4.0)
-
Ascorbic acid
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt
-
Sterile, amber-colored vials
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the solvent by dissolving ascorbic acid (e.g., to a final concentration of 0.1 mg/mL) and EDTA (e.g., to a final concentration of 0.1 mg/mL) in sterile, deaerated water or buffer.
-
Weigh the required amount of this compound powder and dissolve it in the prepared solvent to the desired stock concentration.
-
Gently mix the solution until the this compound is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
Sterile-filter the solution using a 0.22 µm syringe filter directly into a sterile, amber-colored vial.
-
Store the stock solution at 2-8°C for short-term use (up to one week) or at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
Objective: To evaluate the stability of a this compound solution under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound solution (prepared as in Protocol 1, but without stabilizers for initial assessment)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV-Vis spectrophotometer or HPLC system with a suitable detector (e.g., UV or electrochemical)
-
Temperature-controlled incubator/oven
-
Photostability chamber
Procedure:
-
Baseline (t=0): Analyze an aliquot of the freshly prepared this compound solution to determine the initial concentration.
-
Acid Hydrolysis: Add HCl to an aliquot of the this compound solution to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and analyze.
-
Base Hydrolysis: Add NaOH to an aliquot of the this compound solution to achieve a final base concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with HCl, and analyze.
-
Oxidation: Add H₂O₂ to an aliquot of the this compound solution. Incubate at room temperature for a defined period. At each time point, withdraw a sample and analyze.
-
Thermal Degradation: Place an aliquot of the this compound solution in an incubator/oven at an elevated temperature (e.g., 60°C). At defined time points, withdraw samples and analyze.
-
Photodegradation: Expose an aliquot of the this compound solution to a controlled light source in a photostability chamber. A control sample should be wrapped in foil to exclude light. At defined time points, withdraw samples from both the exposed and control groups and analyze.
-
Data Analysis: Compare the chromatograms or spectra of the stressed samples to the baseline sample to identify degradation products and calculate the percentage of this compound remaining at each time point.
Visualizations
Caption: Bioactivation pathway of this compound to its active form, Dopamine.
Caption: Simplified signaling pathway of the Dopamine D1 receptor.
Caption: General experimental workflow for a this compound stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1994013274A1 - Stabilized catecholamine solutions - Google Patents [patents.google.com]
- 4. dsm-firmenich.com [dsm-firmenich.com]
- 5. mdpi.com [mdpi.com]
- 6. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Stability of dopamine hydrochloride 0.5 mg/mL in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Docarpamine Dosage in Hepatic Impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Docarpamine dosage for patients with liver impairment. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and the role of the liver?
This compound is a prodrug of dopamine, meaning it is administered in an inactive form and must be metabolized in the body to become active. The liver is the primary site for this bioactivation. The main metabolic pathways involve:
-
Amide hydrolysis and conjugation: This occurs in the liver.
-
Catechol ester hydrolysis: This process takes place in the small intestine.
-
Enzymatic action: The hydroxyl groups of this compound are freed by esterases in the gut and liver, and the amino group is freed by γ-glutamyltransferase in the kidney and liver.[1]
Ultimately, the pharmacologically active form, free dopamine, is mainly produced in the liver.[2]
Q2: How does liver impairment affect the pharmacokinetics of this compound?
Studies in cirrhotic patients have shown that liver impairment can alter the pharmacokinetic profile of this compound. While the overall drug exposure (as measured by the area under the curve, AUC) and the elimination half-life (T(1/2)) may not be significantly different from healthy subjects, the time to reach the maximum plasma concentration (Tmax) is significantly longer in patients with cirrhosis.[3] This delay suggests a slower conversion of this compound to its active metabolite, dopamine.
Q3: Are there specific dosage adjustments for this compound based on the severity of liver impairment (e.g., Child-Pugh score)?
Currently, there are no specific, quantitative dosage adjustment guidelines for this compound based on the Child-Pugh classification system. A pilot study in cirrhotic patients did not provide recommendations for dose reduction.[3] However, general principles for prescribing drugs in patients with liver disease should be considered. For drugs metabolized by the liver, a cautious approach with dose modification is often necessary, especially in patients with moderate to severe hepatic impairment (Child-Pugh Class B and C).
Troubleshooting Guide
Issue: Slower than expected onset of therapeutic effect in a subject with known or suspected liver impairment.
-
Possible Cause: Delayed metabolic activation of this compound to dopamine due to reduced hepatic function. As observed in clinical studies, the Tmax for free dopamine is significantly prolonged in patients with cirrhosis.[3]
-
Troubleshooting Steps:
-
Confirm Liver Function: If not already done, assess the subject's liver function using standard clinical laboratory tests (e.g., bilirubin, albumin, prothrombin time) to classify the degree of impairment, for instance, using the Child-Pugh score.
-
Monitor Plasma Concentrations: If feasible within the experimental protocol, measure plasma concentrations of both this compound and free dopamine to quantify the conversion rate.
-
Consider Dose Titration: Based on the patient's clinical response and tolerability, a careful upward titration of the dose may be considered, while closely monitoring for any adverse effects.
-
Issue: Unexpected adverse events in a subject with liver impairment.
-
Possible Cause: Although studies have not reported significant side effects in cirrhotic patients at standard doses, impaired liver function can theoretically lead to altered drug accumulation or the production of unusual metabolites, potentially increasing the risk of adverse events.
-
Troubleshooting Steps:
-
Assess for Dose-Related Toxicity: Evaluate whether the adverse event is consistent with the known pharmacological effects of dopamine.
-
Reduce or Discontinue Dose: Depending on the severity of the adverse event, reducing the dosage or temporarily discontinuing the administration of this compound should be considered.
-
Supportive Care: Provide appropriate supportive care to manage the adverse event.
-
Data Summary
The following table summarizes the pharmacokinetic parameters of free dopamine after a single 750 mg oral dose of this compound in healthy subjects and patients with cirrhosis.
| Parameter | Healthy Subjects (n=6) | Cirrhotic Patients (n=7) | p-value |
| Cmax (ng/mL) | 76.8 ± 24.1 | 53.1 ± 24.9 | > 0.05 |
| Tmax (h) | 1.3 ± 0.2 | 2.7 ± 0.2 | < 0.05 |
| T(1/2) (h) | 0.8 ± 0.1 | 0.8 ± 0.1 | > 0.05 |
| AUC (ng·h/mL) | 97.5 ± 21.1 | 100.6 ± 45.6 | > 0.05 |
Data from a pilot study on this compound metabolism in cirrhotic patients.[3]
Experimental Protocols
1. In Vitro Assessment of this compound Metabolism using Human Liver Microsomes
This protocol provides a general framework for studying the metabolism of this compound in vitro, which can be adapted to use liver microsomes from donors with varying degrees of hepatic impairment.
-
Objective: To determine the rate of this compound metabolism and identify the metabolites formed by human liver microsomes.
-
Materials:
-
This compound
-
Human liver microsomes (from healthy and/or hepatically impaired donors)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.2-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound to the incubation mixture.
-
Add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the disappearance of the parent drug (this compound) and the formation of metabolites (e.g., dopamine) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolism from the slope of the natural logarithm of the remaining parent drug concentration versus time.
-
Determine the kinetic parameters (Km and Vmax) by measuring the initial rates of metabolism at various substrate concentrations.
-
2. Assay for γ-Glutamyltransferase (GGT) and Carboxylesterase Activity in Liver Tissue
This protocol describes a method to measure the activity of two key enzyme types involved in this compound metabolism.
-
Objective: To quantify the activity of GGT and carboxylesterases in liver tissue homogenates.
-
Materials:
-
Liver tissue samples
-
Homogenization buffer (e.g., cold phosphate buffer)
-
Commercially available assay kits for GGT and carboxylesterase activity. These kits typically contain the necessary substrates and standards.
-
Spectrophotometer or fluorometer
-
-
Procedure for Tissue Homogenate Preparation:
-
Weigh the liver tissue and wash it with cold saline to remove any blood.
-
Mince the tissue and homogenize it in a suitable volume of cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant (S9 fraction) for the enzyme activity assays.
-
-
Procedure for Enzyme Activity Assays:
-
Follow the specific instructions provided with the commercial assay kits.
-
Typically, the procedure involves incubating the liver homogenate with a specific substrate that produces a colored or fluorescent product upon enzymatic reaction.
-
Measure the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the rate of product formation, using a standard curve generated with a known amount of the product.
-
Express the activity in units per milligram of protein (U/mg protein).
-
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Workflow for this compound dosage in liver impairment.
Caption: Troubleshooting logic for this compound in liver impairment.
References
- 1. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterase Activity Assay Kit (Fluorometric) (ab273314) is not available | Abcam [abcam.com]
- 3. Effects of a new orally active dopamine prodrug, this compound, on refractory ascites: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Docarpamine Long-Term Administration: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term administration of Docarpamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during long-term experimental administration of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Q1: Diminished hemodynamic response (e.g., reduced cardiac output, decreased renal blood flow) to this compound after several days or weeks of continuous administration. | Tachyphylaxis or Tolerance: Continuous stimulation of dopamine (D1) and β1-adrenergic receptors can lead to their desensitization and downregulation, a common phenomenon with agonists.[1][2][3] | 1. Confirm Tolerance: Measure hemodynamic parameters before and after a dose at multiple time points (e.g., Day 1, Day 7, Day 14) to quantify the change in response. 2. Investigate Receptor Density: At the experiment's conclusion, collect tissue samples (e.g., heart, kidney) to quantify D1 and β1 receptor density via radioligand binding assays or western blotting. A decrease in receptor number would support tolerance as the mechanism. 3. Consider Intermittent Dosing: If the experimental design allows, introduce drug-free intervals, as this can help restore receptor sensitivity. The Japanese prescribing information notes this compound is not typically used for long-term continuous therapy.[4][5] |
| Q2: Emergence or increased frequency of cardiac arrhythmias in experimental subjects. | Pro-arrhythmic Effects of Dopamine: this compound is a prodrug of dopamine, which has dose-dependent effects on cardiac rhythm.[4][6] Moderate to high concentrations increase β1-adrenergic stimulation, which can enhance cardiac automaticity and lead to arrhythmias.[6] | 1. Continuous ECG Monitoring: Implement continuous electrocardiogram (ECG) monitoring to characterize the type and frequency of arrhythmias. 2. Dose-Response Evaluation: If arrhythmias are observed, consider reducing the dose to determine if there is a dose-dependent relationship. 3. Plasma Level Correlation: Measure plasma dopamine concentrations at the time of arrhythmic events to correlate drug exposure with the adverse effect. |
| Q3: Inconsistent or highly variable plasma concentrations of dopamine between subjects despite standardized this compound dosage. | Inter-individual Metabolic Variability: this compound's conversion to active dopamine relies on esterases and γ-glutamyltransferase in the gut, liver, and kidney.[7] The activity of these enzymes can vary significantly between individuals or animal strains. Altered Pharmacokinetics in Disease Models: In a pilot study, patients with liver cirrhosis showed a significantly longer time to reach maximum plasma concentration (Tmax) compared to healthy subjects.[1] | 1. Pharmacokinetic Sub-study: Incorporate a pharmacokinetic arm into your long-term study, measuring plasma this compound and free dopamine levels at several time points after dosing at the beginning and end of the study. 2. Assess Liver and Kidney Function: Regularly monitor liver and kidney function markers (e.g., ALT, AST, creatinine) in your subjects, as impairment can alter drug metabolism and clearance.[6] |
| Q4: Subject shows signs of gastrointestinal distress (nausea, vomiting, loss of appetite) after oral administration. | Direct Gastrointestinal Effects: These are among the most common side effects reported for this compound.[4][6][8] They can be related to local effects in the GI tract or systemic dopamine levels. | 1. Administer with Food: If not contraindicated by the study protocol, administering this compound with a small amount of food may mitigate GI upset. 2. Fractionated Dosing: If a single large daily dose is being given, consider dividing it into smaller, more frequent doses (e.g., three times a day, as is typical in clinical use) to reduce peak plasma concentrations.[5] |
Frequently Asked Questions (FAQs)
What is the primary challenge in the long-term administration of this compound?
The most significant challenge is the lack of sufficient clinical data on its long-term safety and efficacy. The official Japanese package insert for Tanadopa® (the brand name for this compound) explicitly states that it is not recommended for long-term maintenance therapy due to inadequate long-term use experience.[4][5] Its approved use is for weaning patients from intravenous catecholamine drips in the short-term management of circulatory insufficiency.[5][9]
What are the known adverse effects of this compound?
Reported side effects are primarily related to its dopaminergic and adrenergic activity. Common effects include palpitations, tachycardia, nausea, and loss of appetite.[4][8] More severe, though less common, adverse reactions can include significant arrhythmias and liver dysfunction.[4]
Is tolerance or tachyphylaxis a concern with long-term this compound use?
While specific long-term studies on this compound tolerance are not available, the potential for tachyphylaxis (a rapid decrease in response) and tolerance (a gradual decrease in response) is a significant concern from a pharmacological standpoint.[1][2] Continuous stimulation of G-protein coupled receptors, like the dopamine and beta-adrenergic receptors this compound's active metabolite targets, often leads to receptor desensitization and downregulation, reducing the drug's effect over time.[1] Researchers should design experiments to monitor for and quantify any loss of efficacy.
How should I design a long-term preclinical study to assess the safety of this compound?
A preclinical toxicology study should be designed based on established guidelines. Key considerations include:
-
Duration: Study duration should reflect the intended experimental timeline (e.g., 28-day, 90-day, or longer).[10]
-
Species: Use at least two species, typically one rodent and one non-rodent.[10]
-
Dose Levels: Include a control group, a low dose, an intermediate dose, and a high dose designed to identify a No-Observed-Adverse-Effect-Level (NOAEL).[11]
-
Parameters: Monitor clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and conduct full histopathological examinations at the end of the study. For this compound, continuous cardiovascular monitoring (ECG, blood pressure) is critical.[10]
Data Presentation
Table 1: Pharmacokinetic Parameters of Free Dopamine After a Single Oral Dose of this compound (750 mg)
| Subject Group | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC (ng·h/mL) | Source |
| Healthy Adults (n=6) | 76.8 ± 24.1 | 1.3 ± 0.2 | 0.8 ± 0.1 | 97.5 ± 21.1 | [1] |
| Cirrhotic Patients (n=7) | 53.1 ± 24.9 | 2.7 ± 0.2 | 0.8 ± 0.1 | 100.6 ± 45.6 | [1] |
| Tmax was significantly longer in cirrhotic patients compared to healthy subjects. |
Table 2: Plasma Concentrations of Free Dopamine in Patients Post-Cardiac Surgery
| Treatment Phase | Mean Plasma Free Dopamine (ng/mL) | Source |
| Preoperative Baseline | 0.216 ± 0.052 | [8] |
| IV Dopamine Infusion | 95.3 ± 28.3 | [8] |
| Tapering IV Dopamine + Oral this compound | 87.7 ± 26.5 | [8] |
| Oral this compound Alone | 24.5 ± 17.6 | [8] |
Experimental Protocols & Visualizations
Protocol: Assessment of Cardiovascular Tolerance to this compound in a Rodent Model
This protocol provides a framework for investigating the potential development of tolerance to this compound's hemodynamic effects during sub-chronic administration.
-
Animal Model: Male Sprague-Dawley rats (n=10-12 per group).
-
Surgical Preparation: Implant telemetry transmitters for continuous monitoring of blood pressure, heart rate, and ECG. Alternatively, implant catheters in the carotid artery and jugular vein for direct measurement and infusion. Allow for a 7-day recovery period.
-
Dosing Regimen:
-
Control Group: Administer vehicle orally once daily for 28 days.
-
This compound Group: Administer a therapeutically relevant dose of this compound (e.g., selected based on pilot dose-ranging studies) orally once daily for 28 days.
-
-
Hemodynamic Assessment:
-
Acute Response (Day 1): Record baseline hemodynamic data for 1 hour. Administer the first dose and record continuously for at least 4 hours to capture Cmax effects.
-
Chronic Assessment: Record hemodynamic data for 4 hours post-dosing on Days 7, 14, 21, and 28.
-
Data Analysis: Compare the peak hemodynamic response (e.g., change in blood pressure, heart rate) at each time point to the initial response on Day 1. A statistically significant reduction in response over time indicates tolerance.
-
-
Terminal Procedures (Day 29):
-
Perform a final pharmacokinetic analysis to measure plasma dopamine levels.
-
Euthanize animals and collect heart and kidney tissues.
-
Perform western blot or qPCR to quantify D1 and β1 receptor expression levels in tissue homogenates.
-
Diagram 1: this compound Metabolic Activation Pathway
Caption: Metabolic conversion of the prodrug this compound to its active form, dopamine.
Diagram 2: Signaling Pathway and Potential for Tachyphylaxis
Caption: Mechanism of action and the potential pathway for receptor downregulation leading to tolerance.
Diagram 3: Experimental Workflow for Investigating Long-Term Tolerance
Caption: Logical workflow for a preclinical experiment to evaluate tolerance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vermontanesthesiaservices.com [vermontanesthesiaservices.com]
- 3. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 4. hJp~:^ih[p [interq.or.jp]
- 5. å»çç¨å»è¬å : ã¿ããã¼ã (ã¿ããã¼ãé¡ç²75ï¼ ) [kegg.jp]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 8. ãããã®ããã : æ£è åãæ å ± [rad-ar.or.jp]
- 9. pins.japic.or.jp [pins.japic.or.jp]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Mitigating Off-Target Effects of Docarpamine in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Docarpamine. The focus is to anticipate and address specific issues related to off-target effects that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target effects?
A1: this compound is an orally active prodrug of dopamine, designed to increase the bioavailability of dopamine for therapeutic use in conditions like acute cardiac insufficiency and chronic heart failure.[1][2][3] Its primary on-target effect is the activation of peripheral dopamine D1 receptors by its active metabolite, dopamine.[3] This activation leads to vasodilation, increased renal blood flow, and diuretic and natriuretic effects.[1]
Q2: What are the known off-target effects of this compound?
A2: The off-target effects of this compound are primarily those of its active metabolite, dopamine, which can interact with other receptors, especially at higher concentrations.[1] These include:
-
β1-adrenergic receptor activation: At moderate doses, dopamine stimulates β1-adrenergic receptors in the heart, leading to increased cardiac contractility and output.[1][2]
-
α-adrenergic receptor activation: At high doses, dopamine's action on α-adrenergic receptors can cause vasoconstriction.[1]
There is limited publicly available data on the direct off-target binding profile of the unmetabolized this compound molecule. It is rapidly converted to dopamine in the gastrointestinal tract, liver, and blood.[4][5]
Q3: I am observing unexpected cardiovascular effects (e.g., increased heart rate, vasoconstriction) in my animal model. Could this be an off-target effect of this compound?
A3: Yes, these are likely off-target effects of dopamine, the active metabolite of this compound. Increased heart rate can result from the stimulation of β1-adrenergic receptors, while vasoconstriction can be caused by the activation of α-adrenergic receptors at higher concentrations of dopamine.[1][2] It is crucial to carefully control the dosage of this compound to minimize these effects.
Q4: How can I be sure that the effects I'm seeing are from this compound's conversion to dopamine and not from the prodrug itself?
A4: This can be challenging. One approach is to use an in vitro system with low metabolic activity to assess the direct effects of the this compound molecule. However, given its rapid metabolism, in vivo effects are almost certainly attributable to dopamine. You can also use specific antagonists for dopamine receptors and adrenergic receptors to dissect the observed effects.
Q5: What are some general strategies to minimize off-target effects in my experiments?
A5: General strategies include:
-
Dose-response studies: Determine the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.
-
Use of selective antagonists: Co-administration of selective antagonists for potential off-target receptors (e.g., β-blockers for β-adrenergic effects) can help isolate the on-target effects.
-
Control experiments: Include control groups treated with dopamine directly to compare effects.
-
In vitro profiling: If direct effects of the prodrug are suspected, conduct off-target screening assays with the unmetabolized this compound molecule.[6][7]
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent metabolism of this compound to dopamine. The conversion of this compound is dependent on the activity of esterases and other enzymes which can vary between individuals, tissues, and cell culture conditions.[3][4]
-
Troubleshooting Steps:
-
Standardize experimental conditions: Ensure consistent cell passage numbers, confluency, and media conditions for in vitro experiments. For in vivo studies, use age- and sex-matched animals from the same strain.
-
Measure dopamine levels: If feasible, quantify the concentration of dopamine in your experimental system (e.g., cell culture supernatant, plasma) to correlate with observed effects.
-
Use a direct dopamine control: Include a control group treated with a known concentration of dopamine to establish a baseline response.
-
Issue 2: Observed phenotype is not consistent with D1 receptor activation.
-
Possible Cause: At the concentration of this compound used, the resulting dopamine levels may be high enough to engage off-target receptors, such as adrenergic receptors, leading to a mixed pharmacological response.[1]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Titrate this compound to identify a concentration that provides a selective D1 receptor-mediated effect.
-
Use selective antagonists: Co-administer a selective β-adrenergic antagonist (e.g., propranolol) or α-adrenergic antagonist (e.g., phentolamine) to block off-target effects and isolate the D1 receptor-mediated phenotype.
-
Confirm D1 receptor expression: Verify the expression of D1 receptors in your experimental model (e.g., via qPCR, western blot, or radioligand binding).
-
Issue 3: Difficulty translating in vitro findings to in vivo models.
-
Possible Cause: Differences in the metabolic conversion of this compound between the in vitro model and the whole organism. The liver and gut play a significant role in the first-pass metabolism of orally administered this compound, which is not fully recapitulated in many cell culture systems.[4]
-
Troubleshooting Steps:
-
Use metabolically competent in vitro systems: Consider using primary hepatocytes or liver microsomes to better mimic in vivo metabolism.
-
Pharmacokinetic analysis: In your animal model, perform pharmacokinetic studies to determine the plasma concentrations of both this compound and dopamine over time. This will help in designing more relevant in vitro experiments.
-
Consider alternative routes of administration: For preclinical studies, intravenous administration of this compound can bypass first-pass metabolism, leading to a different pharmacokinetic and pharmacodynamic profile.
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki in nM) of Dopamine
| Receptor Subtype | Human | Rat |
| Dopamine D1 | 1680 | 1700 |
| Dopamine D2 | 330 | 380 |
| Dopamine D3 | 27 | 21 |
| Dopamine D4 | 45 | 100 |
| Dopamine D5 | 810 | 1800 |
| α1-adrenergic | 6300 | - |
| α2-adrenergic | 1000 | - |
| β1-adrenergic | 2000 | - |
| β2-adrenergic | 5000 | - |
Data compiled from publicly available databases and scientific literature. Ki values can vary depending on the experimental conditions and radioligand used.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
Objective: To determine the rate of conversion of this compound to dopamine in a metabolically active in vitro system.
Methodology:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a NADPH-regenerating system, and buffer.
-
Pre-incubate: Warm the mixture to 37°C for 5 minutes.
-
Initiate the reaction: Add this compound to the reaction mixture to a final concentration of 10 µM.
-
Incubate: Incubate at 37°C with shaking.
-
Time points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a stop solution (e.g., ice-cold acetonitrile) to quench the reaction.
-
Sample processing: Centrifuge the samples to pellet the protein. Collect the supernatant.
-
Analysis: Analyze the supernatant for the concentrations of this compound and dopamine using a validated analytical method such as LC-MS/MS.
-
Data analysis: Plot the concentration of this compound and dopamine over time to determine the rate of metabolism.
Protocol 2: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
Objective: To determine the binding affinity (Ki) of dopamine for adrenergic receptors.
Methodology:
-
Membrane preparation: Prepare cell membranes from a cell line recombinantly expressing the adrenergic receptor of interest (e.g., α1, β1).
-
Assay setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand for the receptor (e.g., [3H]-prazosin for α1-adrenergic receptors), and varying concentrations of unlabeled dopamine.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the dopamine concentration. Use non-linear regression to determine the IC50 value, and then calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Metabolism of this compound to dopamine and subsequent on- and off-target receptor activation.
Caption: Troubleshooting workflow for unexpected phenotypes in this compound experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Metabolism of dopamine prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Dopamine Prodrug, this compound [jstage.jst.go.jp]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Docarpamine Administration in Spontaneously Hypertensive Rats (SHRs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Docarpamine in spontaneously hypertensive rat (SHR) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active prodrug of dopamine.[1][2] After administration, it is metabolized in the body to release dopamine.[1][2] Dopamine exerts its effects by activating dopamine receptors. In the context of hypertension research, the primary targets are often the D1-like receptors in the kidney and vasculature, which can lead to vasodilation and increased sodium and water excretion, contributing to a decrease in blood pressure.[3][4]
Q2: What is the expected effect of this compound on blood pressure and heart rate in SHRs compared to normotensive rats?
A2: In spontaneously hypertensive rats (SHRs), intravenous administration of this compound (200 microg/kg) typically leads to a gradual decrease in mean arterial pressure (MAP) and heart rate (HR), with the lowest point reached approximately 20 minutes after injection.[5] This hypotensive and bradycardic effect is primarily mediated by D1-like receptors.[5] In contrast, in normotensive Wistar-Kyoto (WKY) rats, the same dose of this compound causes an initial increase in MAP and HR that returns to baseline within 15 minutes.[5] This pressor response in WKY rats involves an interaction between D1-like, alpha-adrenergic, and vasopressin V1 receptors.[5]
Q3: Why is the renal response to dopaminergic agents often blunted in SHRs?
A3: SHRs exhibit an impaired renal response to dopamine and its agonists.[6] This is not due to a difference in the number or affinity of renal dopamine-1 receptors.[6] Instead, the issue appears to be downstream from the receptor, indicating a potential alteration in the signaling cascade.[6] This impaired signaling can lead to reduced natriuresis (sodium excretion) and diuresis (urine production) in response to dopaminergic stimulation.[3][6] Additionally, decreased D1-like receptor function in the kidney of SHRs has been observed to precede the development of hypertension.[7]
Q4: What are the key signaling pathways activated by this compound-derived dopamine?
A4: The primary signaling pathway for the D1-like receptors, which mediate the hypotensive effects of dopamine in SHRs, involves the activation of adenylyl cyclase.[3] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] PKA can then phosphorylate various target proteins to produce a cellular response.[3] D1 receptors can also stimulate phospholipase C (PLC) in renal tubules.[3]
Troubleshooting Guide
Problem: No significant decrease in blood pressure is observed after this compound administration in SHRs.
| Possible Cause | Troubleshooting Step |
| Impaired D1-like receptor signaling | SHRs are known to have attenuated responses to dopaminergic agonists.[6] Consider increasing the dose of this compound in a pilot study to determine an effective dose for your specific colony of SHRs. |
| Route of administration | Intravenous administration provides the most direct and rapid effect.[5] If using oral administration, be aware that bioavailability can be a factor and higher doses may be required.[1] |
| Anesthesia | The type of anesthetic used can influence cardiovascular parameters. Pentobarbital anesthesia has been used in studies with this compound in SHRs.[6] Ensure your anesthetic regimen is not masking the hypotensive effects. |
| Incorrect dosage or preparation | Double-check your calculations for the this compound solution and the final administered dose. Ensure the compound is fully dissolved in the appropriate vehicle. |
Problem: Unexpected pressor response (increase in blood pressure) is observed in SHRs.
| Possible Cause | Troubleshooting Step |
| Activation of other receptors | While the primary effect in SHRs is hypotensive via D1-like receptors, at higher doses, dopamine can stimulate other adrenergic receptors that may cause vasoconstriction.[3] Review your dosing and consider a dose-response study. |
| Strain differences | While the general response in SHRs is hypotensive, there could be variations between different SHR substrains. Confirm the expected response for your specific substrain from the literature or your supplier. |
| Experimental stress | Improper handling or stressful procedures can elevate blood pressure, potentially masking the drug's effect or causing a paradoxical response. Ensure rats are adequately acclimatized and handled gently.[8] |
Quantitative Data Summary
Table 1: Effects of Intravenous this compound (200 microg/kg) on Mean Arterial Pressure (MAP) and Heart Rate (HR) in SHRs and WKY Rats
| Rat Strain | Parameter | Baseline (Pre-injection) | 5 min Post-injection | 20 min Post-injection |
| SHR | MAP (mmHg) | Not specified | Gradual Decrease | Nadir (Lowest Point) |
| HR (bpm) | Not specified | Gradual Decrease | Nadir (Lowest Point) | |
| WKY | MAP (mmHg) | Not specified | Increase | Returned to Baseline |
| HR (bpm) | Not specified | Increase | Returned to Baseline |
Source: Adapted from a study on the effects of this compound in SHRs and WKY rats.[5]
Experimental Protocols
Protocol 1: Intravenous Administration of this compound and Blood Pressure Measurement in Anesthetized SHRs
-
Animal Preparation:
-
Use adult male Spontaneously Hypertensive Rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.[5]
-
Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital).[6]
-
Surgically implant catheters into the femoral artery for blood pressure measurement and the femoral vein for drug administration.[9]
-
-
This compound Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Prepare a solution to deliver a dose of 200 microg/kg body weight.[5]
-
-
Experimental Procedure:
-
Pharmacological Blockade (Optional):
-
To confirm the role of D1-like receptors, pre-treat a separate group of animals with a D1-like antagonist such as SCH23390 before this compound administration.[5]
-
Visualizations
Caption: Experimental workflow for this compound administration and blood pressure monitoring.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Renal dopaminergic system: Pathophysiological implications and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The effect of this compound, a dopamine pro-drug, on blood pressure and catecholamine levels in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuated renal response to dopaminergic drugs in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine, the Kidney, and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypertension model in rats - Enamine [enamine.net]
- 9. Frontiers | Cardiovascular effects of 6-nitrodopamine, adrenaline, noradrenaline, and dopamine in normotensive and hypertensive rats [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Intravenous Dopamine and its Prodrug, Docarpamine
In the management of conditions requiring inotropic and vasopressor support, such as acute heart failure and shock, intravenous dopamine has long been a cornerstone of therapy. Docarpamine, a prodrug of dopamine, was developed to allow for oral administration and sustained dopamine release. While the clinical application of this compound is primarily through the oral route, this guide provides a comparative analysis of the intravenous efficacy of dopamine and the theoretical efficacy of an intravenous this compound infusion, based on its conversion to the active metabolite, dopamine.
The fundamental principle to understand is that the pharmacological effects of this compound are mediated through its conversion to dopamine.[1] Therefore, a direct comparison of their intravenous efficacy hinges on the pharmacodynamics of dopamine itself.
Mechanism of Action and Signaling Pathways
Dopamine exerts its effects by binding to a variety of adrenergic and dopaminergic receptors in a dose-dependent manner.[2][3] this compound, upon administration, is metabolized in the liver and plasma to release dopamine, which then acts on these same receptors.[4]
The primary signaling pathways activated by dopamine are mediated by G protein-coupled receptors (GPCRs).[5][] Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[7][8]
-
D1-like receptor activation: This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][9] This pathway is primarily associated with vasodilation, particularly in the renal, mesenteric, coronary, and cerebral vascular beds.[1]
-
D2-like receptor activation: This inhibits adenylyl cyclase, decreasing cAMP levels.[7]
-
Beta-1 adrenergic receptor activation: At moderate doses, dopamine stimulates these receptors in the heart, leading to increased myocardial contractility and heart rate.[4][10]
-
Alpha-1 adrenergic receptor activation: At higher doses, dopamine activates these receptors, causing peripheral vasoconstriction and an increase in systemic blood pressure.[11]
Dopamine Receptor Signaling Pathway
Caption: Dopamine receptor signaling pathways.
Comparative Efficacy: Dose-Dependent Effects
The clinical efficacy of intravenous dopamine is highly dependent on the infusion rate.[3] Since this compound's effects are mediated by dopamine, a hypothetical intravenous infusion would be expected to produce the same dose-dependent physiological responses.
| Infusion Rate (mcg/kg/min) | Primary Receptor Activated | Primary Physiological Effect |
| Low Dose (0.5-2) | Dopamine D1 | Renal and mesenteric vasodilation, increased urine output.[11][12] |
| Medium Dose (2-10) | Beta-1 adrenergic | Increased myocardial contractility and heart rate, increased cardiac output.[11][12] |
| High Dose (>10) | Alpha-1 adrenergic | Peripheral vasoconstriction, increased blood pressure.[10][12] |
Experimental Protocols
While no studies directly compare intravenous this compound to intravenous dopamine, the following outlines a typical experimental protocol for evaluating the hemodynamic effects of an intravenous inotropic agent like dopamine.
Protocol: Evaluation of Hemodynamic Effects of Intravenous Dopamine
-
Patient Selection: Patients with a clinical indication for inotropic support, such as acute decompensated heart failure or septic shock, are enrolled.[2] Key inclusion criteria often include a low cardiac index and/or hypotension despite adequate fluid resuscitation.
-
Hemodynamic Monitoring: A pulmonary artery catheter is placed to measure cardiac output, pulmonary artery pressure, pulmonary capillary wedge pressure, and systemic vascular resistance. An arterial line is inserted for continuous blood pressure monitoring.
-
Drug Administration: Dopamine is administered as a continuous intravenous infusion, starting at a low dose (e.g., 2 mcg/kg/min) and titrated upwards at set intervals (e.g., every 15-30 minutes) to achieve a desired hemodynamic response.[2][12]
-
Data Collection: Hemodynamic parameters, heart rate, and urine output are recorded at baseline and at each dose level.
-
Safety Monitoring: Patients are continuously monitored for adverse effects such as tachyarrhythmias, hypertension, or signs of peripheral ischemia.[4]
Experimental Workflow for Assessing Inotrope Efficacy
Caption: Experimental workflow for inotrope efficacy studies.
Pharmacokinetic Comparison
The primary distinction between this compound and dopamine lies in their pharmacokinetics, particularly when considering their intended routes of administration.
| Parameter | This compound (Oral) | Dopamine (Intravenous) |
| Administration Route | Oral[13] | Intravenous[2] |
| Metabolism | Converted to dopamine in the GI tract, liver, and kidneys.[1][13] | Rapidly metabolized by MAO and COMT in the liver, kidney, and plasma.[2][3] |
| Half-life | The half-life of plasma free dopamine after oral this compound is approximately 0.8 hours.[14] | Less than 2 minutes.[2][3] |
| Onset of Action | 30 to 60 minutes after ingestion.[4] | Within five minutes.[2][3] |
| Duration of Action | Greater than 4 hours.[13] | Less than 10 minutes.[2] |
Conclusion
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Dopamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Dopamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Effects of a new orally active dopamine prodrug, this compound, on refractory ascites: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Effects of Docarpamine in Heart Failure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Docarpamine, an oral prodrug of dopamine, with the established inotropic agent dobutamine in the context of heart failure. The information presented is based on key experimental data from comparative clinical studies.
Introduction
This compound is a novel therapeutic agent that acts as a prodrug, being metabolized into its active form, dopamine, within the body. It is indicated for conditions requiring enhanced cardiac output, such as heart failure.[1] Dopamine exerts its effects in a dose-dependent manner, stimulating various receptors to improve cardiac function and renal perfusion.[1] At moderate doses, it stimulates β1-adrenergic receptors to increase myocardial contractility and cardiac output.[2] At lower doses, it primarily acts on D1 receptors, causing vasodilation and increased blood flow to the kidneys.[2] This guide compares the hemodynamic effects of dopamine, the active metabolite of this compound, with dobutamine, a synthetic catecholamine that primarily stimulates β1-adrenergic receptors.[3]
Comparative Hemodynamic Effects
The following tables summarize the quantitative data from two key comparative studies on the hemodynamic effects of dopamine and dobutamine in patients with severe heart failure.
Table 1: Hemodynamic Effects of Dobutamine and Dopamine in Severe Congestive Heart Failure
Data from Stoner JD, Bolen JL, Harrison DC. Br Heart J. 1977;39(5):536-9.
| Parameter | Drug | Baseline (Mean ± SEM) | Post-Infusion (Mean ± SEM) |
| Cardiac Index (L/min/m²) | Dobutamine (n=12) | 1.7 ± 0.1 | 2.8 ± 0.2 |
| Dopamine (n=10) | 1.8 ± 0.2 | 2.6 ± 0.2 | |
| Mean Aortic Pressure (mmHg) | Dobutamine (n=12) | 85 ± 4 | 85 ± 4 |
| Dopamine (n=10) | 84 ± 3 | 94 ± 4 | |
| Heart Rate (beats/min) | Dobutamine (n=12) | 92 ± 5 | 102 ± 6 |
| Dopamine (n=10) | 88 ± 4 | 108 ± 5 | |
| Left Ventricular End-Diastolic Pressure (mmHg) | Dobutamine (n=12) | 26 ± 2 | 18 ± 2 |
| Dopamine (n=10) | 25 ± 2 | 24 ± 2 |
Table 2: Comparative Systemic and Regional Hemodynamic Effects of Dopamine and Dobutamine in Cardiomyopathic Heart Failure
Data from Leier CV, Heban PT, Huss P, Bush CA, Lewis RP. Circulation. 1978;58(3 Pt 1):466-75.[4]
| Parameter | Drug | Baseline (Mean ± SEM) | Peak Effect (Mean ± SEM) |
| Cardiac Index (L/min/m²) | Dobutamine (10 µg/kg/min) | 1.7 ± 0.1 | 3.0 ± 0.3 |
| Dopamine (4 µg/kg/min) | 1.8 ± 0.1 | 2.4 ± 0.2 | |
| Mean Arterial Pressure (mmHg) | Dobutamine (10 µg/kg/min) | 83 ± 3 | 86 ± 4 |
| Dopamine (4 µg/kg/min) | 84 ± 3 | 88 ± 4 | |
| Heart Rate (beats/min) | Dobutamine (10 µg/kg/min) | 87 ± 4 | 93 ± 5 |
| Dopamine (8 µg/kg/min) | 86 ± 4 | 100 ± 5 | |
| Pulmonary Capillary Wedge Pressure (mmHg) | Dobutamine (10 µg/kg/min) | 26 ± 2 | 16 ± 2 |
| Dopamine (4 µg/kg/min) | 25 ± 2 | 28 ± 2 | |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | Dobutamine (10 µg/kg/min) | 1990 ± 160 | 1180 ± 120 |
| Dopamine (4 µg/kg/min) | 1880 ± 150 | 1540 ± 140 |
Experimental Protocols
Study 1: Stoner JD, et al. (1977) - Comparison in Severe Congestive Heart Failure[2]
-
Patient Population: The study included 12 patients with severe congestive heart failure for the dobutamine trial and 10 clinically similar patients for the dopamine trial.[2]
-
Study Design: A comparative study where the hemodynamic effects of dobutamine were assessed and compared to those of dopamine in a similar patient cohort.[2]
-
Drug Administration:
-
Dobutamine: Infused intravenously.
-
Dopamine: Infused intravenously.
-
-
Hemodynamic Measurements: Standard cardiac catheterization techniques were used to measure cardiac output, aortic pressure, and left ventricular end-diastolic pressure. Heart rate was also monitored.[2]
Study 2: Leier CV, et al. (1978) - Comparison in Cardiomyopathic Heart Failure[4]
-
Patient Population: Thirteen patients with severe cardiac failure due to cardiomyopathy were enrolled.[4]
-
Study Design: A single crossover study was conducted, allowing for a direct comparison of the two drugs in the same patients.[4]
-
Drug Administration:
-
Dobutamine: Administered in increasing doses of 2.5, 5.0, 7.5, and 10.0 µg/kg/min.[4] A maintenance infusion of 7.3-7.7 µg/kg/min was given for 24 hours.[4]
-
Dopamine: Administered in increasing doses of 2, 4, 6, and 8 µg/kg/min.[4] A maintenance infusion of 3.7-4 µg/kg/min was given for 24 hours.[4]
-
-
Hemodynamic and Renal Function Measurements: Systemic and regional hemodynamics were measured. Only dobutamine maintained a significant increase in urine flow, urine sodium concentration, and creatinine clearance during the 24-hour maintenance infusion.[4]
Signaling Pathways and Experimental Workflow
This compound (via Dopamine) Signaling Pathway
Caption: this compound is converted to dopamine, which stimulates cardiac and renal receptors.
Dobutamine Signaling Pathway
Caption: Dobutamine directly stimulates β1-adrenergic receptors to increase contractility.
Experimental Workflow for Comparative Study
Caption: Workflow of a comparative crossover study for inotropic agents in heart failure.
References
- 1. Intermittent 6-month low-dose dobutamine infusion in severe heart failure: DICE multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermittent infusion of dobutamine in the therapy of severe congestive heart failure--long-term effects and lack of tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of dobutamine and dopamine in treatment of severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative systemic and regional hemodynamic effects of dopamine and dobutamine in patients with cardiomyopathic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Docarpamine's Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Docarpamine, an orally active prodrug of dopamine, is approved for the treatment of acute and chronic heart failure in Japan.[1] Its therapeutic efficacy stems from its conversion to dopamine in the body, which enhances cardiac output and promotes renal perfusion.[2][3] This guide provides a comparative analysis of the effects of this compound, primarily through its active metabolite dopamine, and its alternatives, such as dobutamine, in various preclinical animal models of cardiovascular compromise. The data presented is compiled from a range of studies to offer a cross-validation of its therapeutic potential.
Mechanism of Action
This compound is designed to overcome the limitations of direct dopamine administration, such as poor oral bioavailability and rapid metabolism.[3] Once administered, it is metabolized to dopamine, which exerts its effects by stimulating:
-
Dopamine D1 receptors: Leading to vasodilation, particularly in the renal vasculature, which increases renal blood flow and promotes diuresis and natriuresis.[2][3]
-
Beta-1 adrenergic receptors: Increasing myocardial contractility and cardiac output.[2]
The N-substitution in the this compound molecule protects it from first-pass metabolism by monoamine oxidase (MAO), allowing for its oral activity.[1]
Hemodynamic and Renal Effects in Animal Models
Direct preclinical studies on this compound in established animal models of heart failure are limited in publicly available literature. However, extensive research on its active metabolite, dopamine, and a common alternative, dobutamine, provides a basis for comparison.
Spontaneously Hypertensive Rats (SHR)
A study on the effects of a bolus intravenous injection of this compound (200 µg/kg) in spontaneously hypertensive rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats revealed differential effects on mean arterial pressure (MAP) and heart rate (HR).[4]
Table 1: Effects of this compound in SHR and WKY Rats [4]
| Parameter | WKY Rats (n=18) | SHR (n=15) |
| Mean Arterial Pressure (MAP) | Initial increase, returned to baseline within 15 min | Gradual decrease, reaching a nadir at 20 min |
| Heart Rate (HR) | Initial increase, returned to baseline within 15 min | Gradual decrease, reaching a nadir at 20 min |
These effects in SHRs were mediated by D1-like receptors, while in WKY rats, they involved an interaction between D1-like, alpha-adrenergic, and vasopressin V1 receptors.[4]
Canine Models of Cardiovascular Compromise
Studies in canine models provide valuable insights into the comparative effects of dopamine (the active metabolite of this compound) and dobutamine.
Table 2: Hemodynamic Effects of Dopamine and Dobutamine in Healthy Anesthetized Dogs
| Parameter | Dopamine (up to 10 µg/kg/min) | Dobutamine |
| Cardiac Output | Increased | Increased (more than dopamine) |
| Myocardial Contractility | Increased | Increased |
| Mean Aortic Pressure | Increased (>5 µg/kg/min) | No significant change (systolic pressure increased) |
| Renal Blood Flow | Increased | Negligible effect |
| Mesenteric Blood Flow | Increased | Negligible effect |
| Femoral Blood Flow | No significant change | Increased |
Data compiled from multiple sources.
Table 3: Effects of Dopamine Infusion on Cardiac and Renal Blood Flow in Healthy Anesthetized Dogs [5][6]
| Dopamine Dose | Effect on Renal Blood Flow | Effect on Cardiac Blood Flow & Output |
| 3 µg/kg/min | Marked increase | - |
| 10 µg/kg/min | Stable and satisfactory increase | Marked increase |
| 20 µg/kg/min | Irregular increase | Marked increase (with increased myocardial oxygen consumption and arrhythmia) |
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model for Blood Pressure Studies
-
Animal Model: Male spontaneously hypertensive rats (SHRs) and Wistar-Kyoto (WKY) rats as normotensive controls.
-
Drug Administration: A bolus intravenous injection of this compound (200 µg/kg).
-
Hemodynamic Monitoring: Mean arterial pressure (MAP) and heart rate (HR) were continuously recorded.
-
Biochemical Analysis: Plasma levels of dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), were measured five minutes after this compound administration.
-
Receptor Blockade Studies: To elucidate the mechanism of action, the D1-like antagonist SCH23390, an alpha-adrenergic blocker, and a vasopressin V1 receptor blocker were administered prior to this compound.[4]
Anesthetized Dog Model for Hemodynamic Studies
-
Animal Model: Healthy mongrel dogs.
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment.
-
Instrumentation: Catheters are placed to measure aortic pressure, cardiac output, and regional blood flow (e.g., renal, mesenteric, femoral arteries).
-
Drug Administration: Intravenous infusions of dopamine or dobutamine at varying doses.
-
Measurements: Continuous recording of hemodynamic parameters, including heart rate, blood pressure, cardiac output, and regional blood flow.
Signaling Pathways and Experimental Workflows
Caption: Metabolism of this compound to Dopamine and its subsequent action on receptors.
Caption: Workflow for studying this compound's effects in hypertensive rats.
Conclusion
This compound, through its conversion to dopamine, offers a promising oral therapeutic option for heart failure by enhancing both cardiac and renal function. While direct comparative preclinical data for this compound in heart failure models is not extensively available, studies on its active metabolite, dopamine, demonstrate significant inotropic and renal vasodilatory effects. In spontaneously hypertensive rats, this compound shows a distinct blood pressure-lowering effect not observed in normotensive rats.[4] Comparisons with dobutamine in canine models highlight the preferential renal effects of dopamine. Further preclinical studies directly evaluating oral this compound in established heart failure models are warranted to fully elucidate its comparative efficacy and therapeutic potential against existing intravenous and oral treatment options.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The effect of this compound, a dopamine pro-drug, on blood pressure and catecholamine levels in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of dopamine infusion on cardiac and renal blood flows in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Docarpamine and Standard Therapies in Heart Failure Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of docarpamine, an oral dopamine prodrug, with standard inotropic therapies used in the management of heart failure. The information is supported by available experimental data, with a focus on hemodynamic effects and clinical outcomes.
Executive Summary
This compound, marketed in Japan as Tanadopa, is an orally active prodrug of dopamine developed for the treatment of acute and chronic heart failure.[1] It is designed to provide a more sustained and controlled release of dopamine, offering the potential for oral administration as an alternative to continuous intravenous infusion of catecholamines.[1] Standard therapies for acute decompensated heart failure with reduced cardiac output often involve intravenous inotropic agents such as dobutamine and dopamine. While direct, large-scale comparative clinical trials between oral this compound and these intravenous standards are limited, this guide synthesizes the available evidence to facilitate a scientific comparison.
Mechanism of Action
This compound is metabolized in the gastrointestinal tract and liver into its active form, dopamine.[1] Dopamine exerts its effects through a dose-dependent stimulation of various receptors:
-
Low doses: Primarily stimulate D1 receptors, leading to vasodilation in renal, mesenteric, coronary, and cerebral vascular beds, which can be beneficial in heart failure by enhancing renal perfusion and reducing afterload.[2]
-
Moderate doses: Stimulate β1-adrenergic receptors, increasing myocardial contractility and cardiac output.[2]
-
High doses: Activate α-adrenergic receptors, causing peripheral vasoconstriction.[2]
In contrast, dobutamine , a synthetic catecholamine, is a potent inotrope that primarily stimulates β1-adrenergic receptors, with some β2- and α1-adrenergic effects.[3] This leads to a strong increase in cardiac contractility with a comparatively milder effect on heart rate and blood pressure than dopamine.[4]
Signaling Pathway of this compound and its Active Metabolite, Dopamine
Caption: Metabolic activation and dose-dependent receptor targets of this compound.
Signaling Pathway of Dobutamine
Caption: Receptor targets and primary effects of dobutamine in heart failure.
Quantitative Data Presentation
The following tables summarize the hemodynamic and clinical effects of this compound (and its active metabolite, dopamine) in comparison to dobutamine, based on available clinical studies.
Table 1: Hemodynamic Effects of Oral this compound in Chronic Heart Failure
| Parameter | Baseline (Mean ± SD) | Post-Docarpamine (1200 mg single dose) (Mean ± SD) | p-value | Reference |
| Left Ventricular Fractional Shortening (%) | 20.1 ± 4.5 | 24.3 ± 5.1 | <0.01 | [5] |
| Mean Circumferential Velocity (circ/s) | 0.89 ± 0.18 | 1.08 ± 0.22 | <0.01 | [5] |
| Renal Plasma Flow (ml/min) | 289 ± 78 | 358 ± 92 | <0.01 | [5] |
| Glomerular Filtration Rate (ml/min) | 75 ± 21 | 86 ± 23 | <0.05 | [5] |
| Urine Volume (ml/4h) | 189 ± 76 | 356 ± 121 | <0.01 | [5] |
| Sodium Excretion (mEq/4h) | 12.1 ± 5.9 | 25.4 ± 10.3 | <0.01 | [5] |
Table 2: Comparative Hemodynamic Effects of Intravenous Dopamine vs. Dobutamine in Severe Heart Failure
| Parameter | Dopamine | Dobutamine | Key Findings | Reference |
| Cardiac Index | Significant Increase | Distinct Increase | Both effective in increasing cardiac index. | [4] |
| Heart Rate | Greater Increase | Lesser Increase | Dopamine has a more pronounced chronotropic effect. | [4] |
| Mean Aortic Pressure | Increased | Unchanged | Dopamine increases blood pressure, dobutamine does not. | [4] |
| Left Ventricular End-Diastolic Pressure | Ineffective in Lowering | Lowered | Dobutamine reduces cardiac filling pressures more effectively. | [4] |
Table 3: Clinical Outcomes with Oral Inotropic Agents (including this compound) in Chronic Heart Failure (Retrospective Study)
| Outcome Measure | Pre-treatment | Post-treatment | p-value | Reference |
| NYHA Functional Class | --- | Significantly Improved | 0.017 | [2] |
| Cardiothoracic Ratio | --- | Significantly Reduced | 0.002 | [2] |
| B-type Natriuretic Peptide (BNP) levels | --- | Significantly Reduced | 0.011 | [2] |
| Emergency Room Visits | --- | Significantly Reduced | <0.001 | [2] |
| Hospitalizations | --- | Significantly Reduced | <0.001 | [2] |
Note: This retrospective study included 31 patients on oral inotropes, of whom 6 were on this compound. The results represent the overall effect of the oral inotrope class in this small cohort.[2]
Experimental Protocols
Detailed protocols for the early this compound studies are not extensively published. However, the methodologies can be summarized based on the available literature.
Protocol Summary: Cardiorenal Effects of Oral this compound (Kubota et al., 1989) [5]
-
Study Design: An open-label, single-dose study.
-
Participants: 12 patients with severe chronic congestive heart failure.
-
Intervention: A single oral dose of 1,200 mg of this compound (TA-870).
-
Data Collection:
-
Echocardiography: M-mode echocardiography was used to measure left ventricular fractional shortening and mean circumferential velocity before and after drug administration.
-
Renal Function: Renal plasma flow and glomerular filtration rate were assessed. Urine volume and sodium excretion were measured over a 4-hour period post-dosing.
-
Hemodynamics: Blood pressure and heart rate were monitored throughout the 4-hour experimental period.
-
Pharmacokinetics: Plasma levels of free dopamine were measured at various time points to determine the peak concentration.
-
-
Endpoints: The primary endpoints were the changes in cardiac and renal function parameters from baseline.
General Protocol for Hemodynamic Monitoring in Acute Heart Failure Trials
A typical experimental workflow for assessing the efficacy of an inotropic agent in acute decompensated heart failure would involve the following:
Experimental Workflow: Acute Heart Failure Inotrope Clinical Trial
Caption: A generalized workflow for a clinical trial evaluating inotropes in acute heart failure.
Discussion and Limitations
The available data suggests that oral this compound can improve cardiac and renal function in patients with chronic heart failure.[5] Its ability to increase cardiac contractility and promote diuresis makes it a theoretically appealing oral option.[6] A retrospective study indicates that the use of oral inotropes, including this compound, may be associated with improved clinical status and reduced healthcare utilization in a small cohort of patients with chronic heart failure.[2]
However, the active metabolite of this compound is dopamine, which is less favored than dobutamine in many acute heart failure scenarios due to its less favorable hemodynamic profile (greater increase in heart rate and potential for increased myocardial oxygen demand) and concerns about increased arrhythmia risk.[4] It is important to note that long-term therapy with most inotropic agents has been associated with increased mortality in patients with heart failure.[7] While digoxin is an exception, other oral inotropes have generally not been recommended for chronic use due to safety concerns.
References
- 1. mayo.edu [mayo.edu]
- 2. Efficacy and limitations of oral inotropic agents for the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemodynamic Monitoring Devices in Heart Failure: Maximising Benefit with Digitally Enabled Patient Centric Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajphs.com [ajphs.com]
- 6. Inotropic therapy for heart failure: an evidence-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Docarpamine vs. Placebo for Refractory Ascites: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of docarpamine and placebo in the treatment of refractory ascites, a severe complication of advanced liver cirrhosis. The information is based on available clinical trial data, focusing on efficacy, safety, and experimental protocols to support further research and development in this area.
Efficacy and Safety Data
The clinical evidence for this compound in refractory ascites is primarily derived from a small pilot study and a more recent Phase 2a open-label trial. While the pilot study offers a direct comparison to a placebo, the Phase 2a trial provides more extensive data on the potential effects of this compound.
Pilot Study: this compound vs. Placebo
A pilot study involving 10 cirrhotic patients with refractory ascites directly compared the effects of this compound to a placebo over an 8-week period.[1]
Table 1: Efficacy Outcomes of the Pilot Study [1]
| Outcome | This compound (n=5) | Placebo (n=5) |
| Ascites Status after 8 weeks | Disappeared completely in 3, decreased in 2 | Unchanged or increased in 5 |
| Safety | No side effects were observed in any patient. | - |
Phase 2a DREAM Study: Open-Label Evaluation of this compound
The DREAM study, a Phase 2a open-label trial, evaluated the safety and efficacy of this compound in 16 patients with refractory ascites who required regular large-volume paracentesis (LVP).[2][3][4] Patients received either a low dose (750 mg TID) or a high dose (1500 mg TID) for up to 90 days.[2][3][4]
Table 2: Key Findings of the Phase 2a DREAM Study [2][3][4]
| Outcome | Result | p-value |
| Reduction in Total Ascites Volume | 53% | 0.01 |
| Reduction in LVP Frequency | 44% | 0.01 |
| Safety | Well-tolerated; one patient discontinued due to a potentially drug-related adverse event. | N/A |
Experimental Protocols
Pilot Study Methodology[1]
-
Study Design: A pilot study comparing this compound to a placebo.
-
Participants: 10 cirrhotic patients with refractory ascites.
-
Intervention:
-
This compound group (n=5): Administered this compound.
-
Placebo group (n=5): Administered a placebo.
-
Both groups continued with the same dose of diuretics they were receiving before hospitalization.
-
-
Duration: 8 weeks.
-
Pharmacokinetic Analysis: Blood samples were taken from seven cirrhotic patients and six healthy subjects after a single 750 mg dose of this compound to measure plasma levels of free dopamine.
Table 3: Pharmacokinetic Parameters of Free Dopamine after a Single 750 mg this compound Dose [1]
| Parameter | Healthy Subjects (n=6) | Cirrhotic Patients (n=7) |
| Cmax (ng/ml) | 76.8 +/- 24.1 | 53.1 +/- 24.9 |
| Tmax (h) | 1.3 +/- 0.2 | 2.7 +/- 0.2 |
| T(1/2) (h) | 0.8 +/- 0.1 | 0.8 +/- 0.1 |
| AUC (ng x h/ml) | 97.5 +/- 21.1 | 100.6 +/- 45.6 |
Phase 2a DREAM Study Methodology[2][3][4]
-
Study Design: A Phase 2a, open-label trial.
-
Participants: 16 patients with refractory ascites requiring regular large-volume paracentesis (LVP).
-
Intervention:
-
Low dose group: 750 mg of this compound three times daily (TID).
-
High dose group: 1500 mg of this compound three times daily (TID).
-
-
Duration: Up to 90 days.
-
Primary Endpoints: Safety and efficacy of this compound in reducing ascites volume and the frequency of LVP procedures.
Mechanism of Action and Signaling Pathway
This compound is an orally active prodrug of dopamine.[1] After oral administration, it is metabolized in the body to release dopamine. Dopamine is known to have effects on the cardiovascular and renal systems that can be beneficial in managing fluid overload.[1] In the kidneys, dopamine stimulates D1 receptors in the renal tubules, which inhibits the reabsorption of sodium and water, leading to diuresis and natriuresis.[1] This increase in sodium and water excretion can help to reduce the accumulation of ascitic fluid.
Clinical Trial Workflow
The evaluation of a new drug like this compound for refractory ascites typically follows a structured clinical trial process to ensure safety and efficacy.
Conclusion
The available data, although limited, suggests that this compound may be a promising therapeutic agent for the management of refractory ascites. The pilot study indicated a significant improvement in ascites in patients treated with this compound compared to placebo, with no reported side effects.[1] The more recent DREAM study further supports the potential efficacy of this compound in reducing ascites volume and the need for LVP procedures in a larger group of patients.[2][3][4]
However, it is crucial to acknowledge the limitations of the current evidence. The pilot study was very small, and the DREAM study was open-label and not placebo-controlled. Therefore, larger, multi-center, randomized, double-blind, placebo-controlled trials are necessary to definitively establish the efficacy and safety profile of this compound for the treatment of refractory ascites. These future studies will be essential to confirm the promising but preliminary findings presented in this guide.
References
- 1. Effects of a new orally active dopamine prodrug, this compound, on refractory ascites: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Martin Pharmaceuticals Announces Presentation of Positive Results from the DREAM Study and the Allowance of a Key Patent for its Innovative Ascites Treatment [prnewswire.com]
- 3. Martin Pharmaceuticals Secures Exclusive Rights From Mitsubishi Tanabe Pharma for this compound to Treat Decompensated Chronic Liver Disease Including Ascites [prnewswire.com]
- 4. M2 Pharma - Policy and Regulations [m2pharma.com]
A Comparative Guide to the Metabolic Pathways of Docarpamine and Dopamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of Docarpamine, a prodrug of dopamine, and dopamine itself. Understanding these differences is crucial for research, drug development, and clinical applications, particularly in the context of oral drug delivery and achieving therapeutic dopamine levels. This document outlines the metabolic routes, presents comparative quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways.
Introduction
Dopamine is a critical neurotransmitter with significant therapeutic applications. However, its oral administration is largely ineffective due to extensive first-pass metabolism. This compound was developed as an orally active prodrug to overcome this limitation. Its chemical structure is designed to protect the dopamine moiety from premature degradation, allowing for efficient absorption and subsequent conversion to the active form.
Metabolic Pathways: A Head-to-Head Comparison
The metabolic fates of this compound and orally administered dopamine diverge significantly, primarily due to their differing chemical structures and susceptibility to metabolic enzymes in the gastrointestinal tract and liver.
This compound Metabolism
This compound is specifically engineered to undergo a sequential bioactivation process to release dopamine. This multi-step pathway protects it from the enzymes that rapidly degrade dopamine.
The primary metabolic pathway of this compound involves:
-
Catechol Ester Hydrolysis: In the small intestine, esterases hydrolyze the ethoxycarbonyl groups protecting the catechol hydroxyls of the dopamine structure.[1]
-
Amide Hydrolysis and Conjugation: Subsequently, in the liver, amide hydrolysis occurs, and the molecule may undergo conjugation.[1]
-
Release of Active Dopamine: The active form, free dopamine, is primarily produced in the liver.[1] An intermediate metabolite in this process is dideethoxycarbonylthis compound (DECD). The N-substitution in the this compound molecule serves to shield it from first-pass metabolism by monoamine oxidase (MAO).
References
A Head-to-Head Comparison of Docarpamine and Dopexamine in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular therapeutics, inotropic and vasodilatory agents play a critical role in managing acute heart failure and low output states. Among these, Docarpamine and Dopexamine have emerged as significant compounds, each with a distinct pharmacological profile. This guide provides an objective, data-driven comparison of this compound and Dopexamine, focusing on their mechanisms of action, receptor binding affinities, and hemodynamic effects, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a prodrug of dopamine, exerts its effects indirectly after metabolic conversion to its active form.[1][2] Its therapeutic actions are therefore those of dopamine, which are dose-dependent and mediated through dopamine (D1, D2) and adrenergic (β1, α1) receptors.[2] In contrast, Dopexamine is a synthetic catecholamine with direct agonist activity at β2-adrenergic and peripheral D1 and D2 dopamine receptors, coupled with an inhibitory effect on neuronal norepinephrine reuptake.[3][4] This fundamental difference in their interaction with the cardiovascular system—prodrug versus direct-acting agonist—underpins their distinct hemodynamic profiles and potential clinical applications.
Mechanism of Action
This compound functions as an orally or intravenously administered precursor to dopamine. Following administration, it undergoes enzymatic hydrolysis in the gastrointestinal tract, liver, and blood to release free dopamine.[5] The therapeutic effects of this compound are therefore attributable to the pharmacological actions of dopamine. At low doses, dopamine primarily stimulates D1 receptors in the renal, mesenteric, coronary, and cerebral vascular beds, leading to vasodilation.[2] At moderate doses, it stimulates β1-adrenergic receptors, increasing cardiac contractility and heart rate. At higher doses, α1-adrenergic receptor stimulation leads to peripheral vasoconstriction.[2]
Dopexamine acts as a direct agonist on multiple receptor subtypes. Its primary effects are mediated through potent stimulation of β2-adrenergic receptors, leading to significant vasodilation and a reduction in afterload.[3][4] It also possesses agonist activity at peripheral D1 and D2 dopamine receptors, contributing to renal and splanchnic vasodilation.[3][4] Furthermore, Dopexamine inhibits the neuronal reuptake of norepinephrine (Uptake-1), which can contribute to a modest positive inotropic effect.[6] Notably, it has minimal activity at α-adrenergic and β1-adrenergic receptors, distinguishing it from dopamine.[4][7]
Signaling Pathways
The signaling pathways for Dopexamine and the active metabolite of this compound (dopamine) are initiated by their binding to G protein-coupled receptors.
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki) and relative potencies of Dopexamine and Dopamine. As this compound is a prodrug, its binding affinity is not applicable; the data for its active metabolite, dopamine, is presented.
| Drug | Receptor | Ki (nM) | Relative Potency/Notes |
| Dopexamine | β1-Adrenergic | - | Weak agonist.[3] |
| β2-Adrenergic | - | Potent agonist; approximately 60 times more potent than dopamine.[3] | |
| D1 (vascular) | - | Agonist; approximately one-third the potency of dopamine.[3] | |
| D2 | Apparent Kd = 3.5 nM (human heart) | Agonist.[8] | |
| α1/α2-Adrenergic | - | No significant activity.[3] | |
| Dopamine | D1 | ~1700 - 2340 (human) | Endogenous agonist.[3] |
| D2 | ~1705 (human) | Endogenous agonist.[3] | |
| D3 | ~27 (human) | Endogenous agonist.[3] | |
| D4 | ~450 (human) | Endogenous agonist.[3] | |
| D5 | ~228 (human) | Endogenous agonist.[3] | |
| β1-Adrenergic | - | Agonist activity at moderate doses.[2] | |
| β2-Adrenergic | 61000 (human) | Weak agonist.[9] | |
| α1-Adrenergic | - | Agonist activity at high doses.[2] |
Note: Ki values can vary between studies based on experimental conditions.
Head-to-Head Hemodynamic Comparison
While no direct clinical trials comparing this compound and Dopexamine have been identified, several studies have compared Dopexamine with dopamine, the active metabolite of this compound. These studies provide the most direct available comparison of their hemodynamic effects.
| Parameter | Dopexamine | Dopamine (from this compound) | Study Population & Dosing |
| Cardiac Output/Index | ↑↑ | ↑ | Patients with ischemic left ventricular dysfunction; Dopexamine (0.5-2.0 µg/kg/min), Dopamine (2.5-10 µg/kg/min).[10] |
| Systemic Vascular Resistance | ↓↓ | ↓ | Patients with ischemic left ventricular dysfunction; Dopexamine (0.5-2.0 µg/kg/min), Dopamine (2.5-10 µg/kg/min).[10] |
| Heart Rate | ↑ | ↑ (less pronounced) | Patients with ischemic left ventricular dysfunction; Dopexamine (0.5-2.0 µg/kg/min), Dopamine (2.5-10 µg/kg/min).[10] |
| Mean Arterial Pressure | ↓ or ↔︎ | Biphasic: ↓ at low doses, ↑ at high doses | Patients with ischemic left ventricular dysfunction; Dopexamine (0.5-2.0 µg/kg/min), Dopamine (2.5-10 µg/kg/min).[10] |
| Renal Blood Flow | ↑ | ↑ (more effective at doses investigated) | Normal healthy volunteers.[11] |
| Urine Output | ↑ | ↑ | Patients with chronic congestive heart failure.[12] |
Arrows indicate the direction and relative magnitude of change. ↑ slight increase, ↑↑ moderate increase, ↓ slight decrease, ↓↓ moderate decrease, ↔︎ no significant change.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. An introduction to the pharmacologic properties of Dopacard (dopexamine hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of dopamine prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of acute haemodynamic effects of dopexamine hydrochloride, dobutamine and sodium nitroprusside in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopexamine hydrochloride in the human heart: receptor binding and effects on cAMP generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Hemodynamic comparison of dopexamine hydrochloride and dopamine in ischemic left ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of dopamine, dobutamine, and dopexamine upon renal blood flow: a study in normal healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Usefulness of dopexamine hydrochloride versus dobutamine in chronic congestive heart failure and effects on hemodynamics and urine output - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Docarpamine: A Procedural Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Docarpamine
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, a dopamine prodrug. Adherence to these procedures is essential to protect personnel and the environment.
The cornerstone of proper chemical disposal is the determination of whether the waste is hazardous. This determination must be made for all pharmaceutical solid waste.[1] Without a specific Safety Data Sheet (SDS) for this compound, a definitive classification cannot be provided in this document. Therefore, laboratory personnel must perform a hazardous waste determination based on the criteria set by the Resource Conservation and Recovery Act (RCRA).
Hazardous Waste Determination
Under RCRA, a pharmaceutical waste is considered hazardous if it meets one or more of the following criteria:
-
P- or U-Listed Waste: The EPA lists specific commercial chemical products as hazardous. If this compound is on the P-list (acutely hazardous) or U-list, it must be managed as hazardous waste.[2][3]
-
Characteristic Hazardous Waste: The waste exhibits one or more of the following characteristics[2][4]:
-
Ignitability: It is a liquid with a flashpoint below 60°C (140°F), or it is a flammable solid or aerosol.[4]
-
Corrosivity: It has a pH of less than or equal to 2, or greater than or equal to 12.5.[4]
-
Reactivity: It is unstable, reacts violently with water, or can generate toxic gases.
-
Toxicity: It contains contaminants at concentrations equal to or greater than those listed in the toxicity characteristic regulations (40 CFR 261.24).[4]
-
This compound: Chemical and Physical Properties
The following table summarizes key quantitative data for this compound, which can be relevant for its handling and in the hazardous waste determination process.
| Property | Value |
| Molecular Formula | C21H30N2O8S |
| Molecular Weight | 470.54 g/mol |
| CAS Number | 74639-40-0 |
| Predicted logP | 2.9 |
(Data sourced from PubChem and Wikipedia)
Disposal Procedures
The following workflow outlines the decision-making process and subsequent steps for the proper disposal of this compound.
Protocol for Hazardous this compound Waste
If this compound is determined to be a hazardous waste, the following procedures must be strictly followed:
-
Segregation and Containerization:
-
Segregate hazardous this compound waste from all other waste streams.
-
Use a designated, leak-proof, and clearly labeled container. The container must be marked with the words "Hazardous Waste Pharmaceuticals".[1]
-
Containers for ignitable or reactive waste have special requirements.
-
-
Storage:
-
Store containers in a secure, designated area with secondary containment.
-
Keep containers closed at all times except when adding or removing waste.
-
-
Treatment and Disposal:
-
Hazardous pharmaceutical waste must be treated at a permitted treatment facility.
-
The most common method of disposal for hazardous pharmaceutical waste is incineration by a licensed medical waste incineration facility.
-
Never dispose of hazardous pharmaceutical waste down the drain or in the regular trash. The EPA's Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals.
-
Arrange for pickup and transport by a licensed hazardous waste transporter.
-
Protocol for Non-Hazardous this compound Waste
If this compound is determined to be non-hazardous, the disposal procedure is less stringent but still requires careful handling:
-
Segregation and Containerization:
-
Segregate non-hazardous this compound waste from other waste streams to prevent cross-contamination.
-
Collect the waste in a designated, clearly labeled container.
-
-
Disposal Options:
-
Incineration: The preferred method for disposing of non-hazardous pharmaceuticals is through a licensed medical waste incinerator to ensure complete destruction.
-
Landfill: If incineration is not available, disposal in an engineered landfill approved for industrial or municipal solid waste may be an option. This should only be considered after consulting with local and state environmental agencies.
-
Sewer Disposal: Disposal of any pharmaceutical down the drain is strongly discouraged as wastewater treatment facilities may not be able to fully remove these chemicals, potentially harming aquatic life.
-
Experimental Protocols Cited
This guidance is based on the regulatory frameworks established by the U.S. Environmental Protection Agency (EPA), particularly the Resource Conservation and Recovery Act (RCRA) and its amendments, including 40 CFR Part 266 Subpart P, which provides specific management standards for hazardous waste pharmaceuticals.
Disclaimer: This document provides general guidance. It is the responsibility of the waste generator to ensure full compliance with all federal, state, and local regulations. Always consult the Safety Data Sheet for this compound if one is available and your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Essential Safety and Operational Guide for Handling Docarpamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling of Docarpamine, a prodrug of dopamine. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. This document outlines essential personal protective equipment (PPE), step-by-step operational plans for handling and disposal, and emergency protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must meet EN166, ANSI Z87.1, or equivalent standards. |
| Hand Protection | Compatible Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of after contamination. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to prevent skin contact. |
| Respiratory Protection | Dust Mask or Respirator | For handling powders where dust may be generated, a NIOSH-approved N95 or higher respirator is recommended to minimize inhalation of particles. |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary to mitigate any potential harm.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response Plan
The following flowchart outlines the step-by-step procedure for managing a this compound spill.
Caption: Procedure for responding to a this compound spill.
Disposal Plan
All this compound waste, including unused material, contaminated lab supplies, and cleaning materials from spills, must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all waste in a designated, clearly labeled, and sealed container. The container should be labeled as "Hazardous Waste Pharmaceuticals".
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol: In Vitro Dopamine Transporter (DAT) Uptake Assay
As this compound is a prodrug of dopamine, a key experiment to assess its activity is to measure the uptake of its active metabolite, dopamine, by the dopamine transporter (DAT). The following is a detailed protocol for a cell-based DAT uptake assay, which can be adapted for this compound by pre-incubating the compound with a system that allows for its conversion to dopamine, or by directly assessing its effect on dopamine uptake.
Objective: To determine the effect of a test compound (e.g., a positive control like cocaine or the test article) on the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Materials:
-
Cells expressing the dopamine transporter (e.g., COS-7 or MDCK cells transfected with hDAT).
-
96-well cell culture plates.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Phosphate-Buffered Saline with calcium and magnesium (PBS-CM).
-
Assay buffer.
-
Radiolabeled dopamine (e.g., [³H]dopamine).
-
Test compound solutions at various concentrations.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating:
-
Assay Preparation:
-
On the day of the experiment, aspirate the culture medium from the cells.
-
Wash the cells once with PBS-CM at room temperature.[1]
-
-
Compound Incubation:
-
Dopamine Uptake:
-
Initiate the uptake reaction by adding radiolabeled dopamine to each well.
-
Incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
-
Termination of Uptake:
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold PBS-CM to remove extracellular radiolabeled dopamine.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a DAT inhibitor or in non-transfected cells) from the total uptake.
-
Plot the percentage of inhibition of dopamine uptake versus the concentration of the test compound to determine the IC₅₀ value.
| Parameter | Value |
| Cell Type | COS-7 or MDCK with hDAT expression |
| Plate Format | 96-well |
| Incubation Time | 24-48 hours post-plating |
| Assay Temperature | Room Temperature |
| Uptake Time | 10 minutes (can be optimized) |
This compound's Mechanism of Action: A Signaling Pathway
This compound acts as a prodrug, meaning it is converted into its active form, dopamine, within the body. This conversion is a critical step for its therapeutic effects. The following diagram illustrates this metabolic activation and the subsequent action of dopamine on its receptors.[2][3][4]
Caption: Metabolic activation of this compound to Dopamine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
